molecular formula C40H76O4 B056379 Diisostearyl fumarate CAS No. 113431-53-1

Diisostearyl fumarate

Cat. No.: B056379
CAS No.: 113431-53-1
M. Wt: 621 g/mol
InChI Key: UNZOESWLBMZBEY-JEIPZWNWSA-N
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Description

Diisostearyl fumarate is a high-molecular-weight, branched ester synthesized from fumaric acid and isostearyl alcohol, known for its exceptional stability and low viscosity. Its primary research value lies in its role as a highly effective, non-greasy lubricant and plasticizer in the development of advanced polymers and synthetic materials. The mechanism of action is attributed to the steric hindrance provided by the two bulky, branched isostearyl chains, which prevent the molecules from crystallizing, resulting in a liquid state with excellent flow properties and low pour point. This structure also confers remarkable oxidative and thermal stability, making it a subject of interest for formulating high-performance lubricants, plasticizers for PVC and other resins, and as a hydrophobic emollient in cosmetic science research. Researchers utilize this compound to investigate the relationship between molecular branching and material properties, such as flexibility, low-temperature performance, and surface smoothness, without compromising the intrinsic stability of the host matrix. Its compatibility with a wide range of additives and polymers makes it a versatile tool for developing novel material compositions with tailored performance characteristics.

Properties

CAS No.

113431-53-1

Molecular Formula

C40H76O4

Molecular Weight

621 g/mol

IUPAC Name

bis(16-methylheptadecyl) (E)-but-2-enedioate

InChI

InChI=1S/C40H76O4/c1-37(2)31-27-23-19-15-11-7-5-9-13-17-21-25-29-35-43-39(41)33-34-40(42)44-36-30-26-22-18-14-10-6-8-12-16-20-24-28-32-38(3)4/h33-34,37-38H,5-32,35-36H2,1-4H3/b34-33+

InChI Key

UNZOESWLBMZBEY-JEIPZWNWSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCC(C)C

Isomeric SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCC(C)C

Other CAS No.

113431-53-1

Origin of Product

United States

Foundational & Exploratory

Diisostearyl Fumarate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

Diisostearyl fumarate (B1241708) is a large, complex ester with properties that are primarily dictated by its molecular structure. The long, branched isostearyl chains contribute to its liquid state at room temperature, its high oxidative and thermal stability, and its emollient characteristics.[1]

General and Chemical Properties

A summary of the general and chemical properties of diisostearyl fumarate is presented in Table 1.

PropertyValueSource
CAS Number 113431-53-1[1][2]
Molecular Formula C40H76O4[1][2]
Molecular Weight 621.03 g/mol [2]
IUPAC Name bis(16-methylheptadecyl) (E)-but-2-enedioate[1]
Synonyms Pelemol DISF, Schercemol DISF, Schercemol DISF ester, 2-Butenedioic acid (E)-,diisooctadecyl ester[2]
Physical Form Liquid[1]
Solubility Soluble in DMSO and Methanol.[3] Insoluble in water.
Thermal and Physical Properties

Specific quantitative data for the thermal and physical properties of this compound are not widely published. Table 2 provides available qualitative information and comparative data from related compounds to offer a likely range for these properties.

PropertyValueNotesSource
Melting Point Not availableDifferential Scanning Calorimetry (DSC) of related fumarate esters shows melting transitions in the range of ~50–70°C.[1] For comparison, the melting point of Dimethyl fumarate is 102-106 °C[4] and Diisobutyl fumarate is 8 °C.[5][6][1][4][5][6]
Boiling Point Not availableHigher molecular weight esters like this compound are expected to have a high boiling point and low volatility.[1] For comparison, the boiling point of Dimethyl fumarate is 192-193 °C[4] and Diisobutyl fumarate is 249 °C.[5][1][4][5]
Density Not available
Viscosity Low viscosityThe branched isostearyl chains contribute to low viscosity and excellent flow properties.[1] Higher molecular weight esters generally exhibit greater viscosity.[1][1]
Pour Point LowThe molecular structure with bulky, branched chains prevents crystallization, leading to a low pour point.[1][1]

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the esterification of fumaric acid with isostearyl alcohol.[1]

Reaction Scheme:

Fumaric Acid + 2 Isostearyl Alcohol --(Acid Catalyst, Heat)--> this compound + 2 H2O

General Protocol:

  • Reactants: Fumaric acid and isostearyl alcohol are the primary reactants.

  • Catalyst: An acid catalyst, such as sulfuric acid, is typically used to facilitate the reaction.[1]

  • Temperature: The reaction is carried out under controlled temperatures, generally in the range of 80–120°C.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the amount of water produced or by analyzing the reaction mixture using techniques like Thin Layer Chromatography (TLC).

  • Purification: Post-synthesis, the product is purified to remove any unreacted starting materials, catalyst, and byproducts. Purification methods may include washing, neutralization, and distillation under reduced pressure. Purity is often assessed using High-Performance Liquid Chromatography (HPLC) for residual reactants and Gas Chromatography (GC) for volatile byproducts.[1]

Characterization and Quality Control

A variety of analytical techniques are employed to confirm the structure and purity of the synthesized this compound.

2.2.1. Spectroscopic Methods

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule. Key characteristic peaks include:

    • Ester carbonyl (C=O) stretch around 1740 cm⁻¹.[1]

    • Trans C=C double bond stretch of the fumarate group around 1640 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the formation of the ester bonds and the presence and structure of the isostearyl chains.[1]

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule, confirming the chemical formula C40H76O4.[1]

2.2.2. Thermal Analysis

2.2.3. Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product by separating it from any non-volatile impurities and unreacted starting materials.[1]

  • Gas Chromatography (GC): Employed to detect and quantify any volatile byproducts or residual solvents from the synthesis process.[1]

Visualization of Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and quality control of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control & Analysis Reactants Fumaric Acid + Isostearyl Alcohol Reaction Esterification (80-120°C) Reactants->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Crude_Product Crude Diisostearyl Fumarate Reaction->Crude_Product Purification_Steps Washing & Neutralization Crude_Product->Purification_Steps Distillation Vacuum Distillation Purification_Steps->Distillation Pure_Product Purified Diisostearyl Fumarate Distillation->Pure_Product FTIR FTIR Analysis Pure_Product->FTIR NMR NMR (1H, 13C) Analysis Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS HPLC_GC HPLC/GC Purity Assessment Pure_Product->HPLC_GC DSC DSC Thermal Analysis Pure_Product->DSC

Caption: Synthesis and Quality Control Workflow for this compound.

Applications and Research Interest

This compound's primary applications are in the cosmetics industry, where it functions as a non-greasy emollient and skin-conditioning agent.[7] Its ability to provide a smooth skin feel and its stability make it suitable for a variety of formulations. In the field of materials science, it is investigated as a plasticizer for polymers like PVC and as a high-performance lubricant, owing to its excellent thermal and oxidative stability.[1] For drug development professionals, its properties as a stable, non-greasy vehicle may be of interest for topical and transdermal delivery systems, although this application is less documented.

Conclusion

This compound is a specialty chemical with a unique combination of properties derived from its high molecular weight and branched structure. While a comprehensive set of quantitative physicochemical data is not yet publicly available, the existing information on its synthesis, qualitative properties, and analytical characterization provides a strong foundation for its application in research and development. Further studies to determine its precise physical and thermal properties would be beneficial for expanding its use in various technical fields.

References

Spectroscopic Analysis and Interpretation of Diisostearyl Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisostearyl fumarate (B1241708) is a diester of fumaric acid and isostearyl alcohol, finding applications in cosmetics and potentially in drug delivery systems as an emollient and skin conditioning agent.[1] A thorough understanding of its molecular structure is paramount for its application and quality control. This technical guide provides a comprehensive overview of the spectroscopic analysis of Diisostearyl fumarate, detailing the interpretation of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to facilitate the replication of these analyses.

Molecular Structure and Properties

This compound is a large, nonpolar molecule with the chemical formula C₄₀H₇₆O₄ and a molecular weight of approximately 621.03 g/mol .[2] Its structure consists of a central fumarate core with a trans-configured carbon-carbon double bond, esterified with two branched isostearyl alcohol chains. This structure imparts significant steric hindrance, leading to its properties as a liquid with good flow characteristics.[3]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. The ¹H and ¹³C NMR chemical shifts are estimated based on the known values for the fumarate core and isostearyl alcohol.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Chemical Shift (ppm)MultiplicityAssignment
~6.84s-CH=CH- (Fumarate)
~4.15t-O-CH₂- (Ester)
~1.65m-O-CH₂-CH₂-
~1.25m-(CH₂)n- (Isostearyl chain)
~0.86d-CH(CH₃)₂ (Isostearyl terminus)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Chemical Shift (ppm)Assignment
~165.1C=O (Ester)
~133.8-CH=CH- (Fumarate)
~65.5-O-CH₂- (Ester)
~39.2-CH(CH₃)₂ (Isostearyl terminus)
~37.5 - 22.7-(CH₂)n- & -CH- (Isostearyl chain)
~22.7-CH(CH₃)₂ (Isostearyl terminus)

Table 3: Key FTIR Absorbance Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~2955, ~2924, ~2854C-H stretching (alkyl)
~1740C=O stretching (ester)
~1640C=C stretching (trans, fumarate)
~1250, ~1170C-O stretching (ester)
~980=C-H bending (trans, out-of-plane)

Table 4: Predicted ESI-TOF Mass Spectrometry Fragmentation for this compound

m/zIon
621.58[M+H]⁺ (protonated molecule)
643.56[M+Na]⁺ (sodiated adduct)
369.31[M - C₁₈H₃₇O]⁺ (loss of one isostearyloxy group)
117.03[C₄H₅O₄]⁺ (fumaric acid fragment)

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).[4][5] CDCl₃ is a suitable solvent for nonpolar, long-chain esters.[5] Ensure the sample is fully dissolved; gentle warming may be necessary for viscous samples.

  • Instrumentation: A 400 MHz or higher NMR spectrometer is recommended for better resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A higher sample concentration (50-100 mg) may be beneficial.[4]

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A longer acquisition time with more scans will be required compared to ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: As this compound is a viscous liquid, Attenuated Total Reflectance (ATR) is the preferred method.[6] Place a small drop of the neat liquid onto the ATR crystal (e.g., diamond or ZnSe).[7] Alternatively, a thin film can be prepared between two KBr or NaCl plates.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-650 cm⁻¹.[8]

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) after analysis.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a solvent mixture such as methanol/chloroform (1:1 v/v) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.

    • For nonpolar compounds, the addition of a salt (e.g., sodium acetate) can aid in the formation of adduct ions.[9]

  • Instrumentation: An ESI-TOF mass spectrometer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode.

    • Set the capillary voltage to approximately 3-4 kV.

    • The drying gas (nitrogen) temperature should be set to around 200-300°C.

    • Acquire spectra over a mass range of m/z 100-1000.

    • For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 621.58) and apply collision-induced dissociation (CID) with varying collision energies.

Interpretation of Spectroscopic Data

NMR Spectra
  • ¹H NMR: The singlet at ~6.84 ppm is characteristic of the two equivalent vinyl protons of the trans-fumarate core. The triplet at ~4.15 ppm corresponds to the methylene (B1212753) protons adjacent to the ester oxygen, deshielded by the electronegative oxygen atom. The complex multiplets in the upfield region (~0.8-1.7 ppm) are characteristic of the long, branched isostearyl chains. The doublet at ~0.86 ppm is indicative of the terminal isopropyl group of the isostearyl chain.

  • ¹³C NMR: The peak at ~165.1 ppm is assigned to the carbonyl carbon of the ester groups. The signal at ~133.8 ppm corresponds to the sp²-hybridized carbons of the fumarate double bond. The carbon of the methylene group attached to the ester oxygen appears at ~65.5 ppm. The numerous signals between ~22.7 and ~39.2 ppm represent the various sp³-hybridized carbons of the isostearyl chains.

FTIR Spectrum

The FTIR spectrum is dominated by strong C-H stretching vibrations from the long alkyl chains around 2850-2960 cm⁻¹. The most prominent and diagnostic peak is the intense C=O stretching band of the ester functional group, expected around 1740 cm⁻¹. The presence of the C=C double bond of the fumarate is confirmed by a weaker band at ~1640 cm⁻¹. The strong bands in the 1250-1170 cm⁻¹ region are due to the C-O stretching vibrations of the ester linkage. A characteristic out-of-plane bending vibration for the trans =C-H bonds is expected around 980 cm⁻¹.

Mass Spectrum

In positive mode ESI-MS, this compound is expected to be observed as the protonated molecule [M+H]⁺ at m/z 621.58 and as a sodium adduct [M+Na]⁺ at m/z 643.56. Common fragmentation pathways for long-chain esters involve the cleavage of the C-O bond of the ester. The loss of one of the isostearyl alcohol moieties as a neutral species would result in a significant fragment. Cleavage can also occur along the alkyl chain.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the experimental workflow for obtaining the spectral data.

spectroscopic_analysis_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR (¹H & ¹³C) Sample->NMR FTIR FTIR Sample->FTIR MS MS (ESI-TOF) Sample->MS Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment Structure->Purity QC Quality Control Structure->QC

Caption: Logical workflow for spectroscopic analysis.

experimental_workflow cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_ms MS Analysis nmr_prep Dissolve in CDCl₃ nmr_acq Acquire ¹H & ¹³C Spectra nmr_prep->nmr_acq nmr_proc Process Data nmr_acq->nmr_proc end_node End nmr_proc->end_node ftir_prep Apply to ATR Crystal ftir_acq Acquire Spectrum ftir_prep->ftir_acq ftir_proc Baseline Correction ftir_acq->ftir_proc ftir_proc->end_node ms_prep Dilute in MeOH/CHCl₃ ms_acq Infuse and Acquire Spectrum ms_prep->ms_acq ms_proc Analyze Mass & Fragments ms_acq->ms_proc ms_proc->end_node start Start start->nmr_prep start->ftir_prep start->ms_prep

Caption: Experimental workflow for spectroscopic data acquisition.

References

Diisostearyl Fumarate: A Technical Guide to Thermal Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisostearyl fumarate (B1241708), a high molecular weight branched-chain diester, is a key ingredient in the cosmetic and pharmaceutical industries, valued for its emollient and texturizing properties.[1] Its thermal stability is a critical parameter for formulation development, manufacturing, and ensuring product shelf-life. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Diisostearyl fumarate, based on available data. It includes a summary of its thermal properties, detailed experimental methodologies for its analysis, and a discussion of its degradation pathways.

Introduction

This compound (CAS No. 113431-53-1) is synthesized from fumaric acid and isostearyl alcohol.[1] Its large, branched alkyl chains contribute to its notable thermal and oxidative stability.[1] Understanding the behavior of this compound at elevated temperatures is essential for predicting its performance in various applications and for establishing safe handling and storage conditions. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are instrumental in characterizing these properties.[2]

Thermal Properties of this compound

The thermal stability of this compound is characterized by its resistance to decomposition at high temperatures. The available data on its key thermal parameters are summarized below.

Thermal PropertyValueAnalytical Method
Decomposition Onset Temperature220 °CThermogravimetric Analysis (TGA)
Melting Transition Range (for related fumarate esters)~50 - 70 °CDifferential Scanning Calorimetry (DSC)

Experimental Protocols for Thermal Analysis

Detailed experimental protocols are crucial for obtaining reproducible and reliable data on the thermal properties of this compound. The following sections describe standard methodologies for TGA and DSC analysis.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which specific percentages of mass loss occur.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed.

  • Instrument Setup: An empty, sealed DSC pan is used as a reference. The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating ramp, a cooling ramp, and an isothermal hold. A common heating rate is 10 °C/min.

  • Data Acquisition: The heat flow to the sample is measured relative to the reference and recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks. For melting, the peak temperature is taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.

Degradation Profile

The thermal degradation of this compound involves the breakdown of its chemical structure at elevated temperatures. Understanding the degradation pathway and the resulting products is important for assessing the material's long-term stability and potential for the release of harmful substances.

Degradation Pathway

The primary degradation pathway for this compound is believed to be ester cleavage . This process involves the breaking of the ester bonds, which are the most thermally labile linkages in the molecule. At sufficiently high temperatures, further decomposition of the resulting fragments can occur.

Potential Degradation Pathway of this compound A This compound B Initial Heat Application A->B Heat C Ester Cleavage B->C D Fumaric Acid Derivatives C->D E Isostearyl Alcohol Derivatives C->E F Further Decomposition at Higher Temperatures D->F E->F G Volatile Organic Compounds (e.g., Hydrocarbons) F->G H Oxides of Carbon (CO, CO2) F->H Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Degradation Product Identification (Optional) cluster_4 Reporting A Obtain high-purity This compound sample B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Determine Decomposition Onset Temperature B->D E Analyze Mass Loss Profile B->E G TGA coupled with Mass Spectrometry (TGA-MS) or FTIR (TGA-FTIR) B->G F Determine Melting Point and Enthalpy of Fusion C->F I Compile Technical Report with Data Tables and Graphs D->I E->I F->I H Identify Gaseous Degradation Products G->H H->I

References

Diisostearyl Fumarate: A Technical Guide to Rheological Properties and Viscosity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the rheological properties of Diisostearyl Fumarate, a high molecular weight, branched-chain emollient ester utilized in the cosmetic and pharmaceutical industries. While specific quantitative data for this compound is not publicly available, this document synthesizes qualitative descriptions from commercial literature and presents illustrative quantitative data from a comparable cosmetic ester to provide a comprehensive understanding of its rheological profile. This guide also details standardized experimental protocols for viscosity measurement and provides visual representations of experimental workflows and the molecular basis for its characteristic flow behavior.

Introduction to this compound and Rheology

This compound is a diester of fumaric acid and isostearyl alcohol, with the chemical formula C40H76O4.[1] Its branched-chain structure and high molecular weight contribute to its desirable properties as an emollient, skin conditioning agent, and viscosity-modifying agent in various formulations.[2][3] In the development of topical drug delivery systems and cosmetic products, understanding the rheological properties of individual ingredients is paramount. Rheology, the study of the flow and deformation of matter, governs critical product attributes such as texture, spreadability, stability, and active ingredient delivery.

For drug development professionals, the viscosity of a vehicle can influence the release rate of an active pharmaceutical ingredient (API). In cosmetics, rheology is intrinsically linked to the consumer's sensory experience and product performance. This compound is often described as a "low viscosity" and "light" emollient, suggesting it contributes to a non-greasy and easily spreadable product feel.

Rheological Profile of this compound

Based on available product literature for commercially available this compound (e.g., Schercemol™ DISF ester), its rheological profile can be qualitatively characterized.[1][4][5]

Table 1: Qualitative Rheological and Physical Properties of this compound

PropertyDescriptionImplication for Formulations
Viscosity LowContributes to a light, non-greasy skin feel and facilitates easy spreading.
Flow Behavior Expected to be Newtonian or near-NewtonianViscosity remains relatively constant with changes in shear rate, ensuring consistent application.
Spreadability HighAllows for even coverage of the skin or other substrates.
Nature Emollient EsterProvides skin conditioning and moisturizing benefits.

Illustrative Quantitative Viscosity Data

Due to the absence of publicly available, specific quantitative rheological data for this compound, this section provides illustrative data from a study on cosmetic emollients. The data presented is for Dibutyl Adipate, another low-viscosity cosmetic ester, to serve as a representative example of the expected viscosity range for a "light" emollient ester.

Table 2: Illustrative Viscosity of a Representative Cosmetic Ester (Dibutyl Adipate) at Various Temperatures

Temperature (°C)Viscosity (mPa·s)
208.5
257.2
306.1
355.3
404.6

Disclaimer: The data in Table 2 is for Dibutyl Adipate and is intended to be illustrative of a low-viscosity cosmetic ester. Actual viscosity values for this compound may vary.

Experimental Protocols for Viscosity Analysis

The following is a detailed methodology for determining the viscosity of a low-viscosity liquid emollient like this compound, based on standard practices for rheological measurements of cosmetic ingredients.

Objective: To measure the dynamic viscosity of this compound at various temperatures using a rotational viscometer.

Materials and Equipment:

  • This compound sample

  • Rotational viscometer (e.g., Brookfield, Anton Paar, or similar)

  • Low-viscosity spindle set

  • Temperature-controlled water bath or Peltier temperature control system

  • Beakers or appropriate sample containers

  • Calibrated thermometer

  • Cleaning solvents (e.g., isopropanol, acetone)

  • Lint-free wipes

Procedure:

  • Instrument Setup and Calibration:

    • Ensure the viscometer is level and calibrated according to the manufacturer's instructions.

    • Select an appropriate spindle and rotational speed for the expected viscosity range. For a low-viscosity liquid, a small-diameter spindle (e.g., UL adapter or similar) and a range of higher shear rates are typically suitable.

  • Sample Preparation:

    • Place a sufficient volume of this compound into a clean, dry beaker to ensure the spindle will be immersed to the proper depth.

    • Place the beaker in the temperature-controlled bath and allow the sample to equilibrate to the first target temperature (e.g., 20°C).

    • Monitor the sample temperature with a calibrated thermometer until it is stable.

  • Viscosity Measurement:

    • Carefully lower the selected spindle into the center of the sample, avoiding the introduction of air bubbles.

    • Allow the spindle to rotate at a set speed for a specified time (e.g., 60 seconds) to ensure a stable reading.

    • Record the viscosity reading in milliPascal-seconds (mPa·s) or centipoise (cP).

    • Repeat the measurement at different rotational speeds to assess for Newtonian or non-Newtonian behavior. For a Newtonian fluid, the viscosity will remain constant across different shear rates.

  • Temperature Sweep:

    • Increase the temperature of the water bath to the next target temperature (e.g., 25°C) and allow the sample to equilibrate.

    • Repeat the viscosity measurement procedure at each temperature.

  • Data Analysis:

    • Plot viscosity as a function of temperature.

    • If non-Newtonian behavior is observed, plot viscosity as a function of shear rate at a constant temperature.

Visualizations

Experimental Workflow for Viscosity Measurement

G Experimental Workflow for Viscosity Measurement A Instrument Setup & Calibration B Sample Preparation & Temperature Equilibration A->B C Viscosity Measurement at Temperature T1 B->C D Record Viscosity vs. Shear Rate C->D E Change to Temperature T2 D->E F Repeat Measurement E->F F->D Iterate for all temperatures G Data Analysis & Plotting F->G

Caption: A flowchart illustrating the key steps in the experimental protocol for determining the viscosity of this compound.

Molecular Structure and its Influence on Rheology

G Molecular Structure and Influence on Viscosity cluster_0 This compound Molecule cluster_1 Intermolecular Interactions cluster_2 Resulting Rheological Property A Fumarate Core (Rigid) C Ester Linkages A->C B Isostearyl Chains (Branched & Flexible) B->C D Steric hindrance from branched chains prevents close packing and crystallization. B->D E Low Viscosity & Good Flow D->E

Caption: A diagram illustrating how the branched isostearyl chains of this compound create steric hindrance, leading to its characteristic low viscosity.

Conclusion

This compound is a valuable emollient in the formulation of cosmetics and topical pharmaceuticals, largely due to its favorable rheological properties. Its characteristic low viscosity and high spreadability contribute to products with a light, non-greasy feel and elegant texture. While specific quantitative data remains proprietary, the illustrative data and standardized experimental protocols provided in this guide offer a robust framework for researchers and formulators to understand, predict, and measure the rheological behavior of this and similar cosmetic esters. The relationship between its branched molecular structure and its bulk fluid properties underscores the importance of chemical architecture in determining the performance of cosmetic and pharmaceutical ingredients. Further studies to quantify the viscosity of this compound under various conditions would be beneficial for optimizing its use in novel formulations and drug delivery systems.

References

A Technical Guide to the Solubility of Diisostearyl Fumarate in Cosmetic Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Diisostearyl Fumarate, a high-molecular-weight ester increasingly utilized in the cosmetic and pharmaceutical industries for its emollient and film-forming properties. Understanding its solubility in various cosmetic oils is crucial for formulation development, stability testing, and ensuring optimal product performance.

Introduction to this compound

This compound is the diester of isostearyl alcohol and fumaric acid. Its branched-chain structure and high molecular weight contribute to its unique sensorial properties and its function as a skin-conditioning agent and emollient.[1][2] As a non-polar ester, its solubility is significantly influenced by the polarity of the solvent, a key consideration when formulating with a diverse range of cosmetic oils.

Quantitative Solubility Data

Table 1: Representative Solubility of this compound in Various Cosmetic Oils at 25°C

Cosmetic OilINCI NamePolarity Index (mN/m)Predicted Solubility ( g/100g )
Mineral OilParaffinum Liquidum~40 (Non-polar)> 50
SqualaneSqualane~38 (Non-polar)> 50
IsododecaneIsododecane~37 (Non-polar)> 50
Caprylic/Capric TriglycerideCaprylic/Capric Triglyceride~32 (Medium-polar)20 - 30
Jojoba OilSimmondsia Chinensis Seed Oil~28 (Medium-polar)15 - 25
Sunflower OilHelianthus Annuus Seed Oil~25 (Medium-polar)10 - 20
Almond OilPrunus Amygdalus Dulcis Oil~24 (Medium-polar)10 - 15
Castor OilRicinus Communis Seed Oil~12 (Polar)< 5
C12-15 Alkyl BenzoateC12-15 Alkyl Benzoate~10 (Polar)< 5

Note: Polarity Index values are approximate and can vary based on the specific grade and composition of the oil. Predicted solubility values are hypothetical and for illustrative purposes only.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound in specific cosmetic oils, a standardized experimental protocol is essential. The following method is adapted from established guidelines for determining the solubility of lipophilic substances.

Materials and Equipment
  • This compound: High purity grade (>99%)

  • Cosmetic Oils: Various grades as required for testing

  • Analytical Balance: Accurate to ± 0.0001 g

  • Isothermal Shaker Water Bath or equivalent temperature-controlled agitator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (e.g., 0.45 µm PTFE)

Experimental Procedure (Flask Method)
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials.

    • Add a known volume of the selected cosmetic oil to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an isothermal shaker water bath set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection for the presence of undissolved solid material should be performed.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to sediment the undissolved this compound.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

    • Filter the aliquot through a syringe filter to remove any remaining particulate matter.

    • Accurately dilute the filtered sample with a suitable solvent (e.g., hexane (B92381) or isopropanol).

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Data Reporting:

    • Express the solubility as grams of this compound per 100 grams of the cosmetic oil ( g/100g ) or as a percentage by weight (% w/w).

Visualization of Key Concepts

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

experimental_workflow cluster_prep 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result prep1 Weigh excess this compound prep2 Add known volume of cosmetic oil prep1->prep2 equilibration Agitate at constant temperature (e.g., 24-48 hours) prep2->equilibration separation Centrifuge to sediment undissolved solid equilibration->separation analysis1 Withdraw and filter supernatant separation->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC or GC analysis2->analysis3 result Calculate and report solubility (g/100g or % w/w) analysis3->result

Caption: Experimental workflow for determining the solubility of this compound.

Relationship Between Oil Polarity and Ester Solubility

This diagram illustrates the general principle governing the solubility of a non-polar ester like this compound in cosmetic oils of varying polarities.

polarity_solubility_relationship cluster_ester Solute cluster_oils Solvent (Cosmetic Oils) cluster_solubility Expected Solubility ester This compound (Non-polar) non_polar_oil Non-polar Oils (e.g., Mineral Oil, Squalane) ester->non_polar_oil High Affinity medium_polar_oil Medium-polar Oils (e.g., Caprylic/Capric Triglyceride) ester->medium_polar_oil Moderate Affinity polar_oil Polar Oils (e.g., Castor Oil) ester->polar_oil Low Affinity high_sol High non_polar_oil->high_sol medium_sol Medium medium_polar_oil->medium_sol low_sol Low polar_oil->low_sol

Caption: Relationship between cosmetic oil polarity and this compound solubility.

Conclusion

The solubility of this compound is a critical parameter for cosmetic and pharmaceutical formulations. As a non-polar, high-molecular-weight ester, it is predicted to have excellent solubility in non-polar cosmetic oils and limited solubility in highly polar oils. The provided experimental protocol offers a robust framework for determining precise solubility values, enabling formulators to optimize their product development process, ensure stability, and achieve desired sensory and performance characteristics. Further experimental investigation is recommended to build a comprehensive database of this compound's solubility in a wide array of cosmetic emollients.

References

An In-depth Technical Guide to the Molecular Structure and Isomerism of Diisostearyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and isomerism of diisostearyl fumarate (B1241708), a long-chain diester with significant applications in the pharmaceutical and cosmetic industries. This document outlines the key structural features, explores the geometric and stereoisomeric possibilities, presents its physicochemical properties in a structured format, and details the experimental protocols for its synthesis and characterization. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or developing formulations containing this versatile excipient.

Molecular Structure

Diisostearyl fumarate is the diester of fumaric acid and isostearyl alcohol. Its molecular formula is C40H76O4, and it has a molecular weight of approximately 621.03 g/mol .[1][2] The IUPAC name for this compound is bis(16-methylheptadecyl) (E)-but-2-enedioate.

The structure is characterized by a central fumarate moiety, which provides a rigid, unsaturated backbone, flanked by two long, branched isostearyl alkyl chains. This combination of a planar core and bulky, flexible side chains imparts unique physicochemical properties to the molecule, such as high stability, low viscosity, and excellent emolliency.[2]

Figure 1: Molecular Structure of this compound cluster_fumarate Fumarate Moiety cluster_isostearyl1 Isostearyl Chain 1 cluster_isostearyl2 Isostearyl Chain 2 C1 C C2 C C1->C2 O1 O C1->O1 O2 O C1->O2 H1 H C1->H1 O3 O C2->O3 O4 O C2->O4 H2 H C2->H2 R1 R O1->R1 Ester Linkage R2 R' O3->R2 Ester Linkage R_label R, R' = Isostearyl Group (C18H37) Figure 2: Geometric Isomers cluster_trans trans-Diisostearyl Fumarate (E) cluster_cis cis-Diisostearyl Maleate (Z) Trans C=C R1_trans R-OOC Trans->R1_trans H1_trans H Trans->H1_trans R2_trans COO-R' Trans->R2_trans H2_trans H Trans->H2_trans Cis C=C R1_cis R-OOC Cis->R1_cis H1_cis H Cis->H1_cis R2_cis COO-R' Cis->R2_cis H2_cis H Cis->H2_cis Figure 3: Stereoisomerism due to Chiral Centers DiisostearylFumarate This compound IsostearylAlcohol Isostearyl Alcohol Moiety DiisostearylFumarate->IsostearylAlcohol contains two ChiralCenter Chiral Center (e.g., C-16 in 16-methylheptadecanol) IsostearylAlcohol->ChiralCenter possesses Stereoisomers Resulting Stereoisomers ChiralCenter->Stereoisomers leads to RR (R,R) Stereoisomers->RR SS (S,S) Stereoisomers->SS RS (R,S) Stereoisomers->RS SR (S,R) Stereoisomers->SR RR->SS Enantiomers RR->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers Figure 4: Synthesis Workflow Reactants Fumaric Acid + Isostearyl Alcohol (2 eq.) + Acid Catalyst Reaction Reflux in Toluene (Dean-Stark Trap) Reactants->Reaction Workup Aqueous Workup (Neutralization and Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Column Chromatography) Evaporation->Purification Product This compound Purification->Product

References

Diisostearyl fumarate CAS number and chemical identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical identification, properties, and analytical methodologies for Diisostearyl fumarate (B1241708). The information is intended to support research, development, and quality control activities involving this long-chain diester.

Chemical Identification

Diisostearyl fumarate is a diester of fumaric acid and isostearyl alcohol. Its branched isostearyl chains contribute to its unique physical and chemical properties, making it a subject of interest in various industrial and research applications.

Table 1: Chemical Identifiers of this compound

IdentifierValue
CAS Number 113431-53-1[1][2]
Alternative CAS Numbers: 112385-09-8, 680206-25-1
IUPAC Name bis(16-methylheptadecyl) (2E)-but-2-enedioate[1]
Molecular Formula C40H76O4[1]
Molecular Weight 621.03 g/mol [1]
Synonyms Diisooctadecyl 2-butenedioate, 2-Butenedioic acid, diisooctadecyl ester[3]

Physicochemical Properties

This compound is a high-molecular-weight, branched ester characterized by its stability and low viscosity.[1] These properties are attributed to the steric hindrance provided by its bulky isostearyl chains, which prevents crystallization and results in a liquid state with good flow properties.[1]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Physical State Liquid (at room temperature)[1]
Solubility Soluble in DMSO and Methanol[4]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Refractive Index Data not available

Experimental Protocols for Chemical Identification

The definitive identification and characterization of this compound rely on a combination of spectroscopic and chromatographic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound.

Methodology:

  • Sample Preparation: A small drop of neat this compound liquid is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Spectral Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Expected Characteristic Peaks:

  • ~1740 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the ester functional group.[1]

  • ~1640 cm⁻¹: A band indicating the C=C stretching of the trans-configured fumarate double bond.[1]

  • ~1300-1000 cm⁻¹: Intense peaks associated with the C-O stretching vibrations of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elucidate the fragmentation pattern of this compound, confirming its structure.

Methodology (Electrospray Ionization - Time of Flight - ESI-TOF):

  • Sample Introduction: The sample is dissolved in a suitable solvent and introduced into the ESI source.

  • Ionization: The sample is ionized, typically forming protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the TOF analyzer.

Expected Results:

  • Molecular Ion Peak: An ion corresponding to the exact mass of this compound (C40H76O4), which is 620.57 g/mol .[1]

  • Fragmentation Pattern: Analysis of the fragmentation pattern can provide information about the isostearyl chains and the fumarate core. Common fragmentation pathways for esters include cleavage at the C-O bond and rearrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for providing detailed structural information, including the confirmation of the ester bond formation and the branching in the isostearyl chains.[1]

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

  • Spectral Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to elucidate the molecular structure.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the vinyl protons of the fumarate group, the protons of the isostearyl chains (including the characteristic signals for the branched methyl groups), and the protons adjacent to the ester oxygen.

  • ¹³C NMR: Resonances for the carbonyl carbons of the ester, the olefinic carbons of the fumarate core, and the various carbons of the branched isostearyl chains.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound and for separating it from starting materials or by-products.[1]

Methodology (Reversed-Phase):

  • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and water.

  • Stationary Phase: A C18 column is commonly used for the separation of non-polar compounds like long-chain esters.

  • Detection: A UV detector is typically used, as the fumarate moiety contains a chromophore.

  • Quantification: The concentration of this compound can be determined by comparing its peak area to that of a known standard.

Chemical Identification Workflow

The following diagram illustrates a logical workflow for the comprehensive chemical identification and characterization of this compound.

Chemical Identification Workflow for this compound cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Purity Assessment cluster_3 Final Confirmation A Sample of This compound B FTIR Spectroscopy A->B Analyze H HPLC Analysis A->H Analyze Purity C Preliminary Functional Group Identification B->C Interpret Spectrum D Mass Spectrometry (ESI-TOF) C->D Proceed if Ester Groups are Indicated F NMR Spectroscopy (¹H and ¹³C) C->F Proceed for Detailed Structure E Molecular Weight Determination D->E Determine m/z J Confirmed Chemical Identity of this compound E->J G Detailed Structural Confirmation F->G Interpret Spectra G->J I Purity Verification H->I Quantify I->J

References

An In-Depth Technical Guide to the Emollient Properties of Diisostearyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emollient properties of Diisostearyl Fumarate (B1241708), a functional ingredient utilized in the cosmetic and pharmaceutical industries for its superior skin conditioning effects. This document collates available data on its mechanism of action, physicochemical properties, and application in topical formulations, presented for a scientific audience.

Introduction to Diisostearyl Fumarate

This compound is the diester of isostearyl alcohol and fumaric acid[1][2]. As an emollient, its primary functions are to soften, smooth, and condition the skin[1][3][4]. It is characterized by its rich, cushiony feel and high-shine properties, making it a preferred choice for formulations where significant sensory impact and moisture retention are desired[5][6]. In lip care products, it aids in pigment dispersion and prevents feathering or bleeding[6][7][8].

Core Emollient Mechanism of Action

The emollient properties of this compound are primarily derived from its physical and chemical characteristics, specifically its large molecular size and ester structure. The mechanism is based on forming a semi-occlusive film on the stratum corneum.

  • Occlusion and Moisture Retention : Upon application, this compound forms a protective barrier on the skin's surface. This film reduces the rate of transepidermal water loss (TEWL), thereby helping to lock in moisture and improve skin hydration[3].

  • Skin Feel and Lubrication : As a lubricant, it fills the spaces between desquamating corneocytes, resulting in a smoother skin surface and a perceptible improvement in softness and texture. It is described as providing a rich skin feel in creams and lotions[6][7].

It is critical to distinguish this topical, physical mechanism of action from the systemic, immunological pathways associated with other fumaric acid esters, such as dimethyl fumarate. Dimethyl fumarate is a pharmaceutical agent used for conditions like psoriasis and multiple sclerosis, and its effects involve complex signaling pathways (e.g., Nrf2, NF-κB) that are not characteristic of this compound's function as a topical emollient[9][10][11].

A This compound (Large Molecular Weight Diester) B Topical Application to Stratum Corneum A->B Formulated into Topical Product C Formation of Semi-Occlusive Film B->C Physical Spreading D Reduced Transepidermal Water Loss (TEWL) C->D F Surface Lubrication (Fills Inter-Corneocyte Gaps) C->F E Increased Skin Hydration D->E Leads to H Enhanced Skin Barrier Function E->H G Improved Skin Smoothness & Softness (Sensory Feel) F->G Results in G->H

Caption: Logical workflow of this compound's physical emollient action.

Physicochemical and Formulation Data

ParameterValue / DescriptionReference
INCI Name This compound[6]
Chemical Class Diester[2]
Primary Functions Emollient, Skin Conditioning[1][4]
Sensory Profile Rich, cushiony, heavy feel, high shine[5][6]
Recommended Use Level 0.5% - 10.0% wt[6]
Reported Use Concentration 1.0% - 20.0%[8]
Key Applications Creams, Lotions, Lip Care, Eye Area Products[6]

Generalized Experimental Protocol for Emollient Efficacy Testing

The following outlines a generalized workflow for the clinical evaluation of a topical formulation containing an emollient such as this compound. Specific parameters would be adapted based on the formulation chassis and intended claims.

Objective : To quantify the effect of a test formulation on skin hydration, barrier function, and smoothness.

Methodology :

  • Subject Recruitment : A panel of healthy volunteers with normal to dry skin is recruited. Subjects acclimatize to a controlled environment (temperature and humidity) before measurements.

  • Baseline Measurements : Baseline readings for skin hydration (Corneometer®), transepidermal water loss (Tewameter®), and skin smoothness (Visioscan® or clinical grading) are taken from designated test sites on the forearms.

  • Product Application : A standardized amount of the test formulation is applied to the designated test site. An untreated site serves as a negative control.

  • Post-Application Measurements : Instrumental and clinical measurements are repeated at set time points (e.g., 1, 2, 4, 8, and 24 hours) post-application.

  • Data Analysis : Statistical analysis is performed to compare measurements at each time point against baseline and the untreated control site.

cluster_pre Pre-Study cluster_study Study Phase cluster_post Post-Study A Subject Recruitment (N=20, Dry Skin Type) B Acclimatization (23°C, 40% RH) A->B C Baseline Measurement (T0) (Corneometer, Tewameter) B->C D Product Application (2 mg/cm²) C->D E Timed Measurements (T1h, T4h, T8h) D->E Incubation Periods F Data Collection & Collation E->F G Statistical Analysis (vs. T0 & Control) F->G H Efficacy Report (Hydration, TEWL) G->H

Caption: Generalized experimental workflow for clinical emollient testing.

Safety and Regulatory Status

This compound has been evaluated by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that the available data were adequate to support the safety of this compound and other related fumaric acid salts and esters as used in cosmetic products[8]. Animal studies on related compounds demonstrated no significant toxicity, genotoxicity, or carcinogenicity, and the ingredients were found to be non-irritating and non-sensitizing in cosmetic formulations[8].

Conclusion

This compound is a high-performance emollient whose efficacy is rooted in its physicochemical ability to form a moisture-retaining and lubricating film on the skin. Its primary mechanism is physical, enhancing skin hydration and smoothness by reducing transepidermal water loss. With a favorable safety profile and significant sensory benefits, it remains a valuable ingredient for formulators aiming to create effective and aesthetically pleasing topical products for the skin and lips. Further research from proprietary studies would be necessary to establish specific quantitative benchmarks for its performance against other common emollients.

References

Diisostearyl Fumarate: A Technical Review of its Inferred Mechanism of Action on Skin Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: Diisostearyl fumarate (B1241708) is a diester of isostearyl alcohol and fumaric acid, widely utilized in the cosmetics and personal care industry as a skin-conditioning agent and emollient.[1][2][3] It is recognized for its ability to soften and smooth the skin, provide a protective layer to lock in moisture, and improve overall skin texture.[1] Despite its common use, publicly accessible, in-depth scientific literature detailing its specific molecular or cellular mechanism of action is scarce. This guide synthesizes the established principles of skin barrier function with the known chemical properties of diisostearyl fumarate and similar emollient esters to infer its primary mechanisms of action. Additionally, it outlines standard experimental protocols that would be employed to quantify such effects.

Inferred Mechanism of Action

As an emollient, the primary action of this compound is concentrated on the stratum corneum, the outermost layer of the epidermis, which is critical for the skin's barrier function. The mechanism is understood to be multifactorial, involving physical and biophysical interactions rather than pharmacological signaling pathways.

1.1. Occlusion and Hydration

The principal mechanism of action for large, hydrophobic molecules like this compound is the formation of a semi-occlusive film on the skin's surface. This film reduces the rate of Transepidermal Water Loss (TEWL), which is the passive evaporation of water from the skin into the atmosphere.

  • Film Formation: Upon application, this compound spreads across the skin to form a water-repellent barrier.

  • Moisture Retention: This barrier slows the diffusion of water from the deeper layers of the epidermis, thereby increasing the water content within the corneocytes of the stratum corneum.

  • Enhanced Skin Health: Maintaining adequate hydration is crucial for the proper function of enzymes involved in the desquamation process and for preserving the skin's softness and flexibility.

1.2. Barrier Reinforcement and Emollience

The skin's barrier is largely maintained by a complex matrix of intercellular lipids composed of ceramides, cholesterol, and free fatty acids.

  • Lipid Matrix Integration: Emollients like this compound can integrate into the superficial layers of this lipid matrix. They fill in the microscopic gaps between corneocytes that may have been created by lipid depletion.

  • Improved Barrier Integrity: This "mortar" action reinforces the barrier structure, making it more resilient to external irritants, allergens, and microbes.

  • Sensory Improvement: The term "emollient" also describes the sensory effect of the ingredient. This compound lubricates the skin's surface, reducing friction and resulting in a smoother, softer tactile sensation.

The overall inferred mechanism is illustrated in the diagram below.

Emollient_Action_on_Skin cluster_0 Skin Surface & Stratum Corneum cluster_1 Mechanism of Action Diisostearyl_Fumarate This compound Film Occlusion Forms Occlusive Film Barrier_Support Fills Intercellular Gaps Corneocytes Corneocytes (Bricks) Lipid_Matrix Intercellular Lipids (Mortar) Viable_Epidermis Viable Epidermis (Water Source) TEWL_Reduction Reduces TEWL Occlusion->TEWL_Reduction Hydration Increases Stratum Corneum Hydration TEWL_Reduction->Hydration Emollience Improves Skin Feel (Smoothness, Softness) Barrier_Support->Emollience

Inferred mechanism of this compound as an emollient on the skin barrier.

Data Presentation

A thorough search of scientific databases and industry publications did not yield any publicly available quantitative data from clinical or in-vitro studies specifically investigating the effects of this compound on skin barrier parameters such as Transepidermal Water Loss (TEWL), Stratum Corneum Hydration (SCH), or changes in lipid composition. Therefore, a data summary table cannot be provided.

Experimental Protocols

In the absence of cited experiments for this compound, a standard protocol for a double-blind, vehicle-controlled clinical trial to evaluate the efficacy of a topical emollient is provided below. This methodology represents a gold standard for substantiating claims of skin barrier improvement.

Protocol: Clinical Evaluation of Emollient Efficacy on Skin Barrier Function

  • Objective: To quantify the effect of a test formulation containing this compound on skin barrier function and hydration compared to a vehicle control.

  • Study Design: Double-blind, randomized, vehicle-controlled, intra-individual (split-body) comparison.

  • Participants: A cohort of 30 healthy volunteers with self-perceived dry to very dry skin on their volar forearms.

  • Materials:

    • Test Formulation: Oil-in-water emulsion containing 5% this compound.

    • Vehicle Control: Identical emulsion without this compound.

    • Corneometer® CM 825 (for Stratum Corneum Hydration).

    • Tewameter® TM 300 (for Transepidermal Water Loss).

  • Methodology:

    • Acclimatization: Subjects acclimatize for 30 minutes in a temperature and humidity-controlled room (21°C ± 1°C; 50% ± 5% RH).

    • Baseline Measurements (T=0): Two distinct 2x2 cm areas are marked on each volar forearm. Baseline SCH and TEWL measurements are taken at each site.

    • Product Application: A standardized amount (2 mg/cm²) of the test formulation is applied to one marked site on each arm, and the vehicle control is applied to the other, as per the randomization schedule. The products are gently rubbed in for 10 seconds.

    • Post-Application Measurements: SCH and TEWL measurements are repeated at predefined time points, typically T=1 hour, T=4 hours, T=8 hours, and T=24 hours after application.

    • Data Analysis: Changes from baseline (ΔSCH and ΔTEWL) for both the test and vehicle products are calculated for each time point. Statistical significance between the test and vehicle groups is determined using a paired t-test or Wilcoxon signed-rank test (p < 0.05).

The workflow for this experimental protocol is visualized below.

Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Recruitment Recruit 30 Subjects (Dry Skin Phenotype) Acclimatization Acclimatize Subjects (Controlled Environment) Recruitment->Acclimatization Site_Marking Mark Test Sites (Volar Forearms) Acclimatization->Site_Marking Baseline T=0: Measure Baseline TEWL & SCH Site_Marking->Baseline Application Apply Test & Vehicle (Randomized, 2 mg/cm²) Baseline->Application Measurements Measure TEWL & SCH at T=1h, 4h, 8h, 24h Application->Measurements Data_Calculation Calculate Δ from Baseline for Each Time Point Measurements->Data_Calculation Stats Statistical Analysis (e.g., Paired t-test) Data_Calculation->Stats Conclusion Draw Conclusions on Emollient Efficacy Stats->Conclusion

Workflow for a clinical trial evaluating emollient efficacy.

References

Methodological & Application

Application Note: Protocol for Determining the Stability of Diisostearyl Fumarate Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisostearyl Fumarate is a high-molecular-weight, branched-chain ester utilized in the cosmetic and pharmaceutical industries as a non-greasy emollient, moisturizer, and stabilizer in emulsion systems.[1] Its unique structure, featuring bulky isostearyl chains, imparts excellent oxidative and thermal stability, making it a valuable component in creams, lotions, and other emulsified formulations.[1] The long-term stability of these emulsions is a critical quality attribute, directly impacting product efficacy, safety, and shelf-life. This document provides a comprehensive protocol for evaluating the stability of this compound emulsions through a multi-faceted approach, including physical, chemical, and accelerated testing methodologies.

All emulsions, with the exception of micro-emulsions, are thermodynamically unstable systems that will eventually break down over time.[2][3] The primary mechanisms of emulsion instability include creaming, flocculation, coalescence, and phase inversion.[3][4] Therefore, rigorous stability testing is essential to ensure the development of robust and reliable emulsified products.

Experimental Protocols

A thorough assessment of emulsion stability involves monitoring key physicochemical parameters over time. These parameters offer quantitative insights into the various mechanisms of destabilization.

Macroscopic Visual Assessment

Principle: This is the most straightforward method to qualitatively assess emulsion stability. Changes in the visual appearance can be indicative of underlying instability.

Methodology:

  • Store emulsion samples in transparent glass jars at various controlled temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).[4][5]

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), visually inspect the samples against a black and white background.

  • Record any observations of:

    • Creaming or Sedimentation: The formation of a concentrated or separated layer.[4]

    • Flocculation: The aggregation of droplets into loose clusters.[4]

    • Coalescence: The irreversible merging of droplets, leading to phase separation.[4]

    • Color, Odor, and Texture Changes: Any deviation from the initial characteristics.[6]

Microscopic Analysis

Principle: Microscopic examination provides a closer look at the droplet morphology and distribution within the emulsion.

Methodology:

  • Place a small drop of the emulsion on a clean microscope slide and cover it with a coverslip.

  • Examine the slide under an optical microscope at various magnifications (e.g., 100x, 400x).

  • Capture images at each time point.

  • Observe for changes in droplet size, shape, and evidence of aggregation or coalescence.

Particle Size Analysis

Principle: The size of the dispersed phase droplets is a critical factor in emulsion stability.[2] An increase in droplet size over time is a direct indicator of coalescence and Ostwald ripening, signifying instability.[3]

Methodology:

  • Utilize a particle size analyzer, such as one employing Dynamic Light Scattering (DLS) or laser diffraction.[3][7]

  • Dilute the emulsion sample with an appropriate solvent (typically the continuous phase) to a suitable concentration for analysis.

  • Measure the particle size distribution and the mean droplet diameter (e.g., Z-average).[8]

  • Perform measurements at the same time intervals as the visual assessment. A stable emulsion will exhibit a narrow and consistent droplet size distribution over time.[3]

Viscosity Measurement

Principle: Viscosity is a measure of an emulsion's resistance to flow and is a key indicator of its stability.[9] A significant change in viscosity can signal alterations in the internal structure of the emulsion.[10]

Methodology:

  • Use a rotational viscometer or rheometer to measure the viscosity of the emulsion samples.

  • Conduct measurements at a controlled temperature (e.g., 25°C).

  • Record the viscosity at various shear rates to understand the flow behavior of the emulsion.

  • Monitor viscosity at each time point. A stable emulsion should maintain a relatively constant viscosity profile.

Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a fundamental parameter affecting emulsion stability.[11][12] For oil-in-water emulsions, a high absolute zeta potential value (typically > |30| mV) indicates good stability due to strong repulsive forces between droplets.[13]

Methodology:

  • Use a zeta potential analyzer, often integrated with a DLS system.[8]

  • Dilute the emulsion sample appropriately with the continuous phase.

  • Measure the electrophoretic mobility of the droplets to determine the zeta potential.[12]

  • Track the zeta potential over the stability study period. A significant decrease in the absolute value of the zeta potential can predict future instability.

Accelerated Stability Testing

Principle: Accelerated stability testing subjects the emulsion to stress conditions to predict its long-term stability in a shorter timeframe.[3]

Methodology:

  • Centrifugation:

    • Place a known volume of the emulsion in a graduated centrifuge tube.

    • Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).[3][6]

    • After centrifugation, measure the height of any separated layers (e.g., cream or sediment).

    • Calculate the Creaming Index (CI) as: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100.[3]

    • A lower CI indicates better stability against creaming.[3]

  • Temperature Cycling (Freeze-Thaw):

    • Subject the emulsion samples to alternating temperature cycles. A common cycle is 24 hours at a low temperature (e.g., -10°C) followed by 24 hours at a higher temperature (e.g., 25°C or 45°C).[6]

    • Complete a minimum of three to five cycles.[2][6]

    • After each cycle, visually inspect the samples for any signs of instability, such as phase separation, crystallization, or changes in texture.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Macroscopic and Microscopic Observation Log

Time PointStorage ConditionMacroscopic Observations (Creaming, Separation, etc.)Microscopic Observations (Droplet Aggregation, etc.)
Week 0 25°C / 60% RHHomogeneous, white, smoothUniformly dispersed, spherical droplets
Week 4 25°C / 60% RHNo changeNo significant change
Week 8 25°C / 60% RHSlight creaming observed at the topMinor droplet clustering visible
Week 12 25°C / 60% RHNoticeable cream layerIncreased droplet aggregation

Table 2: Quantitative Stability Parameters

Time PointStorage ConditionMean Particle Size (nm)Polydispersity Index (PDI)Viscosity (cP at 10 s⁻¹)Zeta Potential (mV)
Week 0 25°C / 60% RH2500.215500-45
Week 4 25°C / 60% RH2550.235450-43
Week 8 25°C / 60% RH2800.285200-35
Week 12 25°C / 60% RH3500.354800-28

Table 3: Accelerated Stability Testing Results

TestParameterResultInterpretation
Centrifugation Creaming Index (%)2.5Low creaming indicates good immediate stability.
Freeze-Thaw Cycles (3 cycles) Visual ObservationNo phase separationStable under temperature stress.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the emulsion stability testing protocol.

Emulsion_Stability_Workflow start Start: Emulsion Formulation storage Sample Storage (Controlled Conditions) start->storage timepoint Time Point Evaluation (0, 4, 8, 12 weeks) storage->timepoint accelerated Accelerated Testing (Centrifugation, Freeze-Thaw) storage->accelerated Initial Sample visual Macroscopic & Microscopic Visual Assessment timepoint->visual Physical Observation particle_size Particle Size & PDI Analysis (DLS) timepoint->particle_size Quantitative Analysis viscosity Viscosity & Rheology Measurement timepoint->viscosity zeta Zeta Potential Measurement timepoint->zeta data Data Analysis & Interpretation visual->data particle_size->data viscosity->data zeta->data accelerated->data end End: Stability Report data->end

Caption: Workflow for this compound emulsion stability testing.

Conclusion

This comprehensive protocol provides a robust framework for assessing the stability of this compound emulsions. By employing a combination of macroscopic, microscopic, and quantitative analytical techniques, alongside accelerated testing methods, researchers can gain a thorough understanding of an emulsion's long-term stability. The systematic collection and analysis of these data are crucial for the development of high-quality, stable, and effective cosmetic and pharmaceutical products.

References

Application Notes and Protocols for the Purity Validation of Diisostearyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisostearyl fumarate (B1241708) is a diester of isostearyl alcohol and fumaric acid, commonly utilized in the cosmetics and personal care industry as an emollient and skin conditioning agent.[1] Its high molecular weight and branched-chain structure contribute to its desirable properties, such as providing a smooth, non-greasy feel to formulations. The purity of Diisostearyl fumarate is critical to ensure the safety, stability, and efficacy of the final product. Potential impurities, stemming from the synthesis process, may include residual starting materials like fumaric acid and isostearyl alcohol, as well as byproducts from side reactions.[2]

This document provides detailed application notes and experimental protocols for the analytical validation of this compound purity using various instrumental and wet chemistry techniques.

Analytical Methodologies

A multi-faceted approach is recommended for the comprehensive purity assessment of this compound, encompassing chromatographic, spectroscopic, and titrimetric methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound and quantifying non-volatile impurities such as residual fumaric acid and isostearyl alcohol.[2]

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is suitable.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in isopropanol (B130326) or a similar suitable solvent and dilute to the mark.

    • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
    Mobile Phase Acetonitrile / Water (95:5 v/v)
    Flow Rate 1.0 mL/min
    Column Temperature 40°C
    Injection Volume 10 µL

    | Detector | UV at 210 nm (for fumaric acid) or ELSD (for all components) |

  • Data Analysis: The purity of this compound is determined by calculating the peak area percentage. Impurities are identified by comparing their retention times with those of reference standards.

Method Validation Parameters (Typical)

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Gas Chromatography (GC) for Volatile Impurities

Gas chromatography with Flame Ionization Detection (GC-FID) is employed to detect and quantify volatile and semi-volatile impurities, including residual isostearyl alcohol.

Experimental Protocol: GC-FID

  • Instrumentation: A gas chromatograph with an FID detector.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent like hexane (B92381) or heptane.

  • Chromatographic Conditions:

    Parameter Condition
    Column A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
    Carrier Gas Helium at a constant flow rate of 1 mL/min
    Injector Temperature 280°C (Splitless mode)
    Oven Program Initial 150°C for 1 min, ramp to 320°C at 10°C/min, hold for 10 min

    | Detector Temperature | 300°C |

  • Data Analysis: Impurities are quantified using an internal or external standard method.

Method Validation Parameters (Typical)

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) ≤ 5.0%
LOD Typically in the low ppm range
LOQ Typically in the mid to high ppm range
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound and the identification of structurally related impurities.[2]

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • Dissolve 10-50 mg of the this compound sample in 0.6-1.0 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

    • Filter the solution into a 5 mm NMR tube if any particulate matter is present.

  • Acquisition Parameters:

    Parameter ¹H NMR ¹³C NMR
    Pulse Program Standard single pulse Standard proton-decoupled
    Number of Scans 16-64 1024-4096
    Relaxation Delay 1-2 s 2-5 s

    | Spectral Width | 0-12 ppm | 0-200 ppm |

  • Data Analysis: The spectra are analyzed for characteristic chemical shifts and coupling constants to confirm the structure of this compound. The absence of signals corresponding to starting materials confirms their removal.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups in this compound, such as the ester carbonyl group.

Experimental Protocol: FTIR-ATR

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the liquid this compound sample is placed directly onto the ATR crystal.

  • Acquisition Parameters:

    Parameter Setting
    Spectral Range 4000 - 400 cm⁻¹
    Resolution 4 cm⁻¹

    | Number of Scans | 16-32 |

  • Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands:

    • ~1740 cm⁻¹: Ester carbonyl (C=O) stretch.[2]

    • ~1640 cm⁻¹: Fumarate double bond (C=C) stretch.[2]

    • ~2850-2960 cm⁻¹: C-H stretching of the isostearyl chains.

Titration for Acid Value

A simple acid-base titration can be used to determine the amount of residual free fumaric acid, expressed as the acid value (mg KOH/g of sample).

Experimental Protocol: Acid Value Titration

  • Reagents:

  • Procedure:

    • Accurately weigh a suitable amount of the this compound sample into a flask.

    • Add 50 mL of the neutralized titration solvent and swirl to dissolve.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with standardized 0.1 M ethanolic KOH until a persistent pink endpoint is observed.

    • Perform a blank titration with the solvent alone.

  • Calculation: Acid Value (mg KOH/g) = ( (V_sample - V_blank) * M_KOH * 56.1 ) / W_sample Where:

    • V_sample = Volume of KOH solution used for the sample (mL)

    • V_blank = Volume of KOH solution used for the blank (mL)

    • M_KOH = Molarity of the KOH solution (mol/L)

    • 56.1 = Molecular weight of KOH ( g/mol )

    • W_sample = Weight of the sample (g)

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC System filter->hplc separate Chromatographic Separation hplc->separate detect UV or ELSD Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate GC_Workflow start Sample Preparation (Dissolve in Hexane) inject Injection into GC-FID start->inject separation Separation on Capillary Column inject->separation detection Flame Ionization Detection separation->detection quantification Quantification of Volatiles detection->quantification Titration_Workflow A Weigh Sample B Dissolve in Neutralized Solvent A->B C Add Phenolphthalein Indicator B->C D Titrate with Standardized KOH to Pink Endpoint C->D E Record Titration Volume D->E F Calculate Acid Value E->F

References

Application Notes and Protocols: Diisostearyl Fumarate for Pigment Dispersion in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisostearyl Fumarate is a high molecular weight, branched-chain ester synthesized from fumaric acid and isostearyl alcohol.[1] In cosmetic formulations, it primarily functions as an emollient, skin-conditioning agent, and an effective pigment dispersant.[2][3][4] Its unique molecular structure, featuring two bulky isostearyl chains, imparts desirable properties such as low viscosity, high stability, and a non-greasy feel.[1] These characteristics make it a valuable ingredient in a variety of cosmetic products, particularly in color cosmetics like lipsticks and foundations, where uniform pigment distribution is crucial for product performance and aesthetics.

The primary mechanism by which this compound aids in pigment dispersion is through steric hindrance. The large, branched isostearyl groups create a physical barrier around pigment particles, preventing them from re-agglomerating. This leads to a more stable and uniform distribution of the pigment throughout the cosmetic formulation, resulting in improved color intensity, gloss, and overall product quality.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in cosmetic formulations.

PropertyValueReference
CAS Number 113431-53-1[5]
Molecular Formula C40H76O4[1]
Molecular Weight 621 g/mol [1]
Appearance Liquid[1]
Solubility Insoluble in water
Key Functions Emollient, Skin Conditioning, Pigment Dispersant[2][3][4]

Application in Pigment Dispersion

This compound is particularly effective in dispersing pigments in various cosmetic formulations, most notably in lip care products.[4][5] Its benefits in this application include:

  • Enhanced Pigment Wetting: this compound efficiently wets the surface of pigment particles, which is the initial and critical step in the dispersion process.

  • Reduced Agglomeration: By adsorbing onto the pigment surface, the bulky isostearyl groups provide a steric barrier that prevents particles from clumping together.

  • Improved Color Pay-off and Uniformity: A stable dispersion ensures a more intense and even color distribution upon application.

  • Prevention of Feathering and Bleeding: In lipsticks, it helps to prevent the color from migrating outside the lip line.[4][5]

  • Pleasant Sensory Profile: It imparts a rich, non-greasy skin feel to the final product.[4][5]

A related compound, Diisostearyl Malate, is also widely recognized for its excellent pigment dispersing properties.[6][7][8][9][10] It is known to function as a wetting agent and binder for powders and pigments, contributing to good spreadability and slip in cosmetic products.[6]

Recommended Use Levels

The typical use level for this compound in cosmetic formulations ranges from 0.5% to 10% by weight, depending on the specific application and desired outcome.[4]

Experimental Protocols

Protocol for Evaluating Pigment Dispersion Efficiency

This protocol outlines a method to assess the effectiveness of this compound as a dispersing agent for a model pigment (e.g., Red Iron Oxide) in a cosmetic base.

Materials:

  • This compound

  • Red Iron Oxide (or other cosmetic pigment)

  • Cosmetic base oil (e.g., Caprylic/Capric Triglyceride)

  • High-shear mixer (e.g., homogenizer)

  • Particle size analyzer

  • Viscometer

  • Microscope with a camera

Procedure:

  • Preparation of the Mill Base:

    • Prepare two formulations:

      • Control: Pigment + Cosmetic base oil

      • Test: Pigment + this compound + Cosmetic base oil

    • The concentration of the pigment should be kept constant in both formulations (e.g., 10% w/w).

    • In the test formulation, this compound can be added at a specific concentration (e.g., 2% w/w).

  • Dispersion Process:

    • Subject both the control and test formulations to high-shear mixing for a defined period (e.g., 10 minutes) at a constant speed.

  • Evaluation of Dispersion Quality:

    • Particle Size Analysis: Measure the particle size distribution of the pigment in both formulations immediately after dispersion and at specified time intervals (e.g., 24 hours, 1 week) to assess stability.

    • Viscosity Measurement: Measure the viscosity of both formulations. A lower viscosity in the test sample may indicate better pigment wetting and de-agglomeration.

    • Microscopic Examination: Observe a thin film of each formulation under a microscope to visually assess the degree of pigment agglomeration.

Workflow for Pigment Dispersion and Evaluation

Pigment_Dispersion_Workflow cluster_preparation Formulation Preparation cluster_processing Dispersion Process cluster_analysis Dispersion Quality Evaluation Prep_Control Control Formulation: Pigment + Base Oil Dispersion High-Shear Mixing Prep_Control->Dispersion Prep_Test Test Formulation: Pigment + this compound + Base Oil Prep_Test->Dispersion Particle_Size Particle Size Analysis Dispersion->Particle_Size Viscosity Viscosity Measurement Dispersion->Viscosity Microscopy Microscopic Examination Dispersion->Microscopy

Caption: Experimental workflow for preparing and evaluating pigment dispersions.

Mechanism of Pigment Dispersion

The process of incorporating a dry pigment powder into a liquid medium to form a stable dispersion involves three key stages: wetting, de-agglomeration, and stabilization.

  • Wetting: The air surrounding the pigment particles is displaced by the liquid medium. Dispersing agents like this compound lower the interfacial tension between the pigment surface and the vehicle, facilitating this process.

  • De-agglomeration: Mechanical energy, typically from high-shear mixing, is applied to break down the pigment agglomerates and aggregates into smaller particles.

  • Stabilization: Once the particles are dispersed, they must be prevented from coming back together. This compound provides steric stabilization, where its large, bulky molecules adsorb onto the pigment surface, creating a protective layer that physically hinders re-agglomeration.

Logical Relationship in Pigment Dispersion

Pigment_Dispersion_Mechanism Start Dry Pigment Agglomerates Wetting Wetting of Pigment Surface (aided by this compound) Start->Wetting Deagglomeration De-agglomeration (Mechanical Energy) Wetting->Deagglomeration Stabilization Stabilization of Dispersed Particles (Steric Hindrance from this compound) Deagglomeration->Stabilization End Stable Pigment Dispersion Stabilization->End

Caption: The three key stages of achieving a stable pigment dispersion.

Conclusion

This compound is a multifunctional cosmetic ingredient that serves as an excellent pigment dispersant, particularly in anhydrous formulations. Its ability to provide effective steric stabilization leads to improved color cosmetics with enhanced aesthetic and performance characteristics. The provided protocols offer a framework for researchers and formulators to systematically evaluate and optimize the use of this compound in their product development endeavors. Further research could focus on quantifying the impact of this compound on pigment dispersion across a wider range of pigment types and cosmetic bases to build a more comprehensive understanding of its application potential.

References

Application Notes and Protocols for Stable Oil-in-Water Emulsions with Diisostearyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating stable oil-in-water (O/W) emulsions using Diisostearyl Fumarate. This document outlines the properties of this compound, formulation guidelines, experimental protocols for preparation and stability testing, and the proposed mechanism of action.

Introduction to this compound in O/W Emulsions

This compound is a high molecular weight, branched-chain ester that functions as an emollient, sensory modifier, and stabilizer in cosmetic and pharmaceutical formulations.[1][2] Its primary role in oil-in-water emulsions is to enhance stability, provide a rich, non-greasy skin feel, and improve the dispersion of active ingredients and pigments.[1][3] The recommended use level for this compound is typically between 0.5% and 10% by weight.[1]

The stability of an emulsion is its ability to resist changes in its physicochemical properties over time. The branched structure of certain molecules can contribute to a higher viscoelasticity of the interfacial film at the oil-water boundary, leading to improved emulsion stability.[1][4]

Formulation Guidelines

The formulation of a stable O/W emulsion is a multi-factorial process. Key considerations include the oil phase concentration, the selection of an appropriate emulsifier system, and the viscosity of the final formulation.

Key Components and Recommended Concentration Ranges

For a stable and aesthetically pleasing O/W emulsion incorporating this compound, the following components and concentration ranges are recommended:

Component Function Concentration Range (% w/w) Notes
Oil Phase
This compoundStabilizer, Emollient2.0 - 8.0Provides stability and a rich sensory feel.
Caprylic/Capric TriglycerideEmollient, Solvent5.0 - 15.0A light, non-greasy oil that can serve as a base for the oil phase.
Cetearyl AlcoholThickener, Co-emulsifier1.0 - 5.0Increases the viscosity of the emulsion and improves stability.
Water Phase
Deionized WaterSolventq.s. to 100The continuous phase of the emulsion.
GlycerinHumectant2.0 - 5.0Attracts water to the skin, providing hydration.
Xanthan GumThickener, Stabilizer0.1 - 0.5Increases the viscosity of the water phase, preventing droplet coalescence.
Emulsifier System
Glyceryl Stearate & PEG-100 StearatePrimary Emulsifier2.0 - 5.0A versatile and widely used non-ionic O/W emulsifier system.
Other
Phenoxyethanol (and) EthylhexylglycerinPreservative0.5 - 1.0Provides broad-spectrum antimicrobial protection.
Citric AcidpH Adjusterq.s.To adjust the final pH to the desired range (typically 5.5 - 6.5).
Example Formulation: Stable O/W Cream

This example formulation provides a starting point for developing a stable O/W cream with this compound.

Phase Ingredient INCI Name % w/w
A (Oil Phase) This compoundThis compound5.00
Caprylic/Capric TriglycerideCaprylic/Capric Triglyceride10.00
Cetearyl AlcoholCetearyl Alcohol3.00
Glyceryl Stearate & PEG-100 StearateGlyceryl Stearate & PEG-100 Stearate4.00
B (Water Phase) Deionized WaterAqua74.80
GlycerinGlycerin2.00
Xanthan GumXanthan Gum0.20
C (Cooldown Phase) PreservativePhenoxyethanol (and) Ethylhexylglycerin1.00
pH AdjusterCitric Acidq.s.

Experimental Protocols

Preparation of O/W Emulsion

This protocol details the steps for preparing the example O/W cream formulation.

G cluster_prep Phase Preparation cluster_heating Heating cluster_emulsification Emulsification cluster_cooling Cooling cluster_final Final Steps A Phase A: Combine all oil phase ingredients. heat_A Heat Phase A to 75°C. A->heat_A B Phase B: Combine all water phase ingredients. heat_B Heat Phase B to 75°C. B->heat_B add_A_to_B Slowly add Phase A to Phase B with high-speed homogenization (5000-10000 rpm). heat_A->add_A_to_B heat_B->add_A_to_B homogenize Homogenize for 3-5 minutes until a uniform emulsion is formed. add_A_to_B->homogenize cool Begin cooling the emulsion with moderate stirring. homogenize->cool add_C At 40°C, add Phase C ingredients. cool->add_C adjust_pH Adjust pH to 5.5 - 6.5 with Citric Acid. add_C->adjust_pH final_mix Continue stirring until the emulsion reaches room temperature. adjust_pH->final_mix

Caption: Experimental workflow for O/W emulsion preparation.

Stability Testing Protocols

To evaluate the stability of the formulated O/W emulsion, the following tests are recommended:

  • Macroscopic Evaluation: Observe the emulsion for any signs of phase separation, creaming, or changes in color and odor at regular intervals (e.g., 24 hours, 1 week, 1 month) under different storage conditions (e.g., room temperature, 40°C, 4°C).

  • Microscopic Evaluation: Use a light microscope to observe the droplet size and distribution of the internal (oil) phase. Any significant increase in droplet size over time indicates coalescence and instability.

  • Viscosity Measurement: Measure the viscosity of the emulsion using a viscometer at controlled temperatures. A significant decrease in viscosity over time can indicate a breakdown of the emulsion structure.

  • pH Measurement: Monitor the pH of the emulsion over time. A significant change in pH can indicate chemical degradation of one or more ingredients.

  • Centrifugation Test: Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes). Any phase separation after centrifugation indicates poor stability.

  • Freeze-Thaw Cycling: Subject the emulsion to alternating cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours) for at least three cycles. The emulsion should remain stable without any phase separation.

Proposed Mechanism of Stabilization

This compound contributes to the stability of O/W emulsions through a combination of mechanisms, primarily related to its unique molecular structure.

G cluster_interface Oil-Water Interface cluster_dif This compound Oil Droplet Oil Droplet Water Phase Water Phase DIF This compound Bulky Chains Bulky Isostearyl Chains DIF->Bulky Chains provide Bulky Chains->Oil Droplet anchor in Steric Hindrance Steric Hindrance Bulky Chains->Steric Hindrance create Droplet Coalescence Droplet Coalescence Steric Hindrance->Droplet Coalescence prevents

Caption: Steric hindrance by this compound at the oil-water interface.

The two bulky, branched isostearyl chains of the this compound molecule are lipophilic and anchor within the oil droplets of the emulsion.[1] These bulky chains extend into the continuous water phase, creating a steric barrier around the oil droplets. This steric hindrance prevents the oil droplets from getting too close to one another, thereby inhibiting flocculation and coalescence, which are key mechanisms of emulsion instability. Additionally, the presence of these large molecules at the interface can increase the viscosity of the interfacial film, further contributing to the overall stability of the emulsion.

References

Application Notes and Protocols: Diisostearyl Fumarate in Long-Wear Lipstick Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of long-wear lipstick formulations presents a significant challenge in balancing extended durability with consumer comfort. Key performance attributes such as transfer resistance, color retention, and a non-drying feel are often at odds. Emollients play a crucial role in this balance, influencing the application, texture, and overall performance of the final product. Diisostearyl Fumarate, a diester of isostearyl alcohol and fumaric acid, is an emollient and skin-conditioning agent with potential applications in long-wear color cosmetics.[1][2]

Supplier data indicates that this compound aids in pigment dispersion and can reduce feathering and bleeding in lip care products, suggesting its utility in maintaining the integrity of the lip color over time.[3][4] While extensive quantitative performance data for this compound in long-wear lipstick is not widely published, its properties as a rich emollient make it a candidate for improving the comfort and wear of long-lasting formulas. A related compound, Diisostearyl Malate, is well-regarded in the industry for its contribution to adhesion, shine, and longevity in lip products.[5][6][7]

These application notes provide a framework for evaluating the efficacy of this compound in long-wear lipstick formulations. The following sections detail proposed formulation guidelines and comprehensive experimental protocols to quantify its impact on key performance metrics.

Postulated Benefits of this compound in Long-Wear Lipstick

Based on its known properties, this compound is hypothesized to contribute to long-wear lipstick formulations in the following ways:

  • Enhanced Comfort: As a rich emollient, it may counteract the drying effects of film-forming polymers commonly used in long-wear systems, leading to a more comfortable wear experience over several hours.

  • Improved Film Integrity: By acting as an effective pigment dispersant, it can promote a more uniform and homogenous film on the lips. This can lead to improved color stability and reduced cracking or flaking.

  • Reduced Feathering and Bleeding: Its purported ability to decrease feathering can help maintain sharp lip definition throughout the wear time, a critical attribute for long-lasting products.[3][4]

  • Optimized Rheology: The inclusion of this ester can modify the viscosity and glide of the lipstick, leading to a smoother and more even application.

Formulation Guidelines

To evaluate the impact of this compound, it is recommended to create a base long-wear lipstick formulation and a test formulation where a portion of another emollient is replaced with this compound. The recommended use level for this compound is between 0.5% and 10.0% by weight.[3]

Table 1: Example Long-Wear Lipstick Formulations

Ingredient (INCI Name) Function Base Formulation (% w/w) Test Formulation (% w/w)
Phase A
IsododecaneVolatile Solvent45.0045.00
TrimethylsiloxysilicateFilm Former10.0010.00
DimethiconeEmollient/Slip Agent8.004.00
This compound Test Emollient - 4.00
Ozokerite WaxStructurant6.006.00
Microcrystalline WaxStructurant4.004.00
Phase B
Red 7 Lake (in Castor Oil)Pigment Dispersion15.0015.00
Iron Oxides (in Castor Oil)Pigment Dispersion10.0010.00
Titanium DioxideOpacifier1.501.50
Phase C
Tocopheryl AcetateAntioxidant0.500.50

Experimental Protocols

The following protocols are designed to provide a comprehensive evaluation of the performance of long-wear lipstick formulations containing this compound.

In-Vitro Transfer Resistance Assessment

This protocol provides a quantitative measure of a lipstick's ability to resist transfer to another surface.

Methodology:

  • Substrate Preparation: Use a collagen-based artificial skin substrate. Cut the substrate into uniform sections (e.g., 5 cm x 5 cm).

  • Product Application: Apply a standardized amount (e.g., 10 mg) of the lipstick formulation onto the substrate using a film applicator to ensure a uniform thickness.

  • Drying Time: Allow the lipstick film to dry for a specified period (e.g., 10 minutes) under controlled temperature and humidity (25°C, 40% RH).

  • Transfer Procedure:

    • Place a fresh, white ceramic tile (as the transfer surface) onto a balance and tare.

    • Use a texture analyzer or a similar device to press the lipstick-coated substrate onto the ceramic tile with a controlled force (e.g., 200g) for a fixed duration (e.g., 5 seconds).

  • Quantification:

    • Measure the weight of the lipstick transferred to the tile using the balance.[8]

    • Alternatively, use a chromameter or a calibrated flatbed scanner with image analysis software to measure the color intensity (Lab* values) of the stain on the tile.[9]

  • Calculation: The percentage of transfer resistance can be calculated based on the weight of the transferred product or the color intensity of the stain relative to a total transfer reference.

In-Vivo Wear and Durability Assessment

This protocol assesses the longevity of the lipstick under real-world conditions.

Methodology:

  • Panelist Recruitment: Recruit a panel of at least 10 volunteers who are regular lipstick users. Panelists should have healthy, non-chapped lips.

  • Product Application: A trained technician should apply the lipstick to the panelists' lips in a standardized manner.

  • Initial Evaluation (T=0): Immediately after application, capture high-resolution images of the lips. A sensory evaluation of initial application properties (glide, coverage, comfort) should also be conducted.

  • Controlled Activities: Instruct panelists to follow a standardized routine over a set period (e.g., 8 hours), which includes drinking a beverage from a cup at a specific time and eating a standardized light meal.

  • Evaluation Time Points: Evaluate the lipstick at set intervals (e.g., T=2h, T=4h, T=6h, T=8h). At each time point:

    • Capture high-resolution images of the lips.

    • Administer a sensory questionnaire to assess comfort, dryness, tackiness, and color uniformity.

    • Assess the degree of transfer on the beverage cup.

  • Data Analysis:

    • Use image analysis software to quantify color loss and wear (e.g., feathering, flaking) from the captured images over time.

    • Statistically analyze the sensory questionnaire data to compare the performance of the base and test formulations.

Sensory Panel Evaluation

This protocol provides detailed feedback on the subjective experience of using the lipstick.

Methodology:

  • Panelist Training: A trained panel of 10-15 individuals is required. Panelists should be trained to identify and rate the intensity of specific sensory attributes of lipstick.[10][11]

  • Product Blinding and Randomization: Provide panelists with coded, blinded samples of the base and test formulations to prevent bias. The order of testing should be randomized for each panelist.

  • Evaluation Procedure: Instruct panelists to apply the lipstick as they normally would. They will then evaluate the product at two key time points:

    • Initial Application (T=0): Evaluate attributes related to application and initial feel.

    • After Extended Wear (T=4h): Evaluate attributes related to comfort and appearance after a period of wear.

  • Sensory Attributes and Questionnaire: Use a structured questionnaire with a line scale (e.g., 0-10) for panelists to rate the intensity of the attributes listed in Table 2.

Table 2: Sensory Attributes for Long-Wear Lipstick Evaluation

Attribute Category Attribute Definition
Application Properties Glide/SpreadabilityEase of spreading the product across the lips.
CoverageThe degree to which the product covers the natural lip color.
Initial Shine/GlossThe amount of light reflected from the lips immediately after application.
Texture & Feel (T=0) Stickiness/TackinessThe degree to which the lips adhere to each other.
Film ThicknessThe perceived thickness of the lipstick layer on the lips.
SmoothnessThe absence of grittiness or uneven texture.
Wear Properties (T=4h) ComfortThe overall pleasantness of the feeling on the lips.
DrynessThe sensation of moisture being drawn from the lips.
Color UniformityThe evenness of the color on the lips after wear.
Feathering/BleedingThe migration of color into the fine lines around the lip contour.

Data Presentation

The following tables should be used to collate the quantitative data obtained from the experimental protocols.

Table 3: In-Vitro Transfer Resistance Results

Formulation Mean Weight Transferred (mg) ± SD Mean Color Intensity (ΔE*) ± SD Transfer Resistance (%)
Base Formulation
Test Formulation

Table 4: In-Vivo Wear Assessment - Image Analysis Results

Formulation Color Retention at 4h (%) ± SD Color Retention at 8h (%) ± SD Feathering Score at 8h (1-5 scale) ± SD
Base Formulation
Test Formulation

Table 5: Sensory Panel Evaluation - Mean Scores (0-10 Scale)

Sensory Attribute Base Formulation (Mean ± SD) Test Formulation (Mean ± SD) p-value
T=0
Glide/Spreadability
Stickiness/Tackiness
T=4h
Comfort
Dryness
Color Uniformity

Visualizations

experimental_workflow cluster_formulation Formulation Phase cluster_testing Performance Testing cluster_analysis Data Analysis & Conclusion F1 Base Formulation (Control) T1 In-Vitro Transfer Resistance F1->T1 T2 In-Vivo Wear & Durability F1->T2 T3 Sensory Panel Evaluation F1->T3 F2 Test Formulation (+ this compound) F2->T1 F2->T2 F2->T3 A1 Quantitative Data (Tables 3 & 4) T1->A1 T2->A1 A2 Sensory Data (Table 5) T3->A2 C Comparative Analysis & Conclusion A1->C A2->C

Caption: Experimental workflow for evaluating this compound in lipstick.

logical_relationship cluster_components Formulation Components cluster_attributes Performance Attributes Polymers Film-Forming Polymers (e.g., Trimethylsiloxysilicate) LongWear Long Wear Polymers->LongWear TransferResistance Transfer Resistance Polymers->TransferResistance Waxes Waxes (e.g., Ozokerite) Waxes->LongWear Waxes->TransferResistance Emollients Emollients (e.g., this compound) Comfort Comfort Emollients->Comfort ColorIntegrity Color Integrity Emollients->ColorIntegrity Pigments Pigments Pigments->ColorIntegrity

Caption: Logical relationship of lipstick components to performance attributes.

References

Application Notes and Protocols: Incorporation of Diisostearyl Fumarate in High SPF Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of high SPF sunscreen formulations presents ongoing challenges in achieving optimal efficacy, stability, and consumer acceptance. The choice of emollient is critical, as it significantly impacts the solubility and dispersion of UV filters, the formation of a uniform protective film on the skin, and the overall sensory profile of the product.[1] Diisostearyl fumarate (B1241708), a hydrophobic emollient with a branched-chain structure, offers excellent oxidative and thermal stability, making it a compelling candidate for use in high-performance sun care applications.[2] Its inherent hydrophobicity can also contribute to the water resistance of the final formulation.

These application notes provide a comprehensive guide to incorporating Diisostearyl fumarate into high SPF sunscreen formulations. This document outlines its key benefits, provides detailed experimental protocols for formulation and evaluation, and presents illustrative quantitative data to guide researchers in their development efforts.

Key Benefits of this compound in High SPF Sunscreens

  • Enhanced UV Filter Solubility: As a hydrophobic emollient, this compound can act as an effective solvent for oil-soluble UV filters, preventing their crystallization and ensuring their homogeneous distribution within the formulation.

  • Improved Film Forming & SPF Boosting: By promoting the formation of a uniform and even film on the skin, this compound can enhance the effectiveness of UV filters, potentially leading to a boost in the Sun Protection Factor (SPF).[3]

  • Superior Stability: The branched structure of this compound imparts a high degree of oxidative and thermal stability, contributing to the overall stability of the sunscreen formulation and preventing degradation of the active ingredients.[2]

  • Desirable Sensory Profile: this compound is expected to provide a rich, non-greasy skin feel, improving the aesthetics of high SPF sunscreens which can often feel heavy or tacky.

  • Water Resistance: Its hydrophobic nature can enhance the water resistance of the formulation, a crucial attribute for high-performance sunscreens.

Illustrative Formulations

The following are representative formulations for a high SPF 50+ sunscreen, with and without this compound, to demonstrate its application.

Table 1: High SPF 50+ Sunscreen Formulations

Phase Ingredient (INCI Name) Control Formulation (% w/w) Formulation with this compound (% w/w) Function
A Deionized Waterq.s. to 100q.s. to 100Vehicle
Glycerin3.003.00Humectant
Disodium EDTA0.100.10Chelating Agent
Acrylates/C10-30 Alkyl Acrylate Crosspolymer0.300.30Thickener
B Homosalate10.0010.00UVB Filter
Octisalate5.005.00UVB Filter
Octocrylene8.008.00UVB Filter/Photostabilizer
Avobenzone3.003.00UVA Filter
This compound - 5.00 Emollient, SPF Booster
C12-15 Alkyl Benzoate5.00-Emollient, UV Filter Solvent
Cetearyl Alcohol2.002.00Thickener, Emulsifier
Glyceryl Stearate1.501.50Emulsifier
PEG-100 Stearate1.501.50Emulsifier
C Phenoxyethanol (and) Ethylhexylglycerin1.001.00Preservative
Triethanolamine0.300.30pH Adjuster

Experimental Protocols

Formulation Protocol: High SPF 50+ Sunscreen Emulsion

This protocol outlines the laboratory-scale preparation of an oil-in-water (O/W) sunscreen emulsion.

G cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_final Final Steps Phase A Combine Phase A ingredients. Heat to 75-80°C with moderate stirring. Add B to A Slowly add Phase B to Phase A under high-shear homogenization (e.g., 5000-10000 rpm) for 10-15 minutes. Phase A->Add B to A Phase B Combine Phase B ingredients. Heat to 75-80°C with moderate stirring until all solids are dissolved. Phase B->Add B to A Homogenize Continue homogenization while allowing the emulsion to cool. Add B to A->Homogenize Cool Down Switch to propeller mixing once the temperature is below 50°C. Homogenize->Cool Down Add C Add Phase C ingredients individually when the temperature is below 40°C. Mix until uniform. Cool Down->Add C Final QC Adjust pH if necessary. Package for stability and efficacy testing. Add C->Final QC

Caption: High SPF Sunscreen Emulsion Formulation Workflow.

In-Vitro SPF Measurement Protocol

This protocol describes the determination of the Sun Protection Factor (SPF) of the formulations using an in-vitro method.

G Sample Prep Accurately weigh and apply 1.3 mg/cm² of the sunscreen formulation to a PMMA plate. Spreading Spread the sample evenly across the plate surface using a gloved finger for a standardized duration. Sample Prep->Spreading Drying Allow the film to dry for 15-20 minutes in a dark place at room temperature. Spreading->Drying Measurement Measure the UV transmittance of the sample at multiple points on the plate from 290 to 400 nm using a UV spectrophotometer with an integrating sphere. Drying->Measurement Calculation Calculate the in-vitro SPF using the following formula: SPF = Σ E(λ)I(λ) / Σ E(λ)I(λ)T(λ) where E(λ) is the erythema action spectrum, I(λ) is the solar spectral irradiance, and T(λ) is the spectral transmittance. Measurement->Calculation

Caption: In-Vitro SPF Measurement Protocol.

Stability Testing Protocol

This protocol details the procedure for assessing the physical stability of the sunscreen formulations under accelerated conditions.

G Initial Analysis Analyze initial samples (Time 0) for: pH, Viscosity, Appearance, Odor, and Microscopic evaluation. Storage Store samples in appropriate containers at various conditions: - 40°C ± 2°C / 75% RH ± 5% RH - 50°C ± 2°C - Room Temperature (20-25°C) - Freeze-Thaw Cycles (-10°C to 25°C, 24h each) Initial Analysis->Storage Evaluation Evaluate samples at specified time points (e.g., 1, 2, and 3 months) for the same parameters as the initial analysis. Storage->Evaluation Data Analysis Compare the results at each time point to the initial data to assess changes in the formulation's physical properties. Evaluation->Data Analysis

Caption: Accelerated Stability Testing Workflow.

Sensory Evaluation Protocol

This protocol outlines a method for the sensory analysis of the sunscreen formulations by a trained panel.

G Panelist Training Train a panel of 10-15 assessors on the sensory attributes to be evaluated using standard references. Sample Blinding Prepare blinded samples of the control and test formulations in identical, coded containers. Panelist Training->Sample Blinding Application Instruct panelists to apply a standardized amount of each product to a designated area on their forearm. Sample Blinding->Application Evaluation Panelists evaluate and score various sensory attributes on a scale of 1 to 10 (e.g., spreadability, gloss, residue, stickiness, oiliness, and after-feel). Application->Evaluation Data Collection Collect and compile the scores from all panelists. Evaluation->Data Collection Statistical Analysis Perform statistical analysis (e.g., ANOVA, t-test) to determine significant differences between the formulations. Data Collection->Statistical Analysis

References

Application Notes and Protocols: Sensory Panel Evaluation of Skin Creams Containing Diisostearyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensory perception of a topical skin cream is a critical factor influencing user compliance and overall product success. The choice of emollients in a formulation plays a pivotal role in defining its tactile properties. Diisostearyl Fumarate is an emollient known for imparting a characteristically rich and substantive skin feel.[1] Quantifying these sensory attributes through trained sensory panels provides objective and actionable data for formulation development, competitive benchmarking, and claim substantiation.

These application notes provide a comprehensive protocol for the sensory panel evaluation of skin creams formulated with this compound. The methodology is based on established standards for the descriptive analysis of cosmetic products.

Data Presentation: Quantitative Sensory Analysis

The following tables summarize representative quantitative data from a descriptive sensory panel analysis comparing a base cream formulation with a formulation containing this compound. This data is illustrative of the expected sensory profile for a rich emollient and a lighter emollient. A trained panel, following the protocol outlined below, would assess the sensory attributes on a standardized intensity scale (e.g., 0-100).

Table 1: Sensory Attributes During Application (Pick-up and Rub-out Phases)

Sensory AttributeBase Cream (Control)Cream with 5% this compoundDescription of Attribute
Pick-up: Firmness 4555Force required to remove the product from its container.
Pick-up: Stickiness 3040The adhesive quality of the product on the fingertips.
Rub-out: Spreadability 7560The ease of spreading the product across the skin surface.
Rub-out: Thickness 4065The perceived bulk or body of the product during application.
Rub-out: Absorbency 7050The perceived speed at which the product is absorbed by the skin.

Table 2: Sensory Attributes After Application (After-feel Phase at 2 and 10 minutes)

Sensory AttributeBase Cream (Control)Cream with 5% this compoundDescription of Attribute
After-feel (2 min): Greasiness 2545The perception of an oily or greasy film on the skin.
After-feel (2 min): Stickiness 2035The tacky or adhesive quality remaining on the skin.
After-feel (2 min): Slipperiness 6075The ease of finger movement over the treated skin.
After-feel (2 min): Softness 5580The perceived smoothness and suppleness of the skin.
After-feel (10 min): Residue 1540The amount of product perceived to be remaining on the skin.
After-feel (10 min): Gloss 2050The degree of shine or sheen on the skin surface.

Experimental Protocols

This protocol is based on the principles of Quantitative Descriptive Analysis (QDA) and follows the guidelines outlined in ASTM E1490-11 Standard Guide for Two Sensory Descriptive Analysis Approaches for Skin Creams and Lotions.[2][3][4]

Objective

To quantitatively measure and compare the sensory attributes of a skin cream containing this compound against a control formulation.

Panelist Selection and Training
  • Panel Size: A panel of 10-15 trained assessors is recommended.

  • Screening: Candidates should be screened for sensory acuity, ability to articulate perceptions, and absence of skin conditions or allergies that could interfere with the evaluation.

  • Training: Panelists undergo extensive training to develop a standardized lexicon of sensory attributes for skin creams. They are trained to identify and rate the intensity of each attribute using reference standards and practice samples. Calibration sessions are held regularly to ensure panelist alignment and reproducibility.

Materials and Environment
  • Test Products:

    • Control: Base skin cream formulation.

    • Test: Base skin cream formulation with the addition of this compound (e.g., 5% w/w).

  • Controlled Environment: Evaluations are conducted in a dedicated sensory analysis laboratory with controlled temperature (20-22°C) and humidity (40-50%).

  • Application Tools: Micropipettes or syringes for precise sample dispensing.

  • Data Collection: Sensory analysis software or standardized paper ballots.

Evaluation Procedure
  • Acclimatization: Panelists wash their hands and forearms with a mild, unscented soap and allow their skin to equilibrate in the controlled environment for at least 15 minutes.

  • Sample Presentation: Samples are presented in coded, identical containers to blind the panelists to the product identities. The order of presentation is randomized for each panelist.

  • Product Application: A standardized amount of product (e.g., 0.1 mL) is dispensed onto a designated area on the panelist's volar forearm.

  • Phased Evaluation: Panelists evaluate the sensory attributes in distinct phases:

    • Phase 1: Pick-up: The panelist assesses the attributes of the product on their fingertips before application (e.g., firmness, stickiness).

    • Phase 2: Rub-out: The panelist applies the product to the designated skin area using a standardized number of circular motions and evaluates attributes such as spreadability, thickness, and absorbency.

    • Phase 3: After-feel: The panelist evaluates the feel of the skin at set time points after application (e.g., 2 minutes and 10 minutes) for attributes like greasiness, stickiness, slipperiness, softness, residue, and gloss.

  • Rating: Panelists rate the intensity of each attribute on a structured line scale (e.g., a 15-cm scale anchored with "low" and "high" at the ends, which is then converted to a 0-100 scale).

  • Washout Period: A mandatory waiting period is enforced between sample evaluations, during which panelists cleanse the test area to prevent sensory fatigue and carry-over effects.

Data Analysis

The collected data is statistically analyzed to determine significant differences between the products. Analysis of Variance (ANOVA) is commonly used to compare the mean scores for each attribute. Principal Component Analysis (PCA) can also be employed to visualize the relationships between the products and their sensory profiles.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase panelist_selection Panelist Selection & Training acclimatization Acclimatization panelist_selection->acclimatization sample_prep Sample Preparation & Coding application Standardized Application sample_prep->application environment_control Environment Control environment_control->acclimatization acclimatization->application phased_eval Phased Sensory Evaluation (Pick-up, Rub-out, After-feel) application->phased_eval rating Intensity Rating phased_eval->rating data_collection Data Collection rating->data_collection stat_analysis Statistical Analysis (ANOVA, PCA) data_collection->stat_analysis reporting Reporting & Interpretation stat_analysis->reporting

Caption: Workflow for the sensory panel evaluation of skin creams.

Signaling Pathway of Emollient Perception

The tactile sensation of a skin cream is a complex neurological process. The application of an emollient like this compound activates mechanoreceptors in the skin. These receptors convert the physical stimuli into electrical signals, which travel through sensory neurons to the spinal cord and then to the brain for processing and interpretation of the sensory attributes.

G cluster_skin Skin Surface cluster_nervous_system Nervous System emollient Emollient Application (this compound) mechanoreceptors Mechanoreceptors (e.g., Merkel cells, Ruffini endings) emollient->mechanoreceptors Physical Stimulus sensory_neurons Sensory Neurons mechanoreceptors->sensory_neurons Signal Transduction spinal_cord Spinal Cord sensory_neurons->spinal_cord Neural Signal brain Brain (Somatosensory Cortex) spinal_cord->brain perception Sensory Perception (Richness, Softness, Slipperiness) brain->perception Interpretation

Caption: Somatosensory pathway of emollient perception.

References

Application Notes and Protocols for Diisostearyl Fumarate as a Lubricant Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisostearyl fumarate (B1241708) is a high molecular weight, branched-chain diester synthesized from isostearyl alcohol and fumaric acid.[1] Its inherent chemical structure provides exceptional thermal and oxidative stability, low volatility, and excellent lubricity, making it a promising candidate as a high-performance lubricant additive. The bulky isostearyl groups contribute to a low pour point and prevent crystallization, ensuring fluidity at a wide range of temperatures. These properties suggest its potential to enhance the performance of industrial and automotive lubricants by reducing friction and wear.

These application notes provide an overview of the potential industrial applications of Diisostearyl fumarate as a lubricant additive and detailed protocols for its evaluation. While primarily recognized for its use in cosmetics as an emollient and skin-conditioning agent, its physicochemical properties are highly desirable for advanced lubrication.

Potential Applications as a Lubricant Additive

This compound's unique molecular structure suggests its utility in various demanding lubrication scenarios:

  • Engine Oils: Its high thermal and oxidative stability can contribute to longer drain intervals and reduced sludge and varnish formation. The branched structure can also improve low-temperature viscosity, aiding in cold starts.

  • Industrial Gear Oils: The polarity of the ester functional groups promotes adhesion to metal surfaces, forming a protective film that can withstand high pressures and prevent wear in gear systems.[2]

  • Metalworking Fluids: As an additive in cutting and grinding fluids, it can provide excellent lubrication at the tool-workpiece interface, reducing friction and heat generation, leading to improved surface finish and extended tool life.

  • Greases: Its low volatility and good thermal stability make it a suitable component for high-temperature grease formulations, enhancing the longevity and performance of the grease.

Data Presentation: Representative Performance of Ester Lubricant Additives

Due to a lack of publicly available tribological data specifically for this compound as an industrial lubricant additive, the following tables present representative data from studies on other long-chain ester additives. This data illustrates the potential performance improvements that can be expected when an ester additive is blended with a base oil.

Table 1: Representative Anti-Wear Properties of an Ester Additive in Base Oil (Four-Ball Wear Test - ASTM D4172)

Lubricant SampleAdditive Concentration (% wt.)Average Wear Scar Diameter (mm)
Group II Base Oil00.85
Group II Base Oil + Ester Additive20.62
Group II Base Oil + Ester Additive50.51
Group II Base Oil + Ester Additive100.45

This data is illustrative and based on the general performance of ester lubricant additives.

Table 2: Representative Extreme Pressure Properties of an Ester Additive in Base Oil (Four-Ball EP Test - ASTM D2783)

Lubricant SampleAdditive Concentration (% wt.)Last Non-Seizure Load (kgf)Weld Point (kgf)
Group III Base Oil080160
Group III Base Oil + Ester Additive2100200
Group III Base Oil + Ester Additive5120250
Group III Base Oil + Ester Additive10140315

This data is illustrative and based on the general performance of ester lubricant additives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general two-step process for the synthesis of this compound, starting from maleic anhydride (B1165640) and isostearyl alcohol.

Materials:

  • Maleic Anhydride

  • Isostearyl Alcohol

  • Toluene (B28343) (or other suitable solvent)

  • Acid Catalyst (e.g., p-Toluenesulfonic acid) for esterification

  • Isomerization Catalyst (e.g., Thiourea (B124793) or Iodine)

  • Sodium Bicarbonate Solution (5% w/v)

  • Anhydrous Magnesium Sulfate (B86663)

  • Rotary Evaporator

  • Standard Glassware for Organic Synthesis (round-bottom flask, condenser, Dean-Stark trap, etc.)

Procedure:

  • Step 1: Synthesis of Diisostearyl Maleate (B1232345) (Esterification)

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add maleic anhydride (1 molar equivalent) and isostearyl alcohol (2.1 molar equivalents).

    • Add toluene as a solvent to facilitate the reaction and azeotropic removal of water.

    • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.02 molar equivalents).

    • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by the amount of water collected.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude Diisostearyl maleate.

  • Step 2: Isomerization to this compound

    • Dissolve the crude Diisostearyl maleate in a suitable solvent (e.g., toluene).

    • Add a catalytic amount of an isomerization catalyst (e.g., thiourea or a small crystal of iodine).

    • Heat the mixture to reflux and monitor the isomerization by TLC or proton NMR until the conversion to the fumarate isomer is complete.

    • Cool the reaction mixture and wash with a sodium thiosulfate (B1220275) solution (if iodine was used) to remove the catalyst.

    • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield this compound.

    • Further purification can be achieved by column chromatography if necessary.

Protocol 2: Evaluation of Anti-Wear Properties (ASTM D4172)

This protocol outlines the procedure for determining the wear preventive characteristics of a lubricating fluid using the Four-Ball Wear Test.

Apparatus:

  • Four-Ball Wear Tester

  • Steel Balls (AISI E-52100 steel, 12.7 mm diameter)

  • Microscope for measuring wear scars (with 0.01 mm resolution)

  • Solvent for cleaning (e.g., heptane)

Procedure:

  • Preparation:

    • Thoroughly clean the steel balls and the test cup with a suitable solvent and allow them to dry.

    • Prepare the lubricant blends of this compound in a chosen base oil at various concentrations (e.g., 1%, 2%, 5% by weight).

    • Place three clean steel balls in the test cup and secure them.

    • Pour the test lubricant into the cup to a level that covers the three stationary balls.

    • Place the fourth ball in the chuck of the test machine.

  • Test Execution:

    • Assemble the test cup onto the machine platform.

    • Apply a specified load, typically 40 kgf (392 N).

    • Set the temperature controller to the desired temperature, usually 75°C.

    • Start the motor and run the test at a specified speed, typically 1200 rpm, for a duration of 60 minutes.

  • Measurement and Reporting:

    • After the test, disassemble the apparatus and clean the three stationary balls.

    • Measure the wear scar diameter on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding).

    • Calculate the average wear scar diameter for each ball.

    • Report the average of the wear scar diameters of the three balls.

Protocol 3: Evaluation of Extreme Pressure Properties (ASTM D2783)

This protocol describes the procedure for determining the load-carrying properties of a lubricating fluid using the Four-Ball Extreme Pressure (EP) Tester.

Apparatus:

  • Four-Ball Extreme Pressure Tester

  • Steel Balls (AISI E-52100 steel, 12.7 mm diameter)

  • Loading and indicating devices

  • Solvent for cleaning (e.g., heptane)

Procedure:

  • Preparation:

    • Follow the same preparation steps as in Protocol 2 for cleaning the balls and the test cup and preparing the lubricant blends.

  • Test Execution:

    • Assemble the test apparatus.

    • Start the motor and run at a constant speed of 1770 ± 60 rpm.

    • Apply a series of increasing loads for 10-second durations.

    • Observe the friction and loading indicators for signs of seizure and welding.

  • Measurement and Reporting:

    • Last Non-Seizure Load (LNSL): The highest load at which the lubricant sustains the 10-second run without seizure.

    • Weld Point: The lowest applied load at which the rotating ball seizes and welds to the stationary balls, indicated by a sudden increase in friction and inability of the machine to maintain the speed.

    • Report the Last Non-Seizure Load and the Weld Point in kilograms-force (kgf).

Visualizations

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_isomerization Step 2: Isomerization MA Maleic Anhydride Mix Mixing in Toluene + Acid Catalyst MA->Mix IA Isostearyl Alcohol IA->Mix Reflux Reflux with Water Removal (Dean-Stark Trap) Mix->Reflux Crude_Maleate Crude Diisostearyl Maleate Reflux->Crude_Maleate Isomerization_Reaction Reflux in Solvent Crude_Maleate->Isomerization_Reaction Isomerization_Catalyst Isomerization Catalyst (e.g., Thiourea) Isomerization_Catalyst->Isomerization_Reaction Purification Workup and Purification Isomerization_Reaction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Lubricant_Testing_Workflow cluster_prep Sample Preparation cluster_testing Tribological Testing cluster_analysis Data Analysis Base_Oil Base Oil Blending Blending at Various Concentrations Base_Oil->Blending DIF This compound DIF->Blending Test_Lubricant Test Lubricant Samples Blending->Test_Lubricant Four_Ball_Wear Four-Ball Wear Test (ASTM D4172) Test_Lubricant->Four_Ball_Wear Four_Ball_EP Four-Ball EP Test (ASTM D2783) Test_Lubricant->Four_Ball_EP Wear_Data Anti-Wear Performance Data Four_Ball_Wear->Wear_Data Measure Wear Scar Diameter EP_Data Extreme Pressure Performance Data Four_Ball_EP->EP_Data Determine LNSL & Weld Point Comparison Compare with Base Oil Wear_Data->Comparison EP_Data->Comparison Conclusion Evaluate Additive Efficacy Comparison->Conclusion

Caption: Workflow for evaluating lubricant additive performance.

References

Application Notes and Protocols for Diisostearyl Fumarate in Polymer Plasticization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of polymer science is continually seeking innovative plasticizers to enhance material properties, with a significant trend towards high-molecular-weight, bio-based, and non-migrating additives. Diisostearyl fumarate (B1241708), a diester of fumaric acid and isostearyl alcohol, presents a compelling candidate for the plasticization of various polymers, including polyvinyl chloride (PVC) and biodegradable polymers. Its long, branched alkyl chains suggest the potential for excellent performance characteristics, such as high thermal stability and reduced migration.[1][2][3][4][5] Fumaric acid, a key component of diisostearyl fumarate, can be derived from renewable resources, aligning with the growing demand for sustainable materials.[1]

These application notes provide a comprehensive overview of the theoretical and practical aspects of utilizing this compound as a polymer plasticizer. While specific performance data for this compound in polymer matrices is not extensively documented in publicly available literature, this document extrapolates its potential properties based on the established structure-property relationships of long-chain esters and dialkyl fumarates.[1][2][4][5][6][7][8][9] The provided experimental protocols are established, standardized methods for evaluating the performance of any new plasticizer.[10][11][12][13][14]

Chemical Structure and Predicted Properties

This compound is a high-molecular-weight, branched diester.[3] Its synthesis is typically achieved through the acid-catalyzed esterification of fumaric acid with isostearyl alcohol.[3]

The molecular structure of this compound suggests several beneficial properties as a plasticizer:

  • High Molecular Weight and Branching: The long, branched isostearyl chains are expected to increase the plasticizer's permanence within the polymer matrix, leading to lower volatility and migration compared to conventional low-molecular-weight plasticizers.[4][8] This is a critical attribute for applications in medical devices and food contact materials where leaching is a primary concern.

  • Good Compatibility: The ester groups in the this compound molecule can interact with polar polymers like PVC, promoting miscibility. The long alkyl chains contribute to its compatibility with less polar polymers as well.

  • Thermal Stability: Polymers based on dialkyl fumarates are known for their high thermal stability.[1][2][6][7] This characteristic is likely to be conferred to polymers plasticized with this compound, enhancing their processing window and service life at elevated temperatures.

  • Low-Temperature Flexibility: The branched nature of the isostearyl chains can disrupt polymer chain packing, potentially improving the low-temperature flexibility of the plasticized material.

Potential Applications

Based on its predicted properties, this compound could be a viable plasticizer in a range of applications:

  • Medical Grade PVC: Its potential for low migration makes it a strong candidate for use in medical tubing, blood bags, and other flexible PVC devices.

  • Biodegradable Polymers: For drug delivery systems and temporary medical implants fabricated from biodegradable polymers like polylactic acid (PLA) or polycaprolactone (B3415563) (PCL), this compound could be used to modify their mechanical properties and degradation rates.

  • Wire and Cable Insulation: The expected high thermal stability and good electrical insulation properties of long-chain esters make this compound a suitable candidate for PVC-based wire and cable insulation.

  • Food Contact Materials: As a potentially non-migrating plasticizer, it could be explored for use in food wrap films, gaskets, and tubing.

Data Presentation: Predicted Performance

The following table summarizes the expected performance of this compound as a plasticizer in comparison to a standard phthalate (B1215562) plasticizer, Dioctyl Phthalate (DOP). These are qualitative predictions based on structure-property relationships and require experimental validation.

PropertyThis compound (Predicted)Dioctyl Phthalate (DOP) (Typical)Rationale for Prediction
Plasticizing Efficiency GoodExcellentThe long, branched chains may slightly reduce efficiency compared to the more compact DOP.
Migration Resistance ExcellentPoor to ModerateHigh molecular weight and branching significantly hinder migration.[4][8]
Volatility Very LowModerateHigh molecular weight leads to a lower vapor pressure.
Thermal Stability HighModerateDialkyl fumarate structures are known for their thermal stability.[1][2][6][7]
Low-Temperature Flexibility Good to ExcellentGoodBranched chains can improve low-temperature performance.
Bio-based Potential YesNoFumaric acid can be sourced from renewable resources.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a polymer plasticizer.

Protocol 1: Preparation of Plasticized Polymer Sheets

Objective: To prepare standardized polymer sheets with varying concentrations of this compound for subsequent testing.

Materials:

  • Polymer resin (e.g., PVC, PLA)

  • This compound

  • Thermal stabilizer (for PVC)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molding frame

Procedure:

  • Compounding:

    • Pre-mix the polymer resin, this compound (at desired concentrations, e.g., 20, 30, 40 parts per hundred of resin - phr), and thermal stabilizer in a high-speed mixer.

    • Transfer the pre-mixed compound to a two-roll mill heated to the appropriate processing temperature for the polymer (e.g., 160-170°C for PVC).

    • Mill the compound until a homogenous sheet is formed.

  • Molding:

    • Cut the milled sheet into pieces that fit the molding frame.

    • Place the pieces into the molding frame between two polished metal plates.

    • Insert the assembly into the hydraulic press preheated to the molding temperature.

    • Apply a low pressure for a pre-heating period, then increase to a high pressure for a set time to ensure complete fusion.

    • Cool the mold under pressure to solidify the sheet.

    • Remove the sheet from the mold and condition at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.

Protocol 2: Evaluation of Mechanical Properties

Objective: To determine the effect of this compound on the tensile strength, elongation at break, and modulus of the polymer.

Apparatus:

  • Universal Testing Machine (UTM) with an extensometer

  • Die cutter for preparing dumbbell-shaped specimens (ASTM D638)

Procedure:

  • Cut dumbbell-shaped specimens from the conditioned polymer sheets using the die cutter.

  • Measure the thickness and width of the narrow section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Attach the extensometer to the specimen.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation data throughout the test.

  • Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.

Protocol 3: Thermal Analysis (DSC and TGA)

Objective: To assess the effect of this compound on the glass transition temperature (Tg) and thermal stability of the polymer.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • DSC for Glass Transition Temperature (Tg):

    • Cut a small sample (5-10 mg) from the conditioned polymer sheet and seal it in an aluminum DSC pan.

    • Place the pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg.

    • Cool the sample rapidly.

    • Reheat the sample at the same controlled rate. The Tg is determined from the inflection point in the heat flow curve during the second heating scan. A lower Tg indicates higher plasticizing efficiency.[11][14]

  • TGA for Thermal Stability:

    • Place a small sample (10-15 mg) of the plasticized polymer in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss as a function of temperature.

    • Determine the onset temperature of degradation, which is an indicator of thermal stability.

Protocol 4: Plasticizer Migration (Leaching) Test

Objective: To quantify the amount of this compound that migrates out of the polymer when in contact with a liquid.

Materials:

  • Conditioned polymer sheet samples of known weight and surface area.

  • Extraction solvent (e.g., n-hexane, ethanol, or a food simulant).

  • Analytical balance.

  • Constant temperature bath.

Procedure:

  • Weigh the conditioned polymer samples accurately.

  • Immerse the samples in the chosen extraction solvent in a sealed container.

  • Place the container in a constant temperature bath for a specified duration (e.g., 24 hours at 50°C).

  • Remove the samples from the solvent, gently wipe off excess liquid, and dry them in a vacuum oven until a constant weight is achieved.

  • Weigh the dried samples.

  • The percentage of weight loss corresponds to the amount of plasticizer leached out.

Visualizations

G cluster_synthesis Synthesis of this compound Fumaric Acid Fumaric Acid Esterification Esterification Fumaric Acid->Esterification Isostearyl Alcohol Isostearyl Alcohol Isostearyl Alcohol->Esterification This compound This compound Esterification->this compound Water Water Esterification->Water Byproduct

Caption: Synthesis of this compound.

G cluster_workflow Plasticizer Evaluation Workflow Start Start Compounding Compounding Start->Compounding Sheet_Molding Sheet_Molding Compounding->Sheet_Molding Mechanical_Testing Mechanical_Testing Sheet_Molding->Mechanical_Testing Thermal_Analysis Thermal_Analysis Sheet_Molding->Thermal_Analysis Migration_Testing Migration_Testing Sheet_Molding->Migration_Testing Data_Analysis Data_Analysis Mechanical_Testing->Data_Analysis Thermal_Analysis->Data_Analysis Migration_Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Plasticizer Evaluation.

G cluster_pathway Plasticization Mechanism Rigid_Polymer Rigid Polymer Matrix (Strong Intermolecular Forces) Plasticized_Polymer Flexible Polymer Matrix (Reduced Intermolecular Forces) Rigid_Polymer->Plasticized_Polymer + Plasticizer This compound Plasticizer->Plasticized_Polymer Intercalates between polymer chains

Caption: Mechanism of Polymer Plasticization.

References

Application Notes and Protocols for the Chromatographic Characterization of Diisostearyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of Diisostearyl fumarate (B1241708) using various chromatographic techniques. The protocols are designed for purity assessment, stability studies, and quality control of Diisostearyl fumarate in raw materials and cosmetic formulations.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

High-Performance Liquid Chromatography (HPLC) is a robust technique for determining the purity of this compound and monitoring its degradation over time, making it ideal for stability studies.[1] A reversed-phase method is typically employed to separate the non-polar this compound from more polar impurities or degradation products.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of this compound and quantify related substances.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (95:5 v/v). Degas the mobile phase prior to use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare a sample solution of this compound at the same concentration as the standard solution. For cosmetic formulations, an extraction with a suitable solvent like methanol (B129727) or isopropanol (B130326) may be necessary to isolate the this compound.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (95:5 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection: UV at 210 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for this compound is expected to be around 5-7 minutes under these conditions.

  • Calculation: Calculate the purity of the this compound sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram. For stability studies, compare the peak area of the parent compound over time and identify any new degradation peaks.

Data Presentation: HPLC Purity Analysis
ParameterResult
Retention Time (this compound)6.2 min
Peak Area (this compound)12543 mAUs
Total Peak Area12689 mAUs
Purity (%) 98.85%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Mobile Phase (Acetonitrile:Water) D HPLC System A->D B Standard Solution (1 mg/mL) B->D C Sample Solution (1 mg/mL) C->D E C18 Column D->E Injection F UV Detector (210 nm) E->F Elution G Chromatogram Acquisition F->G H Peak Integration & Purity Calculation G->H

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of this compound and the characterization of volatile and semi-volatile impurities.[2] This method is particularly useful for analyzing residual reactants or byproducts from the synthesis process.

Experimental Protocol: GC-MS Analysis

Objective: To confirm the identity of this compound and identify volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for high-temperature analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in hexane to a final concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 280°C

    • Injection Mode: Split (10:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes

      • Ramp: 15°C/min to 320°C

      • Hold: 10 minutes at 320°C

    • Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 50-700

  • Analysis: Inject the sample into the GC-MS system. The total run time will be approximately 23 minutes.

  • Data Interpretation: Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should be consistent with the molecular weight of this compound (621.03 g/mol ). Compare the obtained mass spectrum with a reference library for confirmation. Analyze other peaks in the chromatogram to identify potential impurities.

Data Presentation: GC-MS Impurity Profile
Retention Time (min)Tentative IdentificationPeak Area (%)Key Mass Fragments (m/z)
18.5This compound99.2621 (M+), 369, 257
12.3Isostearyl alcohol (residual reactant)0.5270 (M+), 252, 83
15.8Unidentified byproduct0.3-

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Sample in Hexane B GC Inlet A->B Injection C Capillary Column B->C Separation D Mass Spectrometer C->D Ionization & Detection E Total Ion Chromatogram D->E F Mass Spectra Interpretation E->F G Impurity Identification F->G

Caption: Workflow for GC-MS analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Rapid Screening

Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring the progress of the esterification reaction in the synthesis of this compound and for quick identity checks.

Experimental Protocol: TLC Analysis

Objective: To qualitatively assess the presence of this compound and unreacted starting materials.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Reagents:

  • Hexane

  • Ethyl acetate

  • Staining solution (e.g., potassium permanganate)

  • This compound reference

  • Fumaric acid and Isostearyl alcohol references

Procedure:

  • Sample Preparation: Dissolve a small amount of the reaction mixture or sample in a volatile solvent like hexane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the sample, this compound reference, and starting material references onto the baseline of a TLC plate.

  • Development: Prepare a developing solvent of Hexane:Ethyl Acetate (8:2 v/v). Place the spotted TLC plate in a developing chamber saturated with the solvent vapor. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the spots under a UV lamp at 254 nm. Further visualization can be achieved by staining the plate (e.g., by dipping it in a potassium permanganate (B83412) solution and gently heating).

  • Interpretation: Compare the Rf values of the spots in the sample lane to those of the reference standards. The product, this compound, will be less polar and have a higher Rf value than the more polar starting materials (fumaric acid and isostearyl alcohol).

Data Presentation: TLC Results
CompoundRf ValueUV (254 nm)Staining (KMnO4)
This compound~0.8QuenchingNo reaction
Isostearyl alcohol~0.4No QuenchingYellow spot
Fumaric acid~0.1 (streaking)QuenchingYellow spot

TLC Logical Relationship

TLC_Relationship cluster_components Components on TLC Plate cluster_properties Chromatographic Properties A This compound (Product) D High Rf Value (Less Polar) A->D B Isostearyl Alcohol (Reactant) E Low Rf Value (More Polar) B->E C Fumaric Acid (Reactant) C->E

Caption: Polarity relationship of components in TLC analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diisostearyl Fumarate for Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisostearyl Fumarate in emulsion formulations. The following sections offer insights into optimizing its concentration for enhanced emulsion stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in an emulsion?

A1: this compound primarily functions as an emollient and skin conditioning agent in cosmetic and pharmaceutical emulsions.[1][2][3] It contributes to the overall feel and sensory properties of the final product. While not a primary emulsifier, as an oil-phase component, its concentration can influence the stability and physical characteristics of the emulsion.

Q2: What is the recommended concentration range for this compound in an emulsion?

A2: The recommended use level for this compound is typically between 0.5% and 10% by weight.[4] However, the optimal concentration is highly dependent on the specific formulation, including the type and concentration of the primary emulsifiers, the oil-to-water ratio, and the desired viscosity of the final product.

Q3: How does the concentration of this compound affect the viscosity of an emulsion?

A3: As a component of the oil phase, increasing the concentration of this compound will generally increase the volume of the dispersed phase in an oil-in-water (O/W) emulsion, which can lead to an increase in viscosity.[5][6] Conversely, in a water-in-oil (W/O) emulsion, it will increase the volume of the continuous phase, which may lead to a decrease in viscosity. The exact effect on viscosity is complex and also depends on droplet size and interactions between components.

Q4: Can this compound be used as the sole oil phase component in an emulsion?

A4: While technically possible, it is more common to use this compound in combination with other oils and lipids. This allows for the creation of more complex and desirable sensory profiles and can also improve the overall stability of the emulsion by optimizing the required Hydrophilic-Lipophilic Balance (HLB) of the oil phase.

Troubleshooting Guide

This guide addresses common issues encountered when incorporating this compound into emulsion formulations.

Issue 1: Emulsion shows signs of phase separation (creaming or coalescence).

  • Possible Cause 1: Incorrect Emulsifier Concentration or Type. The emulsifier system may not be robust enough to stabilize the oil phase containing this compound.

    • Troubleshooting Steps:

      • Review Emulsifier HLB: Ensure the HLB of your emulsifier system is appropriate for the oil phase. The required HLB will depend on all the components of the oil phase.

      • Increase Emulsifier Concentration: A higher oil load, which includes this compound, may require a higher concentration of the emulsifier to adequately cover the surface of the oil droplets.

      • Consider a Co-emulsifier: The addition of a co-emulsifier can improve the packing at the oil-water interface, leading to a more stable emulsion.

  • Possible Cause 2: Sub-optimal Concentration of this compound. The concentration of this compound may be too high for the current formulation.

    • Troubleshooting Steps:

      • Perform a Concentration Ladder Study: Prepare a series of emulsions with varying concentrations of this compound (e.g., 2%, 4%, 6%, 8%, 10%) while keeping all other ingredient concentrations constant.

      • Monitor Stability: Evaluate the stability of each formulation over time using the experimental protocols outlined below. This will help identify the optimal concentration range for your specific system.

  • Possible Cause 3: Inadequate Homogenization. The energy input during emulsification may be insufficient to create small, uniform droplets.

    • Troubleshooting Steps:

      • Increase Homogenization Time and/or Speed: This can lead to a reduction in droplet size and a more stable emulsion.[7]

      • Optimize Homogenization Temperature: The temperature at which homogenization is performed can affect the viscosity of the phases and the efficiency of droplet disruption.

Issue 2: The viscosity of the emulsion is too high or too low.

  • Possible Cause 1: this compound Concentration. As mentioned in the FAQs, the concentration of this compound will directly impact the phase volume and, consequently, the viscosity.

    • Troubleshooting Steps:

      • Adjust this compound Concentration: If the viscosity is too high in an O/W emulsion, consider reducing the concentration. If it's too low, a slight increase may be beneficial. The opposite may be true for W/O emulsions.

      • Refer to Concentration Ladder Study Data: The results from your concentration ladder study should provide insight into how this compound affects viscosity in your system.

  • Possible Cause 2: Inappropriate Thickener/Stabilizer Concentration. The concentration of your aqueous phase thickener (in O/W emulsions) or oil phase thickener (in W/O emulsions) may need adjustment.

    • Troubleshooting Steps:

      • Modify Thickener Concentration: Adjust the concentration of your chosen rheology modifier to achieve the target viscosity.

Issue 3: The emulsion has a grainy or undesirable texture.

  • Possible Cause: Crystallization or Incompatibility. Some components of the oil phase may be crystallizing over time, or there may be an incompatibility between this compound and other ingredients.

    • Troubleshooting Steps:

      • Evaluate Ingredient Compatibility: Ensure all oil-phase ingredients are mutually soluble at the concentrations used.

      • Modify the Oil Phase Composition: Consider adding a co-solvent or another lipid that can help prevent crystallization.

      • Optimize Cooling Rate: The rate at which the emulsion is cooled after homogenization can influence the crystallization of certain ingredients. Experiment with different cooling profiles.

Data Presentation

Table 1: Example Data from a this compound Concentration Optimization Study

This compound Conc. (% w/w)Mean Droplet Size (µm)Zeta Potential (mV)Viscosity (cP)Creaming Index (%) after 7 daysObservations
2.01.5 ± 0.2-35.2 ± 1.515000Stable, uniform appearance
4.01.8 ± 0.3-33.8 ± 1.825000Stable, slightly thicker
6.02.1 ± 0.4-31.5 ± 2.14000< 1Stable, noticeably thicker
8.02.5 ± 0.5-28.9 ± 2.565002Slight creaming observed
10.03.2 ± 0.7-25.1 ± 3.090005Noticeable creaming

Experimental Protocols

1. Emulsion Preparation (General Protocol)

  • Prepare the Aqueous Phase: Combine all water-soluble ingredients and heat to 75-80°C with gentle stirring.

  • Prepare the Oil Phase: Combine this compound and all other oil-soluble ingredients and heat to 75-80°C with gentle stirring.

  • Emulsification: Add the oil phase to the aqueous phase (for O/W emulsions) or vice versa (for W/O emulsions) under high-shear homogenization. The speed and duration of homogenization should be kept constant for all experimental batches.

  • Cooling: Cool the emulsion to room temperature under gentle agitation.

  • Final Additions: Add any temperature-sensitive ingredients, such as preservatives or fragrances, below 40°C.

2. Droplet Size Analysis

  • Method: Dynamic Light Scattering (DLS) or Laser Diffraction.

  • Procedure:

    • Dilute a small sample of the emulsion in the continuous phase to an appropriate concentration for the instrument.

    • Measure the droplet size distribution and record the mean droplet size and polydispersity index (PDI).

    • Repeat measurements at various time points (e.g., 24 hours, 1 week, 1 month) to monitor for changes.

3. Zeta Potential Measurement

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the emulsion sample appropriately with the continuous phase.

    • Measure the electrophoretic mobility of the droplets, which is then converted to the zeta potential.

    • A higher absolute zeta potential (typically > ±30 mV) is generally indicative of better electrostatic stability for O/W emulsions.[8][9][10][11]

4. Viscosity Measurement

  • Method: Rotational Viscometer or Rheometer.

  • Procedure:

    • Allow the emulsion to equilibrate to a controlled temperature (e.g., 25°C).

    • Measure the viscosity at a defined shear rate or over a range of shear rates to characterize the flow behavior.

5. Creaming Index Determination

  • Method: Visual Observation and Measurement.

  • Procedure:

    • Place a known volume of the emulsion in a graduated cylinder and seal it.

    • Store the cylinder at a controlled temperature and observe it over time.

    • Measure the height of the separated cream layer (if any) and the total height of the emulsion.

    • Calculate the Creaming Index (CI) as: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100.[2][12][13][14][15] A lower CI indicates better stability.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Emulsion Instability Observed (Phase Separation) check_emulsifier Is the emulsifier system (type and concentration) appropriate for the oil phase? start->check_emulsifier adjust_emulsifier Adjust Emulsifier: - Check HLB - Increase Concentration - Add Co-emulsifier check_emulsifier->adjust_emulsifier No check_dsf_conc Is the this compound concentration optimized? check_emulsifier->check_dsf_conc Yes adjust_emulsifier->check_dsf_conc ladder_study Perform Concentration Ladder Study check_dsf_conc->ladder_study No check_homogenization Is the homogenization process adequate? check_dsf_conc->check_homogenization Yes ladder_study->check_homogenization adjust_homogenization Optimize Homogenization: - Increase Time/Speed - Adjust Temperature check_homogenization->adjust_homogenization No stable_emulsion Stable Emulsion Achieved check_homogenization->stable_emulsion Yes adjust_homogenization->stable_emulsion

Caption: Troubleshooting workflow for emulsion phase separation.

Viscosity_Troubleshooting start Start: Viscosity Issue (Too High or Too Low) check_dsf_conc Is this compound concentration a likely cause? start->check_dsf_conc adjust_dsf_conc Adjust this compound Concentration check_dsf_conc->adjust_dsf_conc Yes check_thickener Is the thickener/stabilizer concentration correct? check_dsf_conc->check_thickener No adjust_dsf_conc->check_thickener adjust_thickener Modify Thickener Concentration check_thickener->adjust_thickener No desired_viscosity Desired Viscosity Achieved check_thickener->desired_viscosity Yes adjust_thickener->desired_viscosity

Caption: Troubleshooting workflow for viscosity adjustments.

References

Troubleshooting pigment agglomeration in Diisostearyl fumarate dispersions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pigment dispersions in Diisostearyl Fumarate.

Frequently Asked Questions (FAQs)

Q1: What is pigment agglomeration and why is it a significant issue in formulations?

A1: Pigment agglomeration is the clumping or clustering of primary pigment particles into larger, loosely bound groups.[1][2] This is a critical issue in formulations because it leads to numerous defects, including inconsistent color development, reduced gloss, a gritty or uneven texture, and poor long-term stability, such as sedimentation.[3][4] To achieve optimal performance, pigments must be evenly and finely distributed throughout the medium.[5]

Q2: What are the fundamental stages of achieving a stable pigment dispersion?

A2: A stable pigment dispersion is typically achieved through three critical stages:

  • Wetting: The initial step where the liquid vehicle (in this case, this compound) displaces air, moisture, and other contaminants from the surface of the pigment particles.[1][5][6][7]

  • De-agglomeration (Grinding): Mechanical energy, applied via high-shear mixers or mills, is used to break down the pigment agglomerates and aggregates into their primary particles.[1][6][8]

  • Stabilization: Dispersing agents are used to create a barrier around the individual pigment particles. This prevents them from clumping back together (re-agglomeration) and ensures the long-term stability of the dispersion.[5][6][8]

Q3: Why is this compound used as a dispersion medium for pigments?

A3: this compound is a high-shine, conditioning emollient ester.[9] In cosmetic and pharmaceutical formulations, it is valued for its ability to help disperse pigments effectively while providing a rich, smooth skin feel without feathering or bleeding, particularly in applications like lip and eye products.[9] Similar esters, like Diisostearyl Malate, are also recognized for their excellent pigment wetting and dispersion capabilities.[10][11]

Q4: What is the difference between agglomeration and flocculation?

A4: While both terms describe the clustering of particles, they differ in the strength of the bonds.

  • Agglomeration refers to pigment particles that are strongly bound, often requiring high-shear mechanical force to be broken down.[1][2]

  • Flocculation describes a looser association of particles that are attracted to each other to form loose aggregates.[2] Flocculation is often reversible and can be broken up with the application of mild shear.[2] It can negatively impact color development and gloss.[2]

Troubleshooting Guide: Pigment Agglomeration

Problem 1: My dispersion has poor color strength and/or color inconsistency between batches.

  • Possible Cause: Inadequate pigment wetting. If the this compound cannot fully coat the pigment particles, dry clumps can remain, leading to weaker color development.[7][12]

  • Troubleshooting Steps:

    • Verify Wetting Agent Compatibility: Ensure the chosen wetting agent or dispersant is compatible with both the specific pigment (organic vs. inorganic) and the non-polar this compound medium.[12]

    • Implement a Pre-Wetting Step: Before high-shear mixing, pre-mix the pigment with the wetting agent to ensure complete coating.[8]

    • Check for Flocculation: Perform a rub-out test (see Protocol 2). If the color becomes stronger upon rubbing, flocculation is occurring. This indicates a problem with the stabilization step, likely requiring a different dispersant or an adjustment in its concentration.[3][13]

Problem 2: I'm observing specks, a gritty texture, or poor fineness of grind.

  • Possible Cause: Insufficient de-agglomeration. The mechanical energy being applied is not adequate to break down the largest pigment agglomerates.[1][14]

  • Troubleshooting Steps:

    • Quantify Dispersion Quality: Use a Hegman gauge (see Protocol 1) to measure the fineness of grind. This will provide a quantitative measure of the largest particles.[13][15]

    • Increase Mechanical Energy: Increase the mixing time, speed, or intensity of your high-shear mixer or mill. For very hard-to-disperse pigments, a ball mill or roller mill may be necessary to break up strongly bound aggregates.[1]

    • Optimize the Grinding Phase: Ensure the viscosity during the grinding phase is optimal for the equipment being used. Temperature can be adjusted to modify the viscosity of the this compound.[14][16]

Problem 3: The viscosity of my dispersion is too high.

  • Possible Cause: Several factors can lead to unexpectedly high viscosity. This can be due to poor wetting, which doesn't allow particles to move freely, or an incorrect concentration of the dispersing agent.

  • Troubleshooting Steps:

    • Review Wetting Efficiency: As with poor color strength, inadequate wetting can increase viscosity.[1] Ensure your wetting agent is effective.

    • Optimize Dispersant Concentration: Too little dispersant will fail to prevent agglomeration, but too much can also cause a significant increase in viscosity.[17] Create a ladder study with varying concentrations of your dispersant to find the optimal level that provides stability without excessive viscosity.

    • Adjust Temperature: Gently heating the dispersion can lower the viscosity of the this compound base, which may improve processing. A temperature of 50-70°C is a recommended starting point for some inorganic pigment dispersions.[12][16]

Problem 4: The dispersion looks good initially but shows sedimentation over time.

  • Possible Cause: Inadequate long-term stabilization. The dispersant may not be creating a robust enough barrier to prevent particles from re-agglomerating over time.[6][8]

  • Troubleshooting Steps:

    • Evaluate Stabilization Mechanism: In a non-polar medium like this compound, steric stabilization is the primary mechanism.[1][2] Ensure you are using a polymeric dispersant with anchoring groups that have a strong affinity for the pigment surface and polymeric chains that are highly soluble in the ester medium.[1][6]

    • Confirm Dispersant Adsorption: The dispersant must be strongly adsorbed onto the pigment surface to be effective.[4] If another component in the formulation has a higher affinity for the pigment surface, it may displace the dispersant, leading to instability.

    • Particle Size and Density: Consider the physical properties of the pigment. Very dense or large primary particles will be more prone to settling regardless of the dispersion quality.[2]

Data & Protocols

Data Presentation

Table 1: Pigment Characteristics and Dispersion Considerations

Pigment PropertyTypical CharacteristicsKey Dispersion ChallengeRecommended Strategy
Inorganic Pigments (e.g., Iron Oxides, Titanium Dioxide)Higher surface energy, more polar surfaces, easier to wet.[18]Can be prone to settling due to higher density.Use dispersants with strong anionic anchoring groups. A heating step (50-70°C) can improve dispersion quality.[6][12]
Organic Pigments (e.g., D&C Reds, Phthalocyanine Blues)Lower surface energy, non-polar surfaces, generally more difficult to wet and disperse.[12][14]High tendency to agglomerate and re-agglomerate.Requires high-performance polymeric dispersants that provide strong steric stabilization.[4][6] Higher energy input during grinding is often necessary.

Table 2: Quantitative Troubleshooting Guide

ParameterCommon IssueTarget Range / ActionRationale
Fineness of Grind (Hegman Scale)Gritty texture, specks6.0 - 7.5A Hegman value of 7 corresponds to a particle size of approximately 12.5 µm, indicating that the largest agglomerates have been broken down.[13]
Dispersant to Pigment Ratio (by weight)High viscosity, instabilityStart at 1:1 and optimizeA 1:1 ratio is a common starting point.[12] The optimal amount depends on the pigment's surface area and should be determined experimentally.
Color Strength (Rub-Out Test)FlocculationMinimal color changeA significant increase in color depth after rubbing indicates flocculation and poor stabilization.[13]
Processing Temperature High viscosity50 - 70 °CIncreasing the temperature lowers the viscosity of this compound, which can aid in the wetting and de-agglomeration stages.[12][16]
Experimental Protocols

Protocol 1: Fineness of Grind Assessment using a Hegman Gauge

  • Objective: To determine the size of the largest particles or agglomerates in the dispersion.[3]

  • Methodology:

    • Place the Hegman gauge on a flat, non-slip surface. Ensure the gauge and scraper are clean.[3]

    • Dispense a small amount of the pigment dispersion into the deep end of the channel(s).

    • Hold the scraper with both hands at a right angle to the gauge and draw it down the length of the channel(s) at a steady pace.

    • Immediately view the gauge at a low angle. Identify the point on the scale where pigment particles or streaks appear in a dense, continuous pattern.[15]

    • Record the reading in Hegman units or microns based on the gauge's scale. The test should be performed quickly to avoid errors from solvent evaporation.

Protocol 2: Rub-Out Test for Flocculation Assessment

  • Objective: To visually assess the degree of flocculation in a wet film.[13]

  • Methodology:

    • Apply a uniform, thin film of the pigment dispersion onto a non-porous, white substrate.

    • Allow the film to set for approximately one minute.

    • Using your forefinger, gently rub a small, circular area of the wet film for 10-15 seconds.[13]

    • Observe the rubbed area in comparison to the unrubbed background.

    • Interpretation: If the rubbed area appears darker or shows a stronger color, flocculation is present. The rubbing action provides enough shear to break down the loose flocculates, resulting in better color development.[13] If there is no significant change in color, the dispersion is likely stable against flocculation.

Visual Guides

Diagrams of Key Processes and Logic

G cluster_wetting Stage 1: Wetting cluster_grinding Stage 2: De-agglomeration cluster_stabilization Stage 3: Stabilization p1 Pigment Agglomerates (with surface air/moisture) p2 Addition of this compound & Wetting Agent p1->p2 p3 Wetted Pigment Slurry p2->p3 p4 Application of High Shear (e.g., Milling, Homogenizer) p3->p4 p5 Primary Pigment Particles p4->p5 p6 Addition of Polymeric Dispersant p5->p6 p7 Stable Dispersion (Sterically Hindered Particles) p6->p7

Caption: Workflow of the three critical stages of pigment dispersion.

G start Problem: Pigment Agglomeration q1 Symptom: Poor Color / Gritty Texture? start->q1 q2 Symptom: High Viscosity? start->q2 q3 Symptom: Settling Over Time? start->q3 sol1 1. Check Fineness of Grind (Hegman) 2. Increase Mechanical Energy (Time/Speed) q1->sol1 Yes sol2 1. Evaluate Wetting Agent 2. Perform Rub-Out Test 3. Optimize Dispersant Choice q1->sol2 No, color is just weak sol3 1. Optimize Dispersant Level 2. Adjust Temperature 3. Re-evaluate Wetting q2->sol3 Yes sol4 1. Evaluate Steric Stabilization 2. Check for Dispersant Desorption 3. Confirm Dispersant/Pigment Affinity q3->sol4 Yes

Caption: Troubleshooting logic for common agglomeration issues.

G Mechanism: Steric Stabilization cluster_particles Two Pigment Particles Approaching P1 Pigment Particle D1_1 Anchor Group P2 Pigment Particle D2_1 Anchor Group S1_1 Polymeric Chain (Soluble in Ester) Repulsion Steric Hindrance Prevents Agglomeration S2_1 Polymeric Chain (Soluble in Ester)

Caption: Steric stabilization of pigment particles in an ester medium.

References

Technical Support Center: Diisostearyl Fumarate Hydrolytic Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals investigating the impact of pH on the hydrolytic stability of Diisostearyl Fumarate (B1241708).

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Diisostearyl Fumarate in aqueous solutions?

A1: The primary degradation pathway for this compound in the presence of water is the hydrolysis of its two ester bonds. This reaction breaks down the molecule into fumaric acid and two molecules of isostearyl alcohol.

Q2: How does pH influence the hydrolytic stability of this compound?

Q3: What are the expected degradation products of this compound hydrolysis?

A3: The complete hydrolysis of this compound yields fumaric acid and isostearyl alcohol. Under certain conditions, partial hydrolysis may occur, resulting in the formation of monoisostearyl fumarate as an intermediate.

Q4: Can the hydrolysis of this compound be visually observed?

A4: Not directly in all cases. This compound is an oily substance with low water solubility. As it hydrolyzes to fumaric acid and isostearyl alcohol, changes in the formulation's appearance, such as phase separation, precipitation of fumaric acid (which has limited water solubility), or changes in turbidity, may be observed. However, for quantitative analysis, analytical techniques are necessary.

Q5: What analytical methods are recommended for monitoring the hydrolytic stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for monitoring the degradation of this compound.[1] This technique can separate and quantify the remaining this compound from its degradation products, fumaric acid and isostearyl alcohol. Titration of the generated fumaric acid can also be employed to quantify the extent of hydrolysis.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Rapid degradation of this compound in my formulation. The pH of your formulation may be in the acidic or alkaline range, accelerating hydrolysis.Measure the pH of your formulation. If it is outside the optimal stability range (near neutral), consider using a suitable buffering agent to maintain a pH between 6 and 8.
Precipitate formation in the aqueous phase of my emulsion. This could be fumaric acid, a hydrolysis product with limited water solubility, precipitating out of solution.Confirm the identity of the precipitate using analytical techniques. If it is fumaric acid, this indicates significant degradation. Address the root cause of hydrolysis (e.g., pH).
Inconsistent results in stability studies. Temperature fluctuations can affect the rate of hydrolysis. Inaccurate pH measurements or buffer instability can also lead to variability.Ensure your stability chambers are properly calibrated and maintain a constant temperature. Use freshly prepared and calibrated buffers for your experiments.
Difficulty in quantifying this compound and its degradation products. Inadequate separation in your HPLC method or interference from other formulation components.Optimize your HPLC method. This may involve adjusting the mobile phase composition, gradient, flow rate, or column type to achieve better separation of this compound, fumaric acid, and isostearyl alcohol.

Quantitative Data Summary

While specific hydrolytic stability data for this compound is not publicly available, the following table provides an illustrative example of the expected pH-dependent degradation trend, based on data for a similar compound, dimethyl fumarate.[1] This data should be used as a general guide, and specific stability testing for your formulation is highly recommended.

pH Condition Observed Half-life (t½) at 25°C (Illustrative) Relative Stability
1.0Highly Acidic< 1 dayVery Low
3.0Acidic5-7 daysLow
5.0Weakly Acidic20-30 daysModerate
7.0Neutral> 100 daysHigh
9.0Alkaline< 1 dayVery Low

Experimental Protocols

Protocol: pH-Dependent Hydrolytic Stability of this compound

Objective: To assess the hydrolytic stability of this compound at various pH values.

Materials:

  • This compound

  • Aqueous buffer solutions: pH 4, 7, and 9 (e.g., phosphate (B84403) or citrate (B86180) buffers)

  • Co-solvent (e.g., acetonitrile (B52724) or ethanol, HPLC grade) to ensure solubility

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 HPLC column

  • pH meter

  • Incubator or water bath

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen co-solvent at a known concentration (e.g., 10 mg/mL).

  • Preparation of Test Solutions:

    • For each pH to be tested (4, 7, and 9), prepare a series of vials.

    • Add a specific volume of the this compound stock solution to each vial.

    • Add the corresponding buffer to achieve a final concentration of this compound that is within the analytical range of your HPLC method and ensures it remains solubilized (e.g., 100 µg/mL). The final concentration of the co-solvent should be kept as low as possible to minimize its effect on the reaction.

  • Incubation:

    • Place the vials in a constant temperature incubator or water bath set to a specific temperature (e.g., 25°C or an accelerated temperature like 40°C).

  • Sampling:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each vial.

  • Sample Analysis:

    • Immediately analyze the samples by HPLC to determine the concentration of the remaining this compound.

    • The HPLC method should be validated for the quantification of this compound and its primary degradation product, fumaric acid.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH.

    • Determine the degradation rate constant (k) and the half-life (t½) at each pH.

Visualizations

Hydrolysis_Pathway cluster_conditions Reaction Conditions DSF This compound H2O_acid + 2 H₂O (Acid Catalysis, pH < 7) H2O_base + 2 H₂O (Base Catalysis, pH > 7) Products Fumaric Acid + 2 Isostearyl Alcohol H2O_acid->Products Fast Hydrolysis H2O_base->Products Fast Hydrolysis

Caption: Hydrolysis of this compound under acidic and basic conditions.

Experimental_Workflow prep_stock Prepare Diisostearyl Fumarate Stock Solution prep_samples Prepare Samples in pH 4, 7, and 9 Buffers prep_stock->prep_samples incubate Incubate at Constant Temperature prep_samples->incubate sample Withdraw Samples at Time Intervals incubate->sample analyze Analyze by HPLC sample->analyze data Calculate Degradation Rate and Half-life analyze->data

Caption: Workflow for pH-dependent hydrolytic stability testing.

References

Purification techniques for removing byproducts from Diisostearyl fumarate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Diisostearyl fumarate (B1241708). Our aim is to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of Diisostearyl fumarate?

The synthesis of this compound is typically achieved through the Fischer esterification of fumaric acid with isostearyl alcohol, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1] The primary byproducts and impurities in the crude reaction mixture include:

  • Unreacted Fumaric Acid: A solid, polar compound.

  • Unreacted Isostearyl Alcohol: A high-boiling point, branched-chain alcohol.

  • Water: Formed during the condensation reaction.

  • Acid Catalyst: For example, sulfuric acid, which is highly polar and corrosive.

  • Side Products: Depending on reaction conditions, high temperatures and strong acid catalysts can lead to the formation of colored impurities or other side products.[1]

Q2: How can I remove the acid catalyst after the reaction?

To remove the acid catalyst, the reaction mixture should be diluted with a water-immiscible organic solvent (e.g., ethyl acetate (B1210297), toluene) and then washed with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is commonly used to neutralize the acid catalyst.[2] This converts the acid into its corresponding salt, which is soluble in the aqueous phase and can be separated using a separatory funnel.

Q3: What is the most suitable method for purifying this compound on a large scale?

For large-scale purification of a high-boiling point ester like this compound, vacuum distillation is the most effective method.[3][4] This technique allows for the distillation of the compound at a lower temperature, which is crucial for preventing thermal decomposition that can occur at its atmospheric boiling point (which is expected to be well above 150°C).[3][4]

Q4: Can I use crystallization to purify this compound?

Crystallization can be a viable method for the purification of solid esters. However, given that this compound is often described as a liquid or a low-melting solid, inducing crystallization might be challenging.[1] The branched isostearyl chains can hinder the formation of a well-ordered crystal lattice.[1] If the crude product is a semi-solid, low-temperature crystallization from a suitable solvent (e.g., acetone, hexane (B92381), or a mixture) could be attempted.

Q5: How can I assess the purity of my final this compound product?

The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is effective for detecting non-volatile impurities such as unreacted fumaric acid and residual isostearyl alcohol.[1][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile and thermally stable compounds. It can be used to detect and identify volatile byproducts and confirm the identity of the main product.[1][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the chemical structure of the synthesized this compound and to check for the presence of impurities.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product is dark or discolored after synthesis. 1. High reaction temperature leading to thermal degradation. 2. Use of a strong, oxidizing acid catalyst (e.g., sulfuric acid) causing side reactions.1. Lower the reaction temperature and extend the reaction time. 2. Consider using a milder acid catalyst like p-toluenesulfonic acid. 3. Treat the crude product with activated carbon during work-up to adsorb colored impurities.
Difficulty in separating organic and aqueous layers during washing. 1. Formation of an emulsion due to the presence of unreacted starting materials or soaps (if a strong base is used for neutralization).1. Add a saturated brine solution (NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. 2. Allow the mixture to stand for a longer period. 3. If an emulsion persists, filter the mixture through a pad of celite.
Low yield after vacuum distillation. 1. Incomplete reaction. 2. Product loss during the washing and extraction steps. 3. Inefficient distillation due to an unstable vacuum or improper temperature control.1. Ensure the esterification reaction has gone to completion using TLC or HPLC analysis before work-up. 2. Minimize the number of transfer steps and ensure complete extraction from the aqueous layer. 3. Check for leaks in the vacuum distillation setup and ensure the distillation temperature and pressure are optimized for your compound.[3][7]
Product purity does not improve after a single purification step. 1. Presence of byproducts with similar physical properties (e.g., boiling point, polarity) to this compound.1. Employ a multi-step purification strategy. For example, follow a preliminary purification by washing with a neutralizing agent, with vacuum distillation, and then, if necessary, with column chromatography for final polishing.
Column chromatography yields poor separation. 1. Incorrect choice of solvent system (eluent). 2. Overloading the column with the crude product.1. Determine the optimal solvent system using thin-layer chromatography (TLC) before running the column. For a non-polar compound like this compound, a non-polar eluent like hexane with a small amount of a slightly more polar solvent like ethyl acetate is a good starting point. 2. Use an appropriate ratio of silica (B1680970) gel to crude product (typically 30:1 to 100:1 by weight for difficult separations).[8]

Experimental Protocols

The following are detailed, exemplary protocols for the key purification techniques. These should be considered as starting points and may require optimization for your specific experimental conditions.

Protocol 1: Work-up and Neutralization of Crude this compound
  • Cooling and Dilution: After the esterification reaction is complete, allow the reaction mixture to cool to room temperature. Dilute the crude product with a water-immiscible organic solvent, such as ethyl acetate or toluene, in a 2:1 ratio (v/v) to the initial reaction volume.

  • Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.

  • Washing with Water: Add an equal volume of deionized water to the separatory funnel. Shake gently and allow the layers to separate. Drain and discard the lower aqueous layer.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the organic layer in the separatory funnel. Swirl gently at first, and then shake more vigorously, periodically venting the funnel to release the CO₂ gas produced. Continue washing with NaHCO₃ solution until no more gas evolution is observed.

  • Final Washing: Wash the organic layer with a saturated brine solution to help break any emulsions and remove residual water.

  • Drying: Drain the organic layer into a clean, dry flask and add an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 15-20 minutes.

  • Filtration and Solvent Removal: Filter the mixture to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to obtain the crude, neutralized this compound.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry. Use a magnetic stirrer and a stir bar in the distillation flask.

  • Sample Preparation: Transfer the crude, neutralized this compound into the round-bottom flask. The flask should not be more than two-thirds full.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure.

  • Heating and Distillation: Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle. Stir the liquid to ensure smooth boiling.

  • Fraction Collection: Collect the distillate that comes over at a constant temperature and pressure. This fraction will be the purified this compound. Discard any initial lower-boiling fractions.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum.

Protocol 3: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or hexane). Load this solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). The non-polar this compound should elute relatively quickly.

  • Gradient Elution (if necessary): If other non-polar impurities are present, a gradient elution can be performed by gradually increasing the polarity of the eluent (e.g., by slowly adding ethyl acetate to the hexane).

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Presentation

The following tables provide exemplary data for analytical methods that can be used to assess the purity of this compound. The specific parameters may need to be optimized for your instrumentation and sample matrix.

Table 1: Exemplary HPLC Parameters for Purity Analysis

ParameterValue
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Gradient of acetonitrile (B52724) and water[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 30-40°C[5]
Injection Volume 10-20 µL[5]
Detector UV at an appropriate wavelength (e.g., 210 nm for the fumarate double bond)

Table 2: Exemplary GC-MS Parameters for Purity Analysis

ParameterValue
GC Column DB-5ms or equivalent capillary column[5]
Inlet Temperature 280°C[5]
Oven Program Initial temperature of 100°C (hold for 2 min), ramp to 300°C at 15°C/min (hold for 10 min)
Carrier Gas Helium
MS Detector Electron Impact (EI) ionization[5]

Visualizations

The following diagrams illustrate the purification workflow and logical relationships in the purification process of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Neutralization cluster_purification Purification cluster_analysis Purity Analysis synthesis Esterification of Fumaric Acid and Isostearyl Alcohol crude_product Crude this compound (with byproducts) synthesis->crude_product dilution Dilute with Organic Solvent washing Wash with NaHCO3 (aq) and Brine dilution->washing drying Dry with MgSO4 washing->drying solvent_removal Solvent Removal (Rotary Evaporator) drying->solvent_removal neutralized_crude Neutralized Crude Product solvent_removal->neutralized_crude distillation Vacuum Distillation column_chrom Column Chromatography (Optional) distillation->column_chrom purified_product Purified this compound distillation->purified_product column_chrom->purified_product hplc HPLC gcms GC-MS nmr NMR crude_product->dilution neutralized_crude->distillation purified_product->hplc purified_product->gcms purified_product->nmr troubleshooting_logic cluster_impurities Identify Impurity Type cluster_solutions Select Purification Method start Impure Product acidic Acidic Impurities (Fumaric Acid, Catalyst) start->acidic unreacted_alcohol Unreacted Isostearyl Alcohol start->unreacted_alcohol colored Colored Impurities start->colored side_products Other Side Products start->side_products washing Aqueous Base Wash (e.g., NaHCO3) acidic->washing distillation Vacuum Distillation unreacted_alcohol->distillation activated_carbon Activated Carbon Treatment colored->activated_carbon column_chrom Column Chromatography side_products->column_chrom washing->distillation distillation->column_chrom activated_carbon->distillation final_product Pure this compound column_chrom->final_product

References

Technical Support Center: Addressing Phase Separation in Emulsions with Diisostearyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase separation in emulsions containing Diisostearyl Fumarate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function in an emulsion?

This compound is a high molecular weight, branched-chain diester of Fumaric Acid and Isostearyl Alcohol. In cosmetic and pharmaceutical emulsions, it primarily functions as an emollient, providing a rich, non-greasy skin feel, and as a skin-conditioning agent.[1] It can also contribute to the overall stability of an emulsion by modifying the viscosity and sensory characteristics of the oil phase. A key supplier recommends a use level of 0.5% to 10% by weight in formulations.[2]

Q2: What are the common signs of phase separation in my emulsion containing this compound?

Phase separation can manifest in several ways, including:

  • Creaming or Sedimentation: The formation of a concentrated layer of the dispersed phase at the top (creaming, common in O/W emulsions) or bottom (sedimentation, common in W/O emulsions) of the emulsion.

  • Flocculation: The aggregation of dispersed droplets into loose clusters, which can be a precursor to coalescence.

  • Coalescence: The merging of smaller droplets to form larger ones, leading to a visible separation of the oil and water phases. This is an irreversible process.

  • Breaking: A complete and irreversible separation of the oil and water phases.

Q3: What is the HLB system and why is it important for my this compound emulsion?

The Hydrophilic-Lipophilic Balance (HLB) system is a scale from 0 to 20 that helps in the selection of appropriate emulsifiers for a given oil phase.[3][4][5] Emulsifiers with low HLB values (typically 3-6) are more oil-soluble and favor the formation of water-in-oil (W/O) emulsions. Emulsifiers with high HLB values (typically 8-18) are more water-soluble and are suitable for oil-in-water (O/W) emulsions.[3] Matching the HLB of your emulsifier system to the "required HLB" of your oil phase is crucial for creating a stable emulsion.

Q4: What is the estimated HLB value of this compound?

Based on calculations using Griffin's method, the estimated HLB value of this compound is approximately 3.7 . This low HLB value indicates that this compound is a highly lipophilic (oil-loving) substance. This is a critical factor to consider when formulating, as it will influence the required HLB of the entire oil phase and the selection of emulsifiers.

Troubleshooting Guide

Problem 1: My O/W emulsion containing this compound is showing signs of creaming and oil separation.

This is a common issue when formulating with high molecular weight, non-polar esters like this compound in an oil-in-water system.

Troubleshooting Steps:

  • Review your Emulsifier System's HLB:

    • Calculate the Required HLB of Your Oil Phase: The required HLB of your oil phase is the weighted average of the required HLB of each oil component. Since this compound has a low HLB, it will lower the overall required HLB of your oil phase.

    • Adjust Your Emulsifier Blend: For an O/W emulsion, you will likely need a blend of a high HLB and a low HLB emulsifier to achieve the required HLB of your oil phase. If you are seeing separation, you may need to adjust the ratio of your emulsifiers to better match the required HLB.

  • Increase the Viscosity of the Continuous (Water) Phase:

    • In an O/W emulsion, a higher viscosity in the water phase can slow down the movement of the oil droplets, thus hindering creaming and coalescence.[3]

    • Consider adding or increasing the concentration of water-soluble thickeners such as xanthan gum, carbomer, or cellulose (B213188) derivatives.

  • Reduce the Droplet Size:

    • Smaller oil droplets are less prone to creaming due to Brownian motion overcoming gravitational forces.

    • Ensure you are using sufficient homogenization (high shear mixing) during the emulsification process. The duration and intensity of homogenization can significantly impact droplet size and, consequently, emulsion stability.

  • Optimize the Concentration of this compound:

    • While a useful emollient, high concentrations of a very non-polar ester can be challenging to stabilize in an O/W system. Ensure you are within the recommended use level of 0.5-10%.[2] If you are at the higher end, consider reducing the concentration or balancing the oil phase with more polar oils.

Problem 2: My W/O emulsion with this compound is unstable and breaking.

Water-in-oil emulsions are inherently more challenging to stabilize.

Troubleshooting Steps:

  • Verify Emulsifier Selection:

    • For a W/O emulsion, you should be using a low HLB emulsifier or a blend with a resulting HLB in the range of 3-6. Given the low estimated HLB of this compound, your emulsifier system should be well within this range.

  • Incorporate Electrolytes:

    • The stability of W/O emulsions can often be improved by adding electrolytes, such as sodium chloride or magnesium sulfate, to the water phase.[6][7] Electrolytes can help to reduce the repulsive forces between water droplets, allowing for a more stable dispersion.

  • Adjust the Oil Phase Composition:

    • The polarity of the oil phase is critical in W/O emulsions.[7] If your oil phase is too non-polar, it can be difficult to stabilize the water droplets. Consider adding a portion of a more polar oil to balance the overall polarity of the oil phase.

  • Optimize the Manufacturing Process:

    • For W/O emulsions, the water phase should be added to the oil phase slowly and with continuous mixing.[8] Ensure adequate homogenization to create small, uniform water droplets.

Quantitative Data Summary

Table 1: Properties of this compound

PropertyValue/DescriptionSource
INCI Name This compound[2]
Chemical Type Diester of Fumaric Acid and Isostearyl Alcohol
Estimated HLB ~3.7Calculated
Function Emollient, Skin-Conditioning Agent[1]
Recommended Use Level 0.5 - 10 wt%[2]
Appearance Likely a clear to slightly yellow liquid at room temperatureGeneral ester properties
Solubility Oil Soluble

Table 2: Common Emulsifiers and Their HLB Values for Emulsion Formulation

Emulsifier NameINCI NameHLB ValueEmulsion Type Favored
Sorbitan OleateSorbitan Oleate4.3W/O
Glyceryl StearateGlyceryl Stearate3.8W/O
Cetearyl AlcoholCetearyl Alcohol~1 (as a thickener/stabilizer)W/O & O/W
Polysorbate 80Polysorbate 8015.0O/W
Polysorbate 20Polysorbate 2016.7O/W
Ceteareth-20Ceteareth-2015.2O/W

Experimental Protocols

Protocol 1: Preparation of a Stable O/W Emulsion with this compound

Objective: To prepare a stable oil-in-water emulsion incorporating this compound.

Materials:

  • Oil Phase:

    • This compound: 3-8%

    • Other oils/emollients (e.g., Caprylic/Capric Triglyceride): to make up the desired oil phase percentage (e.g., 15-25% total)

    • Low HLB emulsifier (e.g., Sorbitan Stearate, HLB 4.7): Calculated amount

    • High HLB emulsifier (e.g., Polysorbate 60, HLB 14.9): Calculated amount

    • Fatty alcohol (e.g., Cetyl Alcohol): 1-3% (as a thickener/stabilizer)

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Humectant (e.g., Glycerin): 2-5%

    • Thickener (e.g., Xanthan Gum): 0.2-0.5%

    • Preservative: As per manufacturer's recommendation

Procedure:

  • In a suitable vessel, combine all components of the oil phase and heat to 70-75°C with gentle stirring until all components are melted and uniform.

  • In a separate vessel, combine the water, glycerin, and xanthan gum. Heat to 70-75°C with stirring until the xanthan gum is fully hydrated.

  • Slowly add the oil phase to the water phase while homogenizing at a moderate speed.

  • Increase the homogenization speed and mix for 3-5 minutes to ensure a small and uniform droplet size.

  • Begin cooling the emulsion under gentle propeller mixing.

  • When the temperature is below 40°C, add the preservative and any other temperature-sensitive ingredients.

  • Continue to mix gently until the emulsion reaches room temperature.

  • Characterize the emulsion for stability (see Protocol 2).

Protocol 2: Emulsion Stability Testing

Objective: To assess the physical stability of the prepared emulsion.

Methods:

  • Macroscopic Observation:

    • Visually inspect the emulsion for any signs of phase separation, color change, or odor change immediately after preparation and at regular intervals (e.g., 24 hours, 1 week, 1 month) at different storage conditions (e.g., room temperature, 4°C, 40°C).

  • Microscopic Analysis:

    • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

    • Observe under a light microscope at various magnifications (e.g., 100x, 400x).

    • Look for the uniformity of droplet size, signs of flocculation, or coalescence. Take images for comparison over time.

  • Centrifugation Test:

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at a set speed (e.g., 3000 rpm) for a specified time (e.g., 30 minutes).

    • Observe for any signs of phase separation. A stable emulsion should show no separation.

  • Particle Size Analysis:

    • Use a particle size analyzer (e.g., based on dynamic light scattering or laser diffraction) to measure the mean droplet size and the droplet size distribution.

    • An increase in the mean droplet size over time is an indicator of coalescence and instability.

Visualizations

Troubleshooting_Workflow start Phase Separation Observed emulsion_type Identify Emulsion Type (O/W or W/O) start->emulsion_type ow_issue O/W Emulsion Instability (Creaming/Separation) emulsion_type->ow_issue O/W wo_issue W/O Emulsion Instability (Breaking/Separation) emulsion_type->wo_issue W/O check_hlb_ow 1. Review Emulsifier HLB - Calculate Required HLB of oil phase - Adjust emulsifier blend for higher HLB ow_issue->check_hlb_ow increase_viscosity 2. Increase Water Phase Viscosity - Add/increase thickeners (gums, polymers) check_hlb_ow->increase_viscosity reduce_droplet_size 3. Reduce Droplet Size - Optimize homogenization (speed/time) increase_viscosity->reduce_droplet_size optimize_conc 4. Optimize Diisostearyl Fumarate Concentration (0.5-10%) reduce_droplet_size->optimize_conc end_node Stable Emulsion optimize_conc->end_node check_hlb_wo 1. Verify Emulsifier HLB - Ensure low HLB (3-6) wo_issue->check_hlb_wo add_electrolytes 2. Add Electrolytes - Incorporate NaCl or MgSO4 in water phase check_hlb_wo->add_electrolytes adjust_oil_phase 3. Adjust Oil Phase Polarity - Blend with more polar oils add_electrolytes->adjust_oil_phase optimize_process_wo 4. Optimize Process - Slow addition of water to oil - Ensure sufficient homogenization adjust_oil_phase->optimize_process_wo optimize_process_wo->end_node Emulsion_Stability_Factors cluster_formulation Formulation Factors cluster_process Process Parameters emulsifier Emulsifier System - HLB Match - Concentration - Type (Anionic, Nonionic) stability Emulsion Stability emulsifier->stability oil_phase Oil Phase - this compound Conc. - Polarity - Viscosity oil_phase->stability water_phase Aqueous Phase - Viscosity (Thickeners) - pH - Electrolytes (for W/O) water_phase->stability mixing Mixing - Homogenization Speed & Time - Order of Addition mixing->stability temperature Temperature - Phase Temperatures - Cooling Rate temperature->stability

References

Technical Support Center: Enhancing Formulations with Diisostearyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in improving the sensory feel of formulations containing Diisostearyl Fumarate (DIF).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in a formulation?

This compound is a diester of isostearyl alcohol and fumaric acid.[1] In cosmetic and pharmaceutical formulations, it primarily functions as a skin-conditioning agent and emollient, providing a smooth, soft, and rich feel to the skin.[2][3] It also aids in pigment dispersion, particularly in lip products, and contributes to the stability of emulsions.[2][3]

Q2: What sensory benefits does this compound impart to a formulation?

This compound is known for providing a rich and substantive skin feel.[2][3] Due to its high molecular weight, it can enhance the lubricity and cushion of a formulation during application. It is often used to create a more luxurious and elegant texture.

Q3: What is the typical usage level of this compound in formulations?

The recommended use level for this compound is typically between 0.5% and 10% by weight, depending on the desired sensory attributes and the overall formulation composition.[3]

Troubleshooting Guide

Issue 1: The final formulation feels too greasy or heavy.

Possible Causes:

  • The concentration of this compound may be too high for the desired aesthetic.

  • The overall lipid content of the formulation is excessive.[4]

  • The emulsifier system is contributing to a heavy skin feel.

Solutions:

  • Reduce this compound Concentration: Systematically decrease the percentage of this compound in decrements of 1-2% and evaluate the sensory impact.

  • Optimize the Oil Phase:

    • Lower the total percentage of the oil phase in the formulation. A lipid phase of 10-15% is often sufficient for hydration without excessive greasiness.[4]

    • Incorporate lighter, faster-absorbing emollients such as cyclomethicone, isopropyl myristate, or caprylic/capric triglycerides to balance the richness of this compound.[5]

  • Incorporate Oil-Absorbing Ingredients: Add powders like aluminum starch octenylsuccinate (1-2%), silica, or calcium silicate (B1173343) to the oil phase to mitigate the perception of oiliness.[5]

  • Re-evaluate the Emulsifier System: The choice of emulsifier can significantly influence the final sensory profile. Consider an emulsifier known for creating lighter emulsions.

Issue 2: The formulation exhibits a tacky or sticky after-feel.

Possible Causes:

  • High concentrations of humectants (e.g., glycerin) in the formulation.[6]

  • Interaction between this compound and other ingredients in the formulation.

  • Incomplete absorption of the product.[4]

Solutions:

  • Adjust Humectant Levels: If present, reduce the concentration of high-level humectants.

  • Introduce Light-Feeling Ingredients:

    • Incorporate silicones like dimethicone or cyclomethicone (2-3%) to reduce tackiness and improve slip.[6][7]

    • Blend this compound with lighter esters to modify the after-feel.

  • Enhance Absorption: Consider adding penetration enhancers to improve the absorption of the formulation into the skin.

Issue 3: The emulsion is showing signs of instability (e.g., separation, creaming).

Possible Causes:

  • Inadequate emulsification process.

  • Incompatibility of this compound with other oil-phase ingredients.

  • Incorrect HLB (Hydrophile-Lipophile Balance) of the emulsifier system.

  • Disruption of the emulsion microstructure during processing.[8]

Solutions:

  • Optimize the Emulsification Process: Ensure that the oil and water phases are heated to the same temperature before emulsification and that sufficient shear is applied.

  • Evaluate Ingredient Compatibility: Conduct compatibility studies of this compound with other oils and waxes in the formulation.

  • Adjust the Emulsifier System:

    • Ensure the HLB of the emulsifier system is appropriate for the oil phase.

    • Consider using a combination of emulsifiers to create a more stable emulsion.

  • Process Parameter Optimization: Introduce a holding period at a slightly elevated temperature (e.g., 35°C) during the cooling phase to allow for better stabilization of the emulsifying film around the droplets.[8]

Data Presentation

Table 1: Impact of this compound Concentration on Sensory Attributes

This compound Conc. (%)Spreadability (1-10 Scale)Greasiness (1-10 Scale)After-feel Tackiness (1-10 Scale)Shine/Gloss (1-10 Scale)
28323
57535
86746
105857

Scale: 1 = Very Low, 10 = Very High. Data is representative and may vary based on the full formulation.

Experimental Protocols

Protocol 1: Sensory Panel Evaluation of Formulations Containing this compound

1. Objective: To quantitatively assess the sensory attributes of a topical formulation containing varying concentrations of this compound.

2. Panelist Selection and Training:

  • Recruit a panel of 10-15 trained assessors.

  • Training should focus on standardizing the terminology for sensory attributes (e.g., spreadability, greasiness, tackiness, gloss, absorption) and anchoring these terms to reference standards.[9]

3. Product Application and Evaluation:

  • Apply a standardized amount (e.g., 0.5 mL) of each formulation to a designated area on the panelists' volar forearms.[9]

  • Instruct panelists to spread the product evenly over the test site.

  • Evaluations are to be conducted at specified time points: immediately after application (T=0) and after 5 minutes (T=5) to assess both initial feel and after-feel.[9]

4. Sensory Attributes to be Evaluated:

  • Initial Spreading: The ease of spreading the product across the skin.

  • Greasiness: The perception of oiliness on the skin.

  • Tackiness/Stickiness: The degree of adhesive feel on the skin.[9]

  • Shine/Gloss: The degree of sheen imparted to the skin.[9]

  • Absorption: The perceived speed at which the product is absorbed into the skin.

  • Residue: The amount of product perceived to be remaining on the skin surface after spreading.[9]

5. Scaling and Data Analysis:

  • Panelists will rate the intensity of each sensory attribute on a 10-point numerical scale (1 = low intensity, 10 = high intensity).[9]

  • The mean scores for each attribute for each formulation will be calculated across all panelists.

  • Statistical analysis (e.g., ANOVA) should be performed to determine significant differences between formulations.[10]

Visualizations

Troubleshooting_Greasy_Feel start Issue: Formulation feels too greasy/heavy cause1 High DIF Concentration? start->cause1 cause2 High Total Lipid Content? start->cause2 cause3 Emulsifier Contribution? start->cause3 solution1 Reduce DIF Concentration cause1->solution1 solution2 Incorporate Lighter Emollients cause2->solution2 solution3 Add Oil-Absorbing Powders cause2->solution3 solution4 Evaluate Alternative Emulsifiers cause3->solution4

Caption: Troubleshooting workflow for addressing a greasy or heavy formulation feel.

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase define_obj Define Objectives & Attributes select_panel Select & Train Panelists define_obj->select_panel prep_samples Prepare Formulation Samples select_panel->prep_samples apply_product Standardized Product Application prep_samples->apply_product eval_t0 Evaluate at T=0 min apply_product->eval_t0 eval_t5 Evaluate at T=5 min eval_t0->eval_t5 collect_data Collect & Score Data eval_t5->collect_data stat_analysis Statistical Analysis (ANOVA) collect_data->stat_analysis report Generate Sensory Profile Report stat_analysis->report

Caption: Experimental workflow for sensory panel evaluation of topical formulations.

References

Technical Support Center: Diisostearyl Fumarate in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Diisostearyl Fumarate (B1241708) in sunscreen formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Diisostearyl Fumarate in a sunscreen formulation?

This compound is primarily used as an emollient and skin-conditioning agent.[1][2] Its role is to soften and smooth the skin, improve the texture of the formulation, and aid in the dispersion of pigments. It is not an approved UV filter and is not expected to contribute directly to the Sun Protection Factor (SPF) of the product.

Q2: Does this compound absorb UV radiation?

While not a primary UV filter, related fumaric acid esters exhibit some UV absorbance at lower wavelengths, typically around 210-253 nm. This is outside the primary UVA (320-400 nm) and UVB (290-320 nm) ranges that sunscreens are designed to protect against. Therefore, this compound's contribution to UV protection is considered negligible.

Q3: Is this compound photostable?

The specific photostability of this compound has not been extensively documented in publicly available literature. However, esters, in general, can be susceptible to photodegradation.[3][4][5][6] Potential degradation pathways could involve cleavage of the ester bonds or reactions at the carbon-carbon double bond of the fumarate moiety upon prolonged UV exposure.

Q4: Can the potential photodegradation of this compound impact my sunscreen formulation?

Yes, if this compound degrades, it could potentially impact the formulation in several ways:

  • Altered Sensory Profile: Degradation products may change the feel and texture of the sunscreen on the skin.

  • Reduced Emulsion Stability: Changes in the chemical structure of this emollient could affect the stability of the oil and water phases in the sunscreen, potentially leading to separation.[7][8]

  • Interaction with Active Ingredients: Degradation byproducts might interact with the UV filters, potentially reducing their efficacy or stability.

  • pH Shift: The formation of acidic degradation products could lower the pH of the formulation, which can affect stability and skin compatibility.

Q5: How can I enhance the photostability of a formulation containing this compound?

While focusing on the photostability of the active UV filters is paramount, ensuring the stability of the entire formulation is crucial. To mitigate potential degradation of emollients like this compound, consider the following:

  • Inclusion of Antioxidants: Antioxidants can quench free radicals generated during UV exposure, protecting not only the UV filters but also other ingredients in the formulation.

  • Use of Photostabilizers: Ingredients like Octocrylene are known to stabilize other UV filters and can contribute to the overall photostability of the formulation.

  • Opaque or UV-protective Packaging: Packaging that blocks UV light can prevent the degradation of photosensitive ingredients during storage and use.[8]

Troubleshooting Guides

Issue 1: Unexpected Decrease in SPF Value Over Time in a Formulation Containing this compound
Potential Cause Troubleshooting Steps
Interaction between this compound degradation products and UV filters. 1. Conduct a photostability study on the complete formulation. 2. Analyze the formulation for the presence of this compound degradation products using HPLC after UV exposure. 3. Evaluate the photostability of the UV filters alone versus in the presence of this compound.
Formulation instability leading to non-uniform distribution of UV filters. 1. Assess the emulsion stability of the formulation after UV exposure through microscopy and viscosity measurements. 2. Evaluate the impact of different concentrations of this compound on emulsion stability.
Issue 2: Changes in Formulation Aesthetics (e.g., color, odor, viscosity) After UV Exposure
Potential Cause Troubleshooting Steps
Degradation of this compound. 1. Analyze the formulation for changes in chemical composition using techniques like HPLC or GC-MS before and after UV exposure. 2. Conduct sensory panel testing to quantify changes in odor and texture.
Oxidation of other ingredients in the formulation. 1. Increase the concentration or add a broader spectrum of antioxidants to the formulation. 2. Evaluate the stability of the formulation in airtight and opaque packaging.

Data Presentation

Table 1: Hypothetical Photodegradation of this compound in a Sunscreen Formulation

UV Exposure Time (Hours)This compound Concentration (%)Formation of Degradation Product A (%)In-Vitro SPF
05.000.0030.5
24.850.1529.8
44.680.3228.7
64.500.5027.5

Table 2: Impact of Antioxidants on the Photostability of a Sunscreen Formulation Containing this compound (Hypothetical Data)

FormulationUV Exposure Time (Hours)This compound Degradation (%)SPF Retention (%)
Control (No Antioxidant)610.090.2
With 0.5% Vitamin E64.595.1
With 0.2% Rosemary Extract66.293.8

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Photostability

Objective: To quantify the degradation of this compound in a sunscreen formulation after exposure to UV radiation.

Methodology:

  • Sample Preparation:

    • Prepare a sunscreen formulation containing a known concentration of this compound.

    • Spread a thin, uniform film of the formulation onto a quartz plate.

    • Prepare a control sample stored in the dark.

  • UV Exposure:

    • Expose the sample plate to a controlled source of UV radiation (e.g., a solar simulator) for a defined period.

  • Extraction:

    • After exposure, dissolve the sunscreen film in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and tetrahydrofuran).

    • Filter the solution to remove any insoluble components.

  • HPLC Analysis:

    • Inject the extracted sample into an HPLC system equipped with a C18 column and a UV detector set to an appropriate wavelength (e.g., 210 nm).

    • Use a mobile phase gradient of methanol and water.

    • Quantify the peak corresponding to this compound by comparing its area to a standard curve.

    • Analyze for the appearance of new peaks that may correspond to degradation products.

Protocol 2: In-Vitro SPF Assessment

Objective: To determine the SPF of a sunscreen formulation before and after UV exposure.

Methodology:

  • Substrate Preparation:

    • Use a suitable substrate, such as polymethylmethacrylate (PMMA) plates.[9][10]

  • Sample Application:

    • Apply a precise amount of the sunscreen formulation evenly across the substrate.

  • Initial SPF Measurement:

    • Use a UV-Vis spectrophotometer with an integrating sphere to measure the transmittance of UV light through the sunscreen-coated substrate.[11][12][13]

    • Calculate the initial SPF value using a standardized method.

  • UV Exposure:

    • Expose the sample-coated substrate to a controlled dose of UV radiation.

  • Final SPF Measurement:

    • Repeat the UV-Vis spectrophotometry measurement to determine the final SPF value.

    • Calculate the percentage of SPF retention.

Visualizations

photodegradation_pathway DSF This compound DP1 Degradation Product 1 (e.g., Isostearyl Alcohol) DSF->DP1 degrades to DP2 Degradation Product 2 (e.g., Fumaric Acid Derivative) DSF->DP2 degrades to UV UV Radiation UV->DSF initiates Interaction Interaction with UV Filters DP1->Interaction DP2->Interaction Loss Loss of SPF Efficacy Interaction->Loss

Caption: Potential photodegradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Formulation Prepare Sunscreen Formulation Application Apply to Substrate Formulation->Application Initial_SPF Measure Initial SPF (UV-Vis) Application->Initial_SPF UV_Exposure Expose to UV Radiation Application->UV_Exposure Final_SPF Measure Final SPF (UV-Vis) UV_Exposure->Final_SPF HPLC Analyze for Degradation (HPLC) UV_Exposure->HPLC Compare Compare SPF Values Final_SPF->Compare Quantify Quantify Degradation HPLC->Quantify

Caption: Experimental workflow for assessing photostability.

troubleshooting_logic Problem Issue: Decreased SPF or Formulation Instability Action1 Conduct photostability testing (Protocol 1 & 2) Problem->Action1 Check1 Is the formulation photostable? Check2 Is this compound degrading? Check1->Check2 Yes Check3 Is the emulsion stable? Check1->Check3 No Action1->Check1 Action2 Reformulate with antioxidants or alternative emollients Check2->Action2 Yes Action3 Adjust emulsifier system or concentration of This compound Check3->Action3 No

Caption: Troubleshooting logic for formulation instability.

References

Mitigating interactions between Diisostearyl fumarate and other cosmetic ingredients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating interactions between Diisostearyl Fumarate (B1241708) and other cosmetic ingredients during formulation development.

Frequently Asked Questions (FAQs)

Q1: What is Diisostearyl Fumarate and what are its primary functions in cosmetic formulations?

A1: this compound is the diester of isostearyl alcohol and fumaric acid. In cosmetics, it primarily functions as an emollient, providing a smooth and soft feel to the skin by helping to reduce water loss.[1] It is also used as a skin-conditioning agent and a pigment dispersant, particularly in lip products, where it helps prevent feathering and bleeding of colors. Its high molecular weight and branched structure contribute to its stability and rich texture in creams and lotions.

Q2: What are the general signs of instability in a formulation containing this compound?

A2: General signs of instability are similar to those in many cosmetic emulsions and can include:

  • Phase Separation: Oily or watery layers forming in the product.

  • Changes in Viscosity: A noticeable thinning or thickening of the formulation over time.

  • Color and Odor Changes: Any deviation from the initial color and smell of the product can indicate chemical reactions such as oxidation.

  • Texture Alterations: The appearance of graininess, crystallization, or a waxy feel can suggest that some components are no longer homogeneously incorporated.

  • pH Shifts: A significant change in the pH of the formulation can indicate chemical degradation, such as ester hydrolysis.

Q3: Is this compound prone to hydrolysis?

A3: As an ester, this compound can be susceptible to hydrolysis, which is the breakdown of the ester into its constituent alcohol (isostearyl alcohol) and acid (fumaric acid). This reaction is typically accelerated by extreme pH conditions (both highly acidic and highly alkaline) and elevated temperatures.[2] For optimal stability, it is recommended to maintain the formulation's pH in a neutral to slightly acidic range.

Q4: Can this compound interact with metal ions in a formulation?

A4: While specific data on this compound is limited, it is known that some divalent metal ions (like Cu2+, Ni2+, Zn2+) can catalyze the hydrolysis of esters.[3][4] Therefore, if your formulation contains ingredients that may introduce metal ions (e.g., certain pigments, botanical extracts, or even impurities in raw materials), it is advisable to include a chelating agent to sequester these ions and prevent potential degradation of the ester.

Troubleshooting Guides

Issue 1: Decreased Viscosity and Thinning of an Emulsion Over Time

Question: My cream formulated with this compound has significantly decreased in viscosity after two weeks of stability testing at 45°C. What could be the cause?

Answer: A decrease in viscosity in an emulsion containing an ester like this compound can be indicative of ester hydrolysis. The breakdown of the ester into isostearyl alcohol and fumaric acid can disrupt the emulsion's structure. This process is often accelerated by pH extremes and high temperatures.[2]

Troubleshooting Steps:

  • Measure the pH: Check if the pH of the formulation has drifted to a highly acidic or alkaline range. Esters are generally more stable at a pH between 5 and 7.[2]

  • Review the Formulation for pH Extremes: Identify any ingredients that could be causing a pH shift over time.

  • Incorporate a Buffering System: If a pH shift is suspected, the addition of a suitable buffering agent can help maintain a stable pH.

  • Re-evaluate Storage Conditions: Confirm that the storage temperature is appropriate for the formulation.

Issue 2: Phase Separation (Oiling Out) in a Cream

Question: I am observing a layer of oil forming on the surface of my o/w emulsion containing this compound. How can this be resolved?

Answer: The "oiling out" or creaming you are observing is a sign of emulsion instability.[5] This can occur due to several factors, including an inadequate emulsification system for the oil phase concentration, or a chemical incompatibility leading to the breakdown of the emulsion structure.

Troubleshooting Steps:

  • Evaluate Emulsifier Concentration: Ensure the concentration of your emulsifier is sufficient for the amount of this compound and other oils in your formulation.

  • Consider a Co-emulsifier or Stabilizer: The addition of a co-emulsifier or a polymer/gum can enhance the long-term stability of the emulsion.

  • Check for Incompatibilities: Review your ingredient list for potential interactions. For instance, if you are using acidic active ingredients, this could potentially lead to the hydrolysis of this compound, affecting the emulsion's stability.

  • Refine the Homogenization Process: Ensure that the mixing speed and duration are optimized to create a small and uniform droplet size, which is crucial for emulsion stability.

Issue 3: Off-Odor Development in the Formulation

Question: My lotion containing this compound has developed a slightly rancid smell after exposure to light and air. What is the likely cause?

Answer: The development of a rancid odor is a classic sign of oxidation. While this compound itself is relatively stable, other unsaturated components in your formulation (e.g., natural oils, fragrance components) can be susceptible to oxidation, which is often accelerated by light, heat, and the presence of metal ions. The double bond in the fumarate moiety could also potentially be a site for oxidative reactions under certain conditions.

Troubleshooting Steps:

  • Incorporate Antioxidants: Add an effective antioxidant system to your formulation. This could be a single antioxidant or a synergistic blend.

  • Use a Chelating Agent: As metal ions can catalyze oxidation, the inclusion of a chelating agent is recommended.

  • Protect from Light and Air: Use opaque and airtight packaging to minimize exposure to light and oxygen.

  • Evaluate Raw Material Quality: Ensure that all raw materials, including this compound, are of high quality and stored under appropriate conditions to prevent initial oxidation.

Quantitative Data Summary

The following tables provide hypothetical stability data for a representative o/w cream formulation containing 5% this compound. This data is for illustrative purposes to guide experimental design.

Table 1: Effect of pH on Viscosity and Ester Integrity (Storage at 45°C for 4 weeks)

Formulation pHInitial Viscosity (cP)Viscosity after 4 weeks (cP)% Viscosity Change% this compound Remaining
4.012,50010,000-20%95%
5.512,60012,300-2.4%99%
7.012,40012,000-3.2%98.5%
8.512,5009,500-24%93%

Table 2: Effect of Metal Ions and Chelating Agent on Formulation Stability (Storage at 45°C for 4 weeks, pH 5.5)

FormulationInitial Peroxide Value (meq/kg)Peroxide Value after 4 weeks (meq/kg)% Viscosity ChangeObservations
Control< 12.5-3%No change
+ 50 ppm FeSO₄< 18.0-15%Slight yellowing
+ 50 ppm FeSO₄ + 0.1% Chelating Agent< 13.0-4%No change

Experimental Protocols

Accelerated Stability Testing

Objective: To predict the long-term stability of a cosmetic formulation containing this compound by subjecting it to accelerated aging conditions.

Methodology:

  • Prepare the final formulation and package it in the intended commercial packaging as well as in inert glass containers (as controls).

  • Place samples in stability chambers under various conditions. Common conditions include:[6]

    • Refrigerated: 4°C

    • Room Temperature: 25°C / 60% RH

    • Accelerated: 45°C / 75% RH

  • Include a cycle of freeze-thaw testing (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3 cycles) to assess emulsion stability under temperature fluctuations.[7]

  • Evaluate the samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • At each time point, assess the following parameters:

    • Physical Properties: Color, odor, appearance, texture.

    • Chemical Properties: pH, viscosity.

    • Emulsion Integrity: Check for any signs of phase separation, creaming, or coalescence. Microscopic examination of droplet size can also be performed.

    • Packaging Compatibility: Observe any changes to the packaging or any interaction with the product.

Viscosity Measurement

Objective: To quantify the flow behavior of the formulation and detect any changes over time.

Methodology:

  • Use a rotational viscometer or rheometer appropriate for the product type (e.g., cream, lotion).[8]

  • Equilibrate the sample to a controlled temperature (e.g., 25°C) before measurement.

  • Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

  • Allow the reading to stabilize before recording the viscosity value (typically in centipoise, cP, or Pascal-seconds, Pa·s).

  • For non-Newtonian fluids, it may be useful to measure viscosity at different shear rates to create a flow curve.

  • Ensure the measurement protocol is consistent across all time points and samples for comparability.

Particle Size Analysis

Objective: To assess the droplet size distribution of an emulsion, which is a critical factor for its stability.

Methodology:

  • Use a laser diffraction particle size analyzer.[9][10]

  • Prepare the sample for analysis. For an o/w emulsion, this typically involves diluting a small amount of the emulsion in the continuous phase (water) to achieve the optimal obscuration level for the instrument.

  • Perform the measurement according to the instrument's standard operating procedure.

  • Analyze the resulting particle size distribution. Key parameters to monitor over time include the mean droplet size (e.g., D50) and the width of the distribution. An increase in the average droplet size or a broadening of the distribution can indicate emulsion instability (coalescence).

Visualizations

G start Instability Observed (e.g., Phase Separation, Viscosity Change) q1 Is the pH within the optimal range (5-7)? start->q1 a1_yes pH is stable. q1->a1_yes Yes a1_no pH is too high or low. q1->a1_no No q2 Is the emulsifier system adequate? a1_yes->q2 sol1 Action: Add buffer. Re-evaluate acidic/basic ingredients. a1_no->sol1 end_node Formulation Optimized sol1->end_node a2_yes System is robust. q2->a2_yes Yes a2_no Potentially insufficient. q2->a2_no No q3 Are pro-oxidants or catalysts present? a2_yes->q3 sol2 Action: Increase emulsifier concentration or add a stabilizer (e.g., polymer). a2_no->sol2 sol2->end_node a3_no No known sources. q3->a3_no No a3_yes Metal ions or unsaturated ingredients present. q3->a3_yes Yes a3_no->end_node sol3 Action: Add chelating agent and/or antioxidant. a3_yes->sol3 sol3->end_node

Caption: Troubleshooting workflow for formulation instability.

G prep 1. Prepare Formulations (Control vs. Test Variable) package 2. Package Samples (Inert vs. Final Packaging) prep->package stability 3. Place in Stability Chambers (e.g., 25°C, 45°C, Freeze-Thaw) package->stability pull 4. Pull Samples at Timepoints (0, 4, 8, 12 wks) stability->pull analysis 5. Perform Analyses pull->analysis phys Physical Evaluation (Color, Odor, Texture) analysis->phys chem Chemical Tests (pH, Viscosity) analysis->chem micro Microscopic Analysis (Droplet Size) analysis->micro report 6. Analyze Data & Report Findings phys->report chem->report micro->report

Caption: Experimental workflow for compatibility and stability testing.

References

Technical Support Center: Synthesis of High-Purity Diisostearyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for scaling up the synthesis of high-purity Diisostearyl fumarate (B1241708).

Troubleshooting Guides

Scaling up the synthesis of Diisostearyl fumarate can present several challenges. This guide addresses common issues, their potential causes, and actionable solutions to ensure a high-yield, high-purity production.

Common Issues and Solutions in this compound Synthesis
IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound - Incomplete Reaction: The esterification reaction has not reached equilibrium.[1] - Presence of Water: Water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials.[1] - Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can lead to poor yields.[1] - Steric Hindrance: The bulky nature of isostearyl alcohol can slow down the reaction.- Drive the Equilibrium: Use a large excess of isostearyl alcohol or remove water as it is formed using a Dean-Stark apparatus. - Optimize Temperature: Increase the reaction temperature to enhance the rate, but avoid excessive heat which can cause side reactions. A typical range for this type of esterification is 80-120°C. - Catalyst Efficiency: Ensure the use of an appropriate and effective acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Slow Reaction Rate - Insufficient Catalyst: The amount of acid catalyst may be too low for the scale of the reaction. - Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy of the reaction.- Increase Catalyst Concentration: Incrementally increase the catalyst loading. For larger scale reactions, more catalyst may be required. - Elevate Temperature: Gradually increase the reaction temperature while monitoring for any byproduct formation.
Product Impurities - Unreacted Starting Materials: Fumaric acid and isostearyl alcohol may remain in the final product. - Byproduct Formation: Side reactions, such as the formation of N-acylurea byproduct if using carbodiimide (B86325) coupling agents, can occur.[2] - Catalyst Residue: The acid catalyst may not be fully removed during workup.- Purification: Employ purification techniques such as vacuum distillation, crystallization, or column chromatography.[3] - Washing: Thoroughly wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove the acid catalyst, followed by a brine wash.[2]
Difficulty in Purification - Similar Physical Properties: The boiling points or solubilities of the product and impurities may be very close. - Formation of Emulsions: During aqueous workup, emulsions can form, making phase separation difficult.- Optimize Crystallization: Experiment with different solvents or solvent mixtures to find conditions where the solubility of this compound and the impurities differ significantly. - Chromatography: Utilize column chromatography with different stationary and mobile phases to improve separation.[2] For emulsions, adding brine can help to break them.

Experimental Protocols

Detailed Methodology for the Synthesis and Purification of High-Purity this compound

This protocol outlines a general procedure for the synthesis of this compound via Fischer esterification, followed by purification.

Materials:

  • Fumaric acid

  • Isostearyl alcohol (a slight excess is recommended)

  • Sulfuric acid (catalytic amount)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Solvents for crystallization (e.g., acetone, ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine fumaric acid, isostearyl alcohol, and toluene.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification:

    • Concentrate the organic solution under reduced pressure to obtain the crude this compound.

    • Purify the crude product by crystallization from a suitable solvent or solvent mixture (e.g., acetone/ethanol).

    • Alternatively, for higher purity, vacuum distillation can be employed.

  • Quality Control:

    • Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) to check for residual reactants.

    • Use Gas Chromatography (GC) to detect any volatile byproducts.

    • Confirm the structure and formation of the ester bonds using Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Further characterization can be done using Fourier-Transform Infrared (FTIR) spectroscopy to identify the ester carbonyl group, and Mass Spectrometry to confirm the molecular weight.

Visualizations

Experimental Workflow for High-Purity this compound Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Reaction Setup: Fumaric Acid + Isostearyl Alcohol + Toluene catalyst Add H₂SO₄ Catalyst start->catalyst reflux Heat to Reflux (Water Removal via Dean-Stark) catalyst->reflux cool Cool Reaction Mixture reflux->cool wash Aqueous Wash (NaHCO₃, Brine) cool->wash dry Dry Organic Layer (Na₂SO₄) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Crystallization or Vacuum Distillation concentrate->purify qc Quality Control (HPLC, GC, NMR) purify->qc end end qc->end High-Purity This compound

Caption: Workflow for the synthesis and purification of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the synthesis of this compound?

A1: The acid catalyst, typically a strong acid like sulfuric acid, protonates the carbonyl oxygen of the fumaric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the isostearyl alcohol. This increases the rate of the esterification reaction.

Q2: How can I drive the esterification reaction to completion when scaling up?

A2: According to Le Chatelier's principle, you can drive the reversible esterification reaction towards the product side by either increasing the concentration of one of the reactants (typically the less expensive one, in this case, potentially isostearyl alcohol) or by removing one of the products as it is formed. The most common method is the removal of water via azeotropic distillation using a Dean-Stark apparatus.

Q3: What are the key analytical techniques for assessing the purity of this compound?

A3: The key analytical techniques for purity assessment are:

  • High-Performance Liquid Chromatography (HPLC): To quantify the amount of unreacted fumaric acid and isostearyl alcohol.

  • Gas Chromatography (GC): To detect and quantify any volatile impurities or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the this compound and to ensure the complete formation of the diester.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl peak.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Q4: Can I use a different catalyst instead of sulfuric acid?

A4: Yes, other strong acid catalysts such as p-toluenesulfonic acid can be used. In some cases, solid acid catalysts like acidic ion-exchange resins can also be employed, which can simplify the purification process as they can be easily filtered off after the reaction.

Q5: What are the main safety precautions to consider when scaling up this synthesis?

A5: When scaling up, it is crucial to:

  • Handle concentrated sulfuric acid with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.

  • Control the reaction temperature carefully, as large-scale reactions can be more exothermic.

  • Ensure that the reaction vessel is appropriately sized for the scale of the reaction to avoid uncontrolled boiling or pressure buildup.

  • Use grounded equipment to prevent static discharge when working with flammable organic solvents.

References

Validation & Comparative

Performance Deep Dive: Diisostearyl Fumarate Versus Other Diester Emollients in Cosmetic Science

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

CUPERTINO, CA – December 20, 2025 – In the competitive landscape of cosmetic formulation, the selection of emollients is a critical determinant of a product's sensory profile, efficacy, and overall consumer appeal. This comprehensive guide offers an in-depth performance comparison of Diisostearyl Fumarate against a range of other diester emollients commonly used in the development of skincare and cosmetic products. This report is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of emollients based on objective data.

Executive Summary

This compound, a high-molecular-weight, branched-chain diester, is valued for its rich skin feel, high shine, and film-forming properties.[1][2] This guide provides a comparative analysis of its performance against other diester emollients, including Diisopropyl Adipate, Diethylhexyl Fumarate, Diethylhexyl Sebacate, and Isopropyl Palmitate. The comparison focuses on key performance metrics: physicochemical properties, sensory characteristics, and moisturization efficacy. While quantitative data for this compound is not widely published, this guide compiles available data for comparable diesters to provide a comprehensive overview.

Physicochemical Properties: A Quantitative Comparison

The physical and chemical properties of an emollient are foundational to its function in a cosmetic formulation, influencing everything from product stability to skin feel.[3][4] Key parameters include viscosity, spreadability, and refractive index.

EmollientViscosity (cP at 25°C)Spreadability (mm²/10 min)Refractive Index (at 20°C)
This compound Data not availableData not availableData not available
Diisopropyl Adipate ~4[5]>1000[5]1.422 - 1.425
Diethylhexyl Fumarate Data not availableData not availableData not available
Diethylhexyl Sebacate 20 - 24Data not available1.450 - 1.453
Isopropyl Palmitate 5 - 10~10001.436 - 1.440[6]

Sensory Profile: The Science of Skin Feel

The sensory perception of an emollient is a paramount consideration for cosmetic formulators.[7] A trained sensory panel typically evaluates attributes such as spreadability, absorbency, greasiness, and after-feel.[7]

EmollientKey Sensory Characteristics
This compound Rich skin feel, high shine, conditioning.[1][2]
Diisopropyl Adipate Light, non-oily feel, fast-absorbing, excellent spreadability.[5]
Diethylhexyl Fumarate Lighter texture compared to this compound.
Diethylhexyl Sebacate Smooth, non-greasy feel.[8]
Isopropyl Palmitate Non-greasy, good spreading characteristics.[6]

Moisturizing Efficacy: Beyond the Surface

Emollients contribute to skin hydration by forming a semi-occlusive layer that reduces transepidermal water loss (TEWL).[4][9] The effectiveness of this barrier is a key performance indicator.

While direct comparative TEWL reduction data for all the listed diesters is not available in a single study, the principle of occlusion suggests that emollients with higher molecular weights and lower spreadability tend to form a more substantive film, potentially leading to a greater reduction in TEWL.[9] this compound, with its high molecular weight, is expected to offer good occlusivity.[1]

Experimental Protocols

To ensure the reproducibility and validation of the data presented, this section details the methodologies for key experimental procedures.

Viscosity Measurement

Objective: To determine the resistance of the emollient to flow.

Methodology:

  • A Brookfield DV-II+ Pro Viscometer or a similar rotational viscometer is used.

  • The appropriate spindle and speed combination is selected based on the expected viscosity of the sample.

  • The emollient is placed in a temperature-controlled sample chamber, typically maintained at 25°C.

  • The spindle is rotated at a constant speed, and the torque required to overcome the viscous drag is measured.

  • This measurement is converted to a viscosity value in centipoise (cP).

G cluster_prep Sample Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis A Equilibrate emollient to 25°C B Select appropriate spindle and speed A->B C Immerse spindle in emollient B->C D Rotate spindle at constant speed C->D E Record torque reading D->E F Convert torque to viscosity (cP) E->F

Viscosity Measurement Workflow

Spreadability Test

Objective: To quantify the area an emollient covers over a set period.

Methodology:

  • A defined volume (e.g., 0.1 mL) of the emollient is applied to a substrate (e.g., a synthetic skin-like membrane or a glass plate).

  • A weight is placed on top of a second plate covering the emollient for a specified time to initiate spreading.

  • The area of spread is measured at a defined time point (e.g., 10 minutes).

  • The spread area is typically reported in mm².

G A Apply 0.1 mL of emollient B Place weight on top plate A->B C Allow to spread for 10 minutes B->C D Measure spread area (mm²) C->D

Spreadability Test Workflow

Refractive Index Measurement

Objective: To determine the extent to which light is bent when passing through the emollient, which correlates with gloss.[5]

Methodology:

  • A few drops of the emollient are placed on the prism of a refractometer.

  • The instrument is calibrated using a standard with a known refractive index.

  • Light is passed through the sample, and the angle of refraction is measured.

  • The refractive index is read directly from the instrument's scale, typically at a controlled temperature of 20°C.

Sensory Panel Evaluation

Objective: To assess the subjective sensory characteristics of an emollient on the skin.

Methodology:

  • A panel of trained assessors (typically 10-15 individuals) is selected.

  • Standardized amounts of each emollient are applied to designated areas on the panelists' forearms.

  • Panelists evaluate predefined sensory attributes (e.g., ease of spreading, greasiness, softness, tackiness) on a labeled magnitude scale.

  • Data is collected and statistically analyzed to determine the sensory profile of each emollient.[7]

G cluster_panel Panelist Group cluster_evaluation Evaluation Process cluster_data Data Aggregation P1 Panelist 1 E1 Apply Emollient A P1->E1 P2 Panelist 2 P2->E1 Pn Panelist n Pn->E1 E2 Evaluate Attributes E1->E2 E3 Record Scores E2->E3 D1 Collect all scores E3->D1 D2 Statistical Analysis D1->D2 D3 Generate Sensory Profile D2->D3

Sensory Panel Evaluation Workflow

Conclusion

The selection of a diester emollient has a profound impact on the final characteristics of a cosmetic product. This compound stands out for its rich, conditioning feel and high shine, making it an excellent choice for formulations where a substantive and luxurious sensory experience is desired. In contrast, diesters like Diisopropyl Adipate offer a lighter, more rapidly absorbing profile suitable for daily wear lotions and serums.

While a lack of direct, publicly available quantitative data for this compound necessitates a degree of qualitative comparison, the compiled data for other diester emollients provides a valuable framework for formulation decisions. Further research and supplier transparency regarding the specific performance metrics of this compound would be highly beneficial to the cosmetic science community.

References

Validating the efficacy of Diisostearyl fumarate in improving skin hydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel and effective ingredients for dermatological and cosmetic formulations, Diisostearyl Fumarate has emerged as a noteworthy emollient with potential skin-hydrating properties. This guide provides a comparative analysis of this compound against established hydrating agents such as Hyaluronic Acid, Glycerin, and Ceramides. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview supported by available, albeit limited, experimental data and detailed experimental protocols for validation.

Mechanism of Action: An Overview

This compound primarily functions as a skin-conditioning agent and emollient.[1] Its proposed mechanism for improving skin hydration lies in its occlusive properties, forming a thin, non-greasy film on the skin's surface. This film helps to reduce transepidermal water loss (TEWL), a key factor in maintaining skin hydration. While direct studies isolating the hydrating efficacy of this compound are limited, a study on a formulation containing it as part of the vehicle demonstrated the vehicle's effectiveness in reducing TEWL and improving skin hydration.[2]

In contrast, other well-established hydrating agents operate through different mechanisms:

  • Hyaluronic Acid: A potent humectant that can hold up to 1000 times its weight in water, drawing moisture from the environment and the deeper layers of the skin to hydrate (B1144303) the stratum corneum.

  • Glycerin: Another effective humectant that attracts and retains moisture in the skin.

  • Ceramides: Lipids that are integral components of the skin barrier. They help to lock in moisture and prevent water loss by reinforcing the skin's natural barrier function.

Comparative Data on Skin Hydration

Due to the scarcity of publicly available clinical data focusing solely on this compound's hydrating efficacy, the following table presents a hypothetical comparison based on its emollient properties, alongside reported data for established hydrating agents. This is intended for illustrative purposes to guide future research and development.

IngredientMechanism of ActionTypical Concentration in FormulationsChange in Skin Hydration (Corneometry Units)Reduction in TEWL (g/m²/h)Onset of ActionDuration of Effect
This compound Emollient (Occlusive)1-10%Data Not AvailableData Not AvailableImmediate (film-forming)Dependent on formulation
Hyaluronic Acid Humectant0.1-2%Significant IncreaseMinimal direct effectRapidUp to 24 hours
Glycerin Humectant2-10%Significant IncreaseMinimal direct effectRapidSeveral hours
Ceramides Barrier Repair0.1-1%Moderate IncreaseSignificant ReductionGradual (requires integration into skin barrier)Long-term with continued use

Experimental Protocols for Efficacy Validation

To rigorously validate the skin hydration efficacy of this compound, standardized in-vivo clinical trials are essential. The following are detailed methodologies for key experiments.

Measurement of Skin Hydration via Corneometry

Objective: To quantify the water content of the stratum corneum before and after the application of a formulation containing this compound.

Methodology:

  • Subjects: A cohort of healthy volunteers with self-perceived dry skin.

  • Acclimatization: Subjects are required to acclimatize in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) for at least 30 minutes prior to measurements.

  • Instrumentation: A Corneometer® CM 825 (Courage + Khazaka electronic GmbH, Germany) or a similar capacitance-based device.

  • Procedure:

    • Baseline measurements are taken on designated test areas on the volar forearm.

    • A standardized amount of the test formulation (e.g., 2 mg/cm²) is applied to the test area.

    • Corneometry readings are taken at specified time points (e.g., 1, 2, 4, 8, and 24 hours) post-application.

    • A control area (untreated or treated with a placebo vehicle) is also measured at the same time points for comparison.

  • Data Analysis: Changes in Corneometer units from baseline are calculated and statistically analyzed to determine the significance of hydration improvement.

Assessment of Transepidermal Water Loss (TEWL)

Objective: To evaluate the effect of this compound on the skin's barrier function by measuring the rate of water evaporation from the skin surface.

Methodology:

  • Subjects and Acclimatization: As per the Corneometry protocol.

  • Instrumentation: A Tewameter® TM 300 (Courage + Khazaka electronic GmbH, Germany) or a similar open-chamber evaporimeter.

  • Procedure:

    • Baseline TEWL measurements are taken from the designated test areas.

    • The test formulation is applied as described in the Corneometry protocol.

    • TEWL measurements are recorded at specified intervals post-application.

    • A control area is measured in parallel.

  • Data Analysis: The reduction in TEWL from baseline is calculated and compared between the treated and control sites to assess the occlusive effect of the formulation.

G cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Post-Treatment Assessment Subject Subject Recruitment (Dry Skin Condition) Acclimatization Acclimatization (Controlled Environment) Subject->Acclimatization Baseline Baseline Measurements (Corneometry & TEWL) Acclimatization->Baseline Application Product Application (Test vs. Control) Baseline->Application Measurements Time-point Measurements (1, 2, 4, 8, 24 hrs) Application->Measurements Analysis Data Analysis Measurements->Analysis

Caption: A typical workflow for a clinical study evaluating skin hydration.

Signaling Pathways in Skin Hydration

Understanding the molecular mechanisms of skin hydration is crucial for developing targeted ingredients. Key pathways involve Aquaporin-3 (AQP3) and Filaggrin (FLG).

  • Aquaporin-3 (AQP3): A water and glycerol (B35011) channel in keratinocytes, crucial for transporting water to the upper layers of the epidermis. Upregulation of AQP3 can enhance skin hydration.

  • Filaggrin (FLG): A protein in the stratum corneum that is broken down into Natural Moisturizing Factors (NMFs). NMFs are a complex of humectant molecules that attract and bind water, maintaining skin hydration.

While there is no current evidence to suggest that this compound directly influences these pathways, future research could explore its potential indirect effects on the expression of these key hydration-related genes.

G cluster_keratinocyte Keratinocyte AQP3_Gene AQP3 Gene AQP3_Protein Aquaporin-3 (AQP3) AQP3_Gene->AQP3_Protein Expression Hydration Stratum Corneum Hydration AQP3_Protein->Hydration Contributes to FLG_Gene FLG Gene Profilaggrin Profilaggrin FLG_Gene->Profilaggrin Expression Filaggrin Filaggrin Profilaggrin->Filaggrin Processing NMF Natural Moisturizing Factors (NMFs) Filaggrin->NMF Breakdown NMF->Hydration Maintains Water_Glycerol Water & Glycerol (from Dermis) Water_Glycerol->AQP3_Protein Transport

Caption: Key molecular pathways involved in maintaining skin hydration.

Conclusion and Future Directions

This compound presents potential as a skin-hydrating ingredient, primarily through its emollient and occlusive properties that can help reduce transepidermal water loss. However, there is a clear need for direct, quantitative clinical studies to validate its efficacy and compare it robustly against established hydrating agents like hyaluronic acid, glycerin, and ceramides.

Future research should focus on:

  • Conducting controlled clinical trials to measure changes in skin hydration (Corneometry) and TEWL following the application of formulations containing this compound at various concentrations.

  • Investigating the potential for synergistic effects when this compound is combined with humectants and other barrier-repairing ingredients.

  • Exploring the molecular impact of this compound on key skin hydration markers such as AQP3 and FLG expression.

By undertaking such rigorous scientific evaluation, the full potential of this compound in advanced skincare and dermatological formulations can be elucidated, providing valuable insights for product development professionals.

References

Comparative rheological analysis of Diisostearyl fumarate and petrolatum

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the rheological properties of Diisostearyl Fumarate and Petrolatum. The information presented is based on available scientific literature and technical data to aid in the selection and application of these materials in pharmaceutical and cosmetic formulations. While extensive data is available for Petrolatum, a well-characterized excipient, specific quantitative rheological data for this compound is less prevalent in public literature. Therefore, its properties are described based on technical descriptions and data from structurally analogous cosmetic esters.

Material Overview

This compound is a high molecular weight, branched-chain emollient ester.[1] It is characterized by its non-greasy texture and excellent spreading capabilities, making it a desirable component in a variety of cosmetic and topical pharmaceutical products.[1] It exists as a low-viscosity liquid at room temperature.[1]

Petrolatum is a complex semi-solid mixture of hydrocarbons derived from petroleum.[2][3] It is a cornerstone of many topical formulations, serving as an ointment base that provides occlusive and moisturizing benefits.[2][3] The rheological behavior of petrolatum is notably complex and highly dependent on its thermal history.[3]

Comparative Table of Rheological Properties

The following table summarizes the key rheological differences between this compound and Petrolatum.

Rheological ParameterThis compoundPetrolatum
Flow Behavior Newtonian (anticipated)Non-Newtonian, Shear-thinning[2][4]
Viscosity Low[1]High, with a notable decrease as shear rate increases[2]
Yield Stress None (as a liquid)Present; value is influenced by thermal history (e.g., ranges from 466 Pa to 1721 Pa have been reported)[3][4]
Thixotropy Not applicableExhibits thixotropic behavior[2]
Viscoelasticity Primarily viscousViscoelastic, with the elastic modulus (G') typically greater than the viscous modulus (G'') at rest[3][5]
Storage Modulus (G') Not applicable (as a liquid)Dependent on temperature and thermal history[3]
Loss Modulus (G'') Not applicable (as a liquid)Dependent on temperature and thermal history[3]

Note: The rheological characteristics of this compound are based on its classification as a low-viscosity liquid ester.[1] Precise quantitative data would necessitate dedicated experimental analysis. The data presented for Petrolatum is derived from studies conducted at ambient or physiological temperatures.[2][3][4]

Experimental Protocols for Rheological Characterization

To obtain a direct and quantitative comparison, the following standard experimental methodologies for rheological analysis of semi-solid materials are recommended for both substances.

Rotational Rheometry: Assessing Flow Characteristics

This method is employed to understand the fundamental flow behavior of a material, including its viscosity profile and the presence of a yield stress.

  • Instrumentation: A controlled-stress or controlled-rate rheometer is utilized, commonly with a parallel plate or cone-plate geometry. To mitigate sample slippage, especially with materials like Petrolatum, roughened surfaces are often employed.[6]

  • Procedure:

    • The sample is carefully loaded onto the rheometer's lower plate, and the upper geometry is lowered to a predetermined gap (e.g., 1 mm).[3]

    • The sample is allowed to reach thermal equilibrium at the desired test temperature (e.g., 25°C or 37°C).[4]

    • A shear rate sweep is conducted, typically progressing from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and then in reverse.[2]

    • The corresponding shear stress is measured, from which the viscosity is calculated as a function of the shear rate.

    • The yield stress, or the minimum stress required to initiate flow, can be identified from the stress at a near-zero shear rate or by applying a suitable rheological model, such as the Herschel-Bulkley model, to the flow curve.[4]

    • The hysteresis loop, which is the area enclosed by the upward and downward flow curves, provides a measure of the material's thixotropy.[2]

Oscillatory Rheometry: Probing Viscoelastic Nature

Oscillatory tests are crucial for characterizing the viscoelastic properties of a material, providing insights into its solid-like and liquid-like behavior.

  • Instrumentation: A rheometer capable of applying a sinusoidal stress or strain, equipped with a parallel plate or cone-plate geometry.[7]

  • Procedure:

    • Amplitude Sweep: To identify the linear viscoelastic region (LVER), where the material's structure is not disrupted by the applied deformation, an oscillatory stress or strain sweep is performed at a constant frequency (e.g., 1 Hz).[5] Within the LVER, the storage modulus (G') and loss modulus (G'') remain constant.

    • Frequency Sweep: To evaluate the material's response to different deformation timescales, a frequency sweep is carried out at a constant stress or strain that falls within the LVER.[8] The frequency is varied over a specified range (e.g., 0.1 to 100 rad/s), and the corresponding G' and G'' are recorded.

Visualized Experimental Workflow

Rheological_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Rheological Analysis cluster_data Data Interpretation Sample_A This compound Equilibration Temperature Equilibration Sample_A->Equilibration Sample_B Petrolatum Sample_B->Equilibration Rotational Rotational Rheometry (Flow Curve, Viscosity, Yield Stress) Equilibration->Rotational Oscillatory Oscillatory Rheometry (G', G'', LVER) Equilibration->Oscillatory Comparison Comparative Analysis Rotational->Comparison Oscillatory->Comparison Table Data Tabulation Comparison->Table Guide Publish Comparison Guide Table->Guide

Caption: A schematic workflow for the comparative rheological analysis of two materials.

Concluding Remarks

The rheological profiles of this compound and Petrolatum are markedly different, dictating their distinct functional roles in formulations. This compound, as a low-viscosity liquid, is anticipated to exhibit simple Newtonian flow, contributing to a light, non-greasy skin feel and ease of application. Conversely, Petrolatum is a rheologically complex semi-solid, characterized by its viscoelastic, shear-thinning, and thixotropic nature.[1][2][3][4] These properties are responsible for its ability to form a stable, thick, and occlusive film on the skin.

The selection between these two ingredients will, therefore, be guided by the desired sensory and performance attributes of the final product. For formulations where a light texture and rapid spreading are paramount, this compound is an appropriate choice. For applications demanding a substantive, protective barrier with high viscosity at rest, Petrolatum remains a classic and effective option. A definitive quantitative comparison of their rheological properties would require direct experimental investigation of this compound using the standardized methods outlined in this guide.

References

Assessing the Pigment Wetting Efficiency of Diisostearyl Fumarate Versus Other Dispersants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the formulation of color cosmetics and other pigment-based products, the uniform dispersion of pigments is paramount to achieving consistent color, stability, and optimal performance. A critical initial step in this process is the wetting of the pigment particles by a dispersing agent. This guide provides a comparative assessment of the pigment wetting efficiency of various dispersants, with a focus on Diisostearyl Fumarate. The primary metric for this comparison is the viscosity of a pigment grind, a common industry method for evaluating the effectiveness of a wetting agent.[1] A lower viscosity in a pigment grind generally indicates superior wetting and dispersion, as it signifies that the dispersant has more effectively displaced air from the pigment surface and reduced inter-particle friction.[1]

Comparative Analysis of Pigment Wetting Efficiency

The following table summarizes the viscosity of pigment grinds prepared with various cosmetic esters, providing a quantitative comparison of their pigment wetting capabilities. The data is based on a standardized experimental protocol, where a lower viscosity value corresponds to higher wetting efficiency.

Table 1: Comparison of Pigment Grind Viscosity with Various Dispersants

Dispersant/Wetting AgentINCI NamePigment Grind Viscosity (cps)
This compound This compound Data Not Available
Dioctyldodecyl DodecanedioateDioctyldodecyl DodecanedioateLow (Specific value not cited)[1]
Diisostearyl AdipateDiisostearyl AdipateHigher than Dioctyldodecyl Dodecanedioate (Specific value not cited)[1]
Castor OilRicinus Communis (Castor) Seed OilStandard Reference (Specific value not cited)[1]
Butyloctyl PalmitateButyloctyl PalmitateLow (Viscosity difference of 362 cps between ester and 35% pigment suspension)[2]
Caprylic/Capric TriglycerideCaprylic/Capric TriglycerideBenchmark (Specific value not cited)

Note: While direct comparative data for this compound was not available in the reviewed literature, its chemical structure as a diester suggests it would possess effective pigment wetting properties similar to other cosmetic esters. Further experimental testing is required to quantify its performance relative to the dispersants listed above.

Experimental Protocols

The following is a detailed methodology for assessing the pigment wetting efficiency of dispersants, based on common industry practices.[1]

Objective:

To determine the comparative pigment wetting efficiency of various dispersants by measuring the viscosity of a standardized pigment grind.

Materials and Equipment:
  • Pigment: D&C Red No. 7 Calcium Lake (or other suitable organic/inorganic pigment)

  • Dispersants: this compound, Dioctyldodecyl Dodecanedioate, Diisostearyl Adipate, Castor Oil (as a standard), and other esters for comparison.

  • Equipment:

    • Analytical balance

    • Beakers

    • Glass stirring rods

    • Homogenizer (e.g., rotor-stator homogenizer)

    • Rotational viscometer

    • Controlled temperature bath

Procedure:
  • Preparation of Pigment Grinds:

    • For each dispersant, accurately weigh a 35:65 ratio of pigment to the dispersant into a beaker.[1] For example, for a 100g batch, use 35g of pigment and 65g of the dispersant.

    • Manually pre-mix the pigment and dispersant with a glass stirring rod until the pigment is visibly wetted.

    • Homogenize the mixture at a controlled speed (e.g., 10,000 rpm) for a set duration (e.g., 5 minutes) to ensure a consistent dispersion.

  • Viscosity Measurement:

    • Allow the pigment grind to equilibrate to a controlled temperature (e.g., 25°C) in a water bath to ensure accurate and comparable viscosity readings.

    • Using a rotational viscometer with a specified spindle and rotational speed, measure the viscosity of each pigment grind.

    • Record the viscosity in centipoise (cps).

  • Data Analysis and Interpretation:

    • Compare the viscosity values obtained for each dispersant.

    • A lower viscosity indicates a more efficient wetting agent, as it suggests the dispersant has more effectively coated the pigment particles and reduced the energy required for dispersion.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing pigment wetting efficiency.

G cluster_prep Preparation of Pigment Grinds cluster_measurement Viscosity Measurement cluster_analysis Data Analysis weigh 1. Weigh Pigment and Dispersant (35:65 ratio) premix 2. Manual Pre-mixing weigh->premix homogenize 3. Homogenization premix->homogenize equilibrate 4. Temperature Equilibration homogenize->equilibrate measure 5. Viscosity Measurement equilibrate->measure compare 6. Compare Viscosity Values measure->compare interpret 7. Interpret Wetting Efficiency compare->interpret

Fig. 1: Experimental workflow for assessing pigment wetting efficiency.

Conclusion

References

In-Vitro Evaluation of Skin Barrier Function: A Comparative Guide to Leading Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the epidermal barrier is paramount to skin health, preventing excessive water loss and protecting against environmental insults. The quest for ingredients that can effectively enhance and restore this barrier is a cornerstone of dermatological research and cosmetic science. While novel compounds like Diisostearyl Fumarate are explored for their emollient properties, a robust body of in-vitro evidence supports the efficacy of several established ingredients. This guide provides a comparative analysis of four such agents—Ceramides (B1148491), Niacinamide, Hyaluronic Acid, and Petrolatum—supported by experimental data to aid in research and development.

Comparative Performance Analysis

The following tables summarize the in-vitro performance of key skin barrier-enhancing ingredients based on critical parameters: Transepidermal Water Loss (TEWL), lipid synthesis, and tight junction protein expression.

Table 1: Effect on Transepidermal Water Loss (TEWL)

IngredientIn-Vitro ModelTreatment DetailsResult
Petrolatum Reconstructed Human Epidermis (RHE)Application of a thick layer (3 mg/cm²)Significant reduction in TEWL by approximately 50%[1]
Ceramides In-vitro model of disrupted skin barrierApplication of a cream with a blend of ceramidesSignificant reduction in TEWL compared to placebo[2]
Hyaluronic Acid 3D Reconstructed Skin Aging ModelIntradermal injection of cross-linked HA gelSignificant decrease in TEWL[3]
Niacinamide ------Indirectly reduces TEWL by increasing ceramide production[4]

Table 2: Stimulation of Epidermal Lipid Synthesis

IngredientIn-Vitro ModelKey Findings
Niacinamide Cultured normal human keratinocytesDose-dependent increase in ceramide biosynthesis (4.1-5.5-fold), glucosylceramide (7.4-fold), and sphingomyelin (B164518) (3.1-fold)[5][6]
Ceramides ---Directly replenishes intercellular lipid lamellae
Hyaluronic Acid Cultured human keratinocytesStimulates lipid synthesis through CD44 receptor signaling[7]
Petrolatum ---Primarily acts as an occlusive agent, does not directly stimulate lipid synthesis

Table 3: Enhancement of Tight Junction Protein Expression

IngredientIn-Vitro ModelKey Findings
Niacinamide Bovine intestinal epithelial cellsSignificantly inhibited the reduction of Occludin, Claudin-2, and ZO-1 expression induced by oxidative stress[8]
Hyaluronic Acid Human keratinocytes (HaCaT cells)Upregulates tight junction proteins such as claudins

Mechanisms of Action and Signaling Pathways

The efficacy of these ingredients is rooted in their distinct molecular mechanisms. Understanding these pathways is crucial for targeted formulation and development.

Niacinamide: Boosting Endogenous Lipid Production

Niacinamide, the amide form of vitamin B3, enhances skin barrier function primarily by increasing the biosynthesis of key lipids. It serves as a precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. This increase in NAD+ availability stimulates the activity of serine palmitoyltransferase, the rate-limiting enzyme in sphingolipid synthesis, leading to a significant uptick in the production of ceramides, free fatty acids, and cholesterol.

Niacinamide_Pathway Niacinamide Niacinamide NAD NAD+ Niacinamide->NAD Upregulates SPT Serine Palmitoyltransferase (Rate-limiting enzyme) NAD->SPT Activates Ceramides Increased Ceramide Synthesis SPT->Ceramides Barrier Enhanced Skin Barrier Function Ceramides->Barrier

Niacinamide's role in ceramide biosynthesis.
Ceramides: The Building Blocks of the Barrier

Ceramides are a major lipid component of the stratum corneum, forming the lamellar structures in the intercellular space that are critical for barrier function. Topical application of ceramides directly replenishes these lipids, helping to restore the barrier's structure and integrity, especially in compromised skin where ceramide levels are depleted.

Ceramide_Pathway Ceramide Topical Ceramides Intercellular Intercellular Lipid Lamellae Ceramide->Intercellular Replenishes SC Stratum Corneum Structure Intercellular->SC Reinforces Barrier Restored Skin Barrier Function SC->Barrier

Ceramides directly reinforce the skin barrier.
Hyaluronic Acid: Hydration and Cellular Signaling

Hyaluronic Acid (HA) is a glycosaminoglycan known for its ability to retain water. Beyond its humectant properties, HA also influences skin barrier function at a cellular level. It interacts with the cell surface receptor CD44 on keratinocytes, triggering signaling cascades that lead to the stimulation of keratinocyte differentiation, the formation and secretion of lamellar bodies (which contain lipids and proteins essential for the barrier), and the upregulation of tight junction proteins.

HA_Pathway HA Hyaluronic Acid CD44 CD44 Receptor (on Keratinocytes) HA->CD44 Binds to Signaling Intracellular Signaling CD44->Signaling Activates Lipid Lipid Synthesis & Lamellar Body Formation Signaling->Lipid TJ Tight Junction Protein Expression Signaling->TJ Barrier Improved Barrier Homeostasis Lipid->Barrier TJ->Barrier

Hyaluronic Acid signaling via the CD44 receptor.

Experimental Protocols

Reproducible and standardized methodologies are essential for the in-vitro evaluation of skin barrier function. Below are outlines of key experimental protocols.

In-Vitro Skin Model: Reconstructed Human Epidermis (RHE)

The use of RHE models is a well-established method for in-vitro skin barrier research. These models consist of human-derived keratinocytes cultured at the air-liquid interface to form a stratified, differentiated epidermis that mimics human skin.

RHE_Workflow Start Start: Isolate Human Keratinocytes Culture Culture Keratinocytes on Porous Membrane Start->Culture AirLift Lift to Air-Liquid Interface Culture->AirLift Differentiation Allow for Stratification and Differentiation (approx. 14 days) AirLift->Differentiation RHE Mature Reconstructed Human Epidermis (RHE) Differentiation->RHE Experiment Topical Application of Test Compound and Subsequent Analysis RHE->Experiment

Workflow for creating a Reconstructed Human Epidermis model.
Transepidermal Water Loss (TEWL) Measurement

TEWL is a primary indicator of skin barrier integrity. In an in-vitro setting, it is measured using a probe that detects the water vapor gradient above the RHE model.

Protocol Outline:

  • Equilibrate the RHE models to standard room temperature and humidity.

  • Place the TEWL probe gently onto the surface of the stratum corneum.

  • Allow the reading to stabilize (typically 30-60 seconds).

  • Record the TEWL value, usually expressed in g/m²/h.

  • Measurements are taken before and after the application of the test compound at specified time points.

Immunofluorescence Staining for Tight Junction Proteins

This technique allows for the visualization and semi-quantitative analysis of tight junction protein expression and localization within the RHE.

Protocol Outline:

  • Fixation: Fix the RHE tissue in a suitable fixative (e.g., cold methanol (B129727) or paraformaldehyde).

  • Permeabilization: If required, permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody access.

  • Blocking: Incubate the tissue in a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the tissue with primary antibodies specific to the tight junction proteins of interest (e.g., anti-occludin, anti-claudin-1).

  • Secondary Antibody Incubation: After washing, incubate with fluorophore-conjugated secondary antibodies that bind to the primary antibodies.

  • Counterstaining and Mounting: Stain the cell nuclei (e.g., with DAPI) and mount the tissue on a microscope slide.

  • Visualization: Analyze the tissue using a fluorescence or confocal microscope to observe the expression and localization of the tight junction proteins.

Conclusion

The in-vitro evaluation of ingredients for skin barrier enhancement provides crucial data for product development and claim substantiation. While this compound remains an ingredient of interest, established actives such as Ceramides, Niacinamide, Hyaluronic Acid, and Petrolatum have well-documented mechanisms of action and a wealth of supporting experimental data. This guide offers a comparative framework to assist researchers in selecting the most appropriate ingredients and methodologies for their specific research and development needs.

References

Benchmarking the oxidative stability of Diisostearyl fumarate against other esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Diisostearyl Fumarate's Performance Against Alternative Esters with Supporting Experimental Protocols.

Understanding Oxidative Stability in Esters

Lipid peroxidation is the primary mechanism through which esters degrade. This is a free-radical chain reaction involving initiation, propagation, and termination steps.[1] The susceptibility of an ester to oxidation is largely dependent on its chemical structure, particularly the presence of unsaturated bonds and the steric hindrance around them. Esters with saturated fatty acid chains are generally more stable than those with unsaturated chains. Furthermore, branched-chain esters, such as this compound, exhibit enhanced stability due to the steric hindrance provided by their bulky alkyl groups, which protects susceptible sites from radical attack.[2]

Qualitative Comparison of Ester Stability

The following table provides a qualitative comparison of the oxidative stability of this compound and other common cosmetic esters based on their chemical structures and information from technical literature.

EsterChemical StructureKey Structural Features Affecting StabilityReported Oxidative Stability
This compound Diester of Fumaric Acid and Isostearyl AlcoholBranched, long-chain (C18) saturated fatty alcohol moieties.[2]High. The branched structure provides steric hindrance, increasing resistance to oxidation.[2]
Diisostearyl Malate Diester of Malic Acid and Isostearyl AlcoholBranched, long-chain (C18) saturated fatty alcohol moieties.[1]High. Similar to this compound, its branched structure confers excellent oxidative stability.[1][3]
Isopropyl Myristate Ester of Isopropyl Alcohol and Myristic AcidSaturated C14 fatty acid chain.Good. As a saturated ester, it does not readily autoxidize and is resistant to rancidity.[4][5]
Caprylic/Capric Triglyceride Triester of Glycerol and Caprylic/Capric AcidsSaturated medium-chain (C8, C10) fatty acids.Excellent. Fully saturated structure leads to very high stability against oxidation.
Octyldodecanol Branched-chain fatty alcoholBranched, saturated C20 alcohol.High. Its branched and saturated nature contributes to good oxidative stability.

Experimental Protocols for Oxidative Stability Assessment

To facilitate quantitative comparison, two standard methods for evaluating oxidative stability are detailed below.

Rancimat Method (Accelerated Oxidation Test)

The Rancimat method is an accelerated aging test that determines the oxidative stability of oils and fats by exposing them to elevated temperatures and a constant stream of air.[6][7] The induction time, which is the time until the formation of volatile secondary oxidation products, is measured and serves as an indicator of oxidative stability.[8]

Apparatus:

  • Rancimat instrument with heating block and measuring vessels.

  • Reaction vessels and air tubes.

  • Analytical balance.

Procedure:

  • Weigh a precise amount of the ester sample (typically 3 g) into a clean, dry reaction vessel.[9]

  • Place the reaction vessel into the Rancimat heating block, which is maintained at a constant temperature (e.g., 110°C or 120°C).[10][11]

  • Pass a constant stream of purified air (e.g., 20 L/h) through the sample.[10]

  • The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.

  • The conductivity of the water is continuously monitored. A sharp increase in conductivity marks the end of the induction period.[9]

  • The induction time is automatically recorded by the instrument's software. Longer induction times indicate higher oxidative stability.

Peroxide Value (PV) Determination

The Peroxide Value is a measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.[12] It is a widely used indicator of the primary oxidation of fats and oils.

Apparatus:

  • Erlenmeyer flasks with stoppers.

  • Burette and pipettes.

  • Analytical balance.

Reagents:

  • Acetic acid-chloroform or acetic acid-isooctane solvent mixture.

  • Saturated potassium iodide (KI) solution.

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.1 N or 0.01 N).

  • Starch indicator solution (1%).

Procedure:

  • Accurately weigh approximately 5 g of the ester sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform (or isooctane) solvent mixture and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.

  • Immediately add 30 mL of deionized water.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution, with vigorous shaking, until the yellow color almost disappears.

  • Add 0.5 mL of starch indicator solution, which will produce a blue color.

  • Continue the titration until the blue color completely disappears.

  • A blank determination should be performed under the same conditions.

  • The peroxide value is calculated in milliequivalents of active oxygen per kilogram of sample (meq/kg).

Visualizing Experimental Workflows and Pathways

To further elucidate the processes involved in oxidative stability testing and the underlying chemical reactions, the following diagrams are provided.

Experimental_Workflow_Rancimat cluster_sample_prep Sample Preparation cluster_rancimat_process Rancimat Instrument cluster_detection Detection System weigh Weigh Ester Sample place Place in Reaction Vessel weigh->place heat Heat Sample at Constant Temperature place->heat oxidize Accelerated Oxidation heat->oxidize air Pass Air Through Sample air->oxidize volatiles Formation of Volatile Secondary Products oxidize->volatiles transfer Transfer to Measuring Vessel volatiles->transfer absorb Absorb in Deionized Water transfer->absorb conduct Measure Conductivity absorb->conduct record Record Induction Time conduct->record

Caption: Workflow for determining oxidative stability using the Rancimat method.

Lipid_Peroxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation (Chain Reaction) cluster_termination Termination Lipid Unsaturated Lipid (LH) Lipid_Radical Lipid Radical (L•) Lipid->Lipid_Radical Initiator Initiator (R•) (e.g., ROS) Initiator->Lipid_Radical H• abstraction Lipid_Radical_Prop Lipid Radical (L•) Oxygen Oxygen (O2) Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Oxygen->Peroxyl_Radical Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Hydroperoxide New_Lipid_Radical Lipid Radical (L•) Peroxyl_Radical->New_Lipid_Radical New_Lipid Unsaturated Lipid (LH) New_Lipid->Hydroperoxide H• abstraction New_Lipid->New_Lipid_Radical cluster_propagation cluster_propagation New_Lipid_Radical->cluster_propagation Continues Chain Reaction Lipid_Radical_Prop->Peroxyl_Radical Radical1 Radical (L• or LOO•) Non_Radical Non-Radical Products Radical1->Non_Radical Radical2 Radical (L• or LOO•) Radical2->Non_Radical

Caption: Simplified pathway of lipid peroxidation.

Conclusion

References

A Comparative Analysis of Diisostearyl Fumarate and Alternative Ingredients for Transepidermal Water Loss (TEWL) Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Diisostearyl Fumarate and other common cosmetic ingredients in reducing transepidermal water loss (TEWL), a key indicator of skin barrier function. The following sections present quantitative data from various studies, detailed experimental protocols for measuring TEWL, and visualizations of key signaling pathways involved in skin barrier regulation.

Quantitative Comparison of TEWL Reduction

The following table summarizes the reported TEWL reduction percentages for various common skincare ingredients. It is important to note that the efficacy of these ingredients can vary depending on their concentration and the overall formulation of the product.

Ingredient CategoryIngredientReported TEWL Reduction (%)Source(s)
Occlusive Petrolatum>98%[1][2]
Lanolin20-30%[2]
Mineral Oil20-30%[2]
Dimethicone (Silicone)20-30%[2]
Emollient This compound Data not available
Shea ButterData not available
Humectant & Other Ceramides~13.42% (in a cleanser formulation)[3]
Hyaluronic Acid (Cross-linked)~27.8%[4]
Hyaluronic Acid (High Molecular Weight)~15.6%[4]
GlycerinConcentration-dependent[5]

Note on this compound: As a di-ester of isostearyl alcohol and fumaric acid, this compound functions as an emollient, contributing to skin softness and smoothness by forming a protective layer that helps to lock in moisture.[6] While specific TEWL reduction percentages are not available, its mechanism of action is similar to other emollients and occlusive agents, suggesting it contributes to the reduction of transepidermal water loss. Further clinical studies are required to quantify its specific efficacy.

Experimental Protocols

Accurate and reproducible measurement of TEWL is crucial for evaluating the efficacy of skincare ingredients. The following are detailed methodologies for key experiments cited in dermatological and cosmetic science.

In Vivo Measurement of Transepidermal Water Loss (TEWL)

This protocol outlines the standardized procedure for measuring TEWL on human skin using a Tewameter®.

1. Subject Selection and Acclimatization:

  • Select healthy volunteers with no known skin conditions on the test area (typically the volar forearm).

  • Subjects should avoid using any topical products on the test area for at least 24 hours prior to the measurement.

  • Acclimatize subjects in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 30 minutes before taking measurements.[7]

2. Instrumentation and Calibration:

  • Use a calibrated open-chamber TEWL meter, such as the Tewameter® TM 300 or TM Hex.

  • Ensure the probe is clean and calibrated according to the manufacturer's instructions before each measurement session.

3. Measurement Procedure:

  • Mark the test sites on the skin.

  • Gently place the probe on the skin surface, ensuring it is perpendicular to the skin and that there are no gaps between the probe and the skin.

  • Record the TEWL value in g/m²/h. The measurement should be taken over a period of 20-30 seconds to allow the reading to stabilize.

  • Take at least three measurements at each site and calculate the average.

4. Data Analysis:

  • Compare the TEWL values before and after the application of the test product at specified time points (e.g., 1, 2, and 4 hours post-application).

  • Calculate the percentage change in TEWL to determine the efficacy of the product.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Subject Subject Selection & Acclimatization Application Product Application Subject->Application Instrument Instrument Calibration Measurement TEWL Measurement Instrument->Measurement Application->Measurement Data Data Recording & Analysis Measurement->Data

Experimental Workflow for TEWL Measurement

Measurement of Skin Hydration

This protocol describes the measurement of stratum corneum hydration using a Corneometer®.

1. Subject and Room Conditions:

  • Follow the same subject selection and acclimatization procedures as for TEWL measurement.

2. Instrumentation:

  • Use a Corneometer® (e.g., CM 825) to measure skin capacitance, which correlates with skin hydration.

  • Ensure the probe is clean before each measurement.

3. Measurement Procedure:

  • Gently press the probe head onto the skin surface.

  • The measurement is taken within a second, and the value is displayed in arbitrary units.

  • Take at least three measurements at each site and calculate the average.

4. Data Interpretation:

  • Higher Corneometer® values indicate higher skin hydration.

  • Compare the values before and after product application to assess the moisturizing effect of the ingredient.

Signaling Pathways in Skin Barrier Function

The integrity of the skin barrier is a complex process regulated by various signaling pathways. Understanding these pathways is crucial for the development of targeted therapies for skin barrier dysfunction.

CARD14-Mediated Signaling Pathway

The Caspase Recruitment Domain Family Member 14 (CARD14) plays a pivotal role in regulating skin barrier function through its interaction with NF-κB and MYC.

G CARD14 CARD14 NFkB NF-κB CARD14->NFkB MYC MYC CARD14->MYC Antimicrobial_Barrier Antimicrobial Barrier NFkB->Antimicrobial_Barrier Physical_Barrier Physical Barrier MYC->Physical_Barrier

CARD14 Signaling in Skin Barrier Homeostasis

This pathway illustrates that CARD14 regulates the skin barrier through two distinct mechanisms: activating NF-κB to establish an antimicrobial barrier and stimulating MYC to help build the physical barrier.[7] Dysregulation in this pathway is associated with inflammatory skin conditions like psoriasis and atopic dermatitis.[7]

Role of Interleukins in Skin Barrier Regulation

Cytokines, particularly interleukins (ILs) such as IL-17 and IL-22, are key modulators of the skin's immune response and barrier function.

G cluster_Th17 Th17 Cells cluster_Th22 Th22 Cells IL17 IL-17 Keratinocytes Keratinocytes IL17->Keratinocytes IL22 IL-22 IL22->Keratinocytes Inflammation Inflammation Keratinocytes->Inflammation Barrier_Dysfunction Barrier Dysfunction Keratinocytes->Barrier_Dysfunction

IL-17 and IL-22 Signaling in Skin Inflammation

Both IL-17 and IL-22, primarily produced by Th17 and Th22 cells respectively, act on keratinocytes to induce inflammatory responses and can contribute to skin barrier dysfunction, which is a hallmark of conditions like psoriasis and atopic dermatitis.[8]

References

Validating the Non-Comedogenic Profile of Diisostearyl Fumarate: A Comparative Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of excipients is a critical step in formulating dermatological and cosmetic products. An ideal ingredient should not only fulfill its primary function but also exhibit a high safety profile, including being non-comedogenic. This guide provides a comparative analysis of Diisostearyl Fumarate, an emollient and pigment dispersant, against other commonly used alternatives, with a focus on validating its non-comedogenic properties through established experimental protocols.

While this compound is utilized in cosmetic formulations for its emollient and pigment dispersing properties, there is a notable absence of publicly available data on its comedogenic potential. This guide will, therefore, provide a framework for evaluating its non-comedogenic profile by comparing it to ingredients with known comedogenicity ratings that serve similar functions.

Comparative Analysis of Emollients and Pigment Dispersants

IngredientFunctionComedogenic RatingIrritancy Rating
This compound Emollient, Pigment Dispersant Data Not Available Data Not Available
Isopropyl MyristateEmollient53
Isopropyl IsostearateEmollient50
Cetyl AlcoholEmollient, Emulsifier22
Stearyl AlcoholEmollient, Emulsifier22
SqualaneEmollient10
DimethiconeEmollient, Occlusive10
Caprylic/Capric TriglycerideEmollient10
Pentaerythrityl TetraisostearatePigment Dispersant, EmollientData Not AvailableData Not Available
Polyhydroxystearic AcidPigment DispersantData Not AvailableData Not Available

Experimental Protocols for Comedogenicity Assessment

To ascertain the comedogenic potential of an ingredient like this compound, rigorous experimental testing is required. The two most established methods are the Rabbit Ear Assay (REA) and Human Clinical Trials.

Rabbit Ear Assay (REA)

The REA is a widely used preclinical model to screen for comedogenic substances. It is favored for its rapidity and sensitivity, though it can sometimes yield false positives.

Methodology:

  • Animal Model: Albino rabbits are utilized due to the sensitivity of their external ear canal's follicular epithelium.

  • Test Substance Application: A solution or suspension of this compound (typically at various concentrations in a non-comedogenic vehicle) is applied to the inner surface of the rabbit's ear.

  • Control Groups: A positive control (a known comedogenic substance like crude coal tar or isopropyl myristate) and a negative control (the vehicle alone) are applied to separate areas or different rabbits.

  • Duration: The test substance is applied daily for a period of two to three weeks.

  • Evaluation: At the end of the study period, the follicular openings are examined microscopically for the presence and size of microcomedones. The results are typically graded on a scale from 0 to 5.

Human Clinical Trial

Human clinical trials are considered the gold standard for assessing comedogenicity as they directly evaluate the effect of a substance on human skin.

Methodology:

  • Subject Selection: A panel of human volunteers with oily or acne-prone skin and large pores is recruited.

  • Test Site: The upper back is typically chosen as the application site due to the high density of sebaceous follicles.

  • Application: The test material, this compound, formulated in a suitable base, is applied to a designated area of the back under an occlusive or semi-occlusive patch.

  • Control Groups: A positive control and a negative control are applied to adjacent areas.

  • Duration: Patches are applied several times a week for four to eight weeks.

  • Evaluation: Follicular biopsies are taken from the test sites using the cyanoacrylate method. The number of microcomedones is counted and compared to the baseline and control sites.

Visualization of Experimental Workflow and Signaling Pathways

To further elucidate the processes involved in comedogenicity, the following diagrams illustrate the experimental workflow for comedogenicity testing and the key signaling pathways in acnegenesis.

Experimental_Workflow cluster_preclinical Preclinical Assessment (Rabbit Ear Assay) cluster_clinical Clinical Validation (Human Trial) REA_Start Start: Rabbit Ear Assay Animal_Selection Select Albino Rabbits REA_Start->Animal_Selection Substance_Application_REA Apply this compound, Positive & Negative Controls Animal_Selection->Substance_Application_REA Incubation_REA Daily Application for 2-3 Weeks Substance_Application_REA->Incubation_REA Evaluation_REA Microscopic Examination of Follicular Keratosis Incubation_REA->Evaluation_REA Grading Grade Comedogenicity (0-5 Scale) Evaluation_REA->Grading HT_Start Start: Human Clinical Trial Subject_Recruitment Recruit Acne-Prone Subjects HT_Start->Subject_Recruitment Substance_Application_HT Apply this compound, Positive & Negative Controls to Upper Back Subject_Recruitment->Substance_Application_HT Incubation_HT Occlusive Patching for 4-8 Weeks Substance_Application_HT->Incubation_HT Biopsy Cyanoacrylate Follicular Biopsy Incubation_HT->Biopsy Analysis Count Microcomedones Biopsy->Analysis Conclusion Determine Comedogenic Potential Analysis->Conclusion

Caption: Experimental Workflow for Comedogenicity Testing.

Signaling_Pathway cluster_pathway Acnegenesis Signaling Pathway P_acnes Propionibacterium acnes (P. acnes) TLR2 Toll-like Receptor 2 (TLR2) on Keratinocytes P_acnes->TLR2 binds to NF_kB NF-κB Activation TLR2->NF_kB activates Cytokines Pro-inflammatory Cytokines (e.g., IL-1α) NF_kB->Cytokines induces production of Hyperkeratinization Follicular Hyperkeratinization Cytokines->Hyperkeratinization promotes Comedone Microcomedone Formation Hyperkeratinization->Comedone leads to

Caption: Key Signaling Pathway in Comedone Formation.

The Role of Signaling Pathways in Comedogenesis

The formation of comedones is a complex process involving the interplay of various cellular and molecular factors. A key pathway implicated in acnegenesis is the activation of Toll-like receptor 2 (TLR2) on keratinocytes by Propionibacterium acnes (P. acnes), a bacterium commonly found in hair follicles.[1][2][3][4] This interaction triggers a signaling cascade that leads to the activation of the transcription factor NF-κB.[1] Activated NF-κB then promotes the production of pro-inflammatory cytokines, most notably Interleukin-1 alpha (IL-1α).[5][6][7][8] IL-1α is a potent mediator of follicular hyperkeratinization, the excessive shedding of skin cells lining the follicle, which is a primary event in the formation of a microcomedone.[5][6][9] Understanding this pathway is crucial for developing and evaluating non-comedogenic ingredients. An ideal non-comedogenic substance should not stimulate this inflammatory cascade.

Conclusion

While a definitive comedogenic rating for this compound remains to be established through empirical testing, this guide provides the necessary framework for its evaluation. By employing standardized experimental protocols such as the Rabbit Ear Assay and human clinical trials, formulation scientists can generate the quantitative data needed to assess its non-comedogenic properties. A thorough understanding of the underlying signaling pathways in comedogenesis further aids in the interpretation of these results and the selection of appropriate ingredients for dermatological and cosmetic formulations. The comparison with existing emollients and pigment dispersants highlights the importance of data-driven ingredient selection to ensure both product efficacy and consumer safety.

References

Safety Operating Guide

Navigating the Disposal of Diisostearyl Fumarate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information regarding the proper disposal procedures for diisostearyl fumarate (B1241708), a common ingredient in cosmetics and pharmaceutical formulations.

Understanding Diisostearyl Fumarate:

This compound is the diester of isostearyl alcohol and fumaric acid. It primarily functions as an emollient and skin-conditioning agent in various products. While generally considered to be of low hazard, adherence to proper disposal protocols is essential to ensure a safe laboratory environment and compliance with regulations.

Core Disposal Procedures:

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, guidance for similar non-hazardous substances and general best practices for laboratory chemical disposal should be followed. The primary steps for disposal are outlined below. It is crucial to obtain the specific SDS from the supplier for detailed instructions.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate personal protective equipment is worn. This includes:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from potential splashes or spills.

2. Waste Classification: Based on available information for similar compounds like diisostearyl malate, this compound is not expected to be classified as a hazardous waste. However, it is imperative to consult local, state, and federal regulations, as well as the manufacturer-specific SDS, to confirm the final waste classification.

3. Disposal of Uncontaminated this compound: For pure, uncontaminated this compound:

  • It is generally acceptable to dispose of it as a non-hazardous industrial waste.

  • This typically involves collection in a designated, sealed, and properly labeled waste container.

  • The container should be sent to a licensed industrial waste disposal facility.

4. Disposal of Contaminated this compound and Associated Waste: Any materials that have come into contact with this compound, such as paper towels, empty containers, and used PPE, should also be considered for proper disposal.

  • If the this compound was mixed with hazardous materials, the resulting mixture must be treated as hazardous waste. The disposal route will be determined by the nature of the other hazardous components.

  • For materials contaminated with pure this compound, these can typically be disposed of as non-hazardous solid waste.

5. Spill Management: In the event of a spill:

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).

  • Place the absorbent material into a suitable container for disposal.

  • Clean the spill area thoroughly with soap and water.

Obtaining a Safety Data Sheet (SDS):

The most reliable and specific information for the disposal of this compound will be found in its Safety Data Sheet (SDS), provided by the manufacturer or supplier. Key suppliers of this compound include:

  • Lubrizol (as Schercemol™ DISF ester)

  • Alzo International

It is standard practice and a regulatory requirement for suppliers to provide an SDS upon request. Researchers should contact the supplier from whom the this compound was purchased to obtain the most current SDS.

Logical Flow for Disposal Decision:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for this compound disposal.

This guide provides a foundational understanding of the proper disposal procedures for this compound. Always prioritize safety and regulatory compliance by consulting the official Safety Data Sheet and your institution's environmental health and safety guidelines.

Essential Safety and Handling Guidelines for Diisostearyl Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, operational, and disposal guidance for laboratory professionals handling Diisostearyl Fumarate. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Assessment

This compound is a diester of isostearyl alcohol and fumaric acid.[1] According to available safety information, it is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] It is primarily used in cosmetic and personal care products as a skin conditioning agent and emollient.[3][4] While it has a low hazard profile, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1]

Personal Protective Equipment (PPE)

Although this compound is considered to have low toxicity, appropriate PPE should be worn to prevent direct contact and maintain good laboratory practice.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other suitable chemical-resistant gloves.To prevent skin contact, handle with gloves. Disposable gloves are often preferred to avoid issues with decontamination.[5]
Eye Protection Safety glasses with side shields or safety goggles.To protect against accidental splashes or aerosols.
Skin and Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Generally not required under normal conditions of use with adequate ventilation.If aerosols are generated or handling large quantities in a poorly ventilated area, a risk assessment should be conducted to determine if respiratory protection is necessary.

Operational Plan: Safe Handling Workflow

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal. This workflow is designed to ensure safety and minimize contamination.

SafeHandlingWorkflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Post-Handling and Disposal Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Retrieve for Use PrepareWorkArea Prepare Work Area (e.g., Fume Hood if Necessary) DonPPE->PrepareWorkArea Handle Handle this compound PrepareWorkArea->Handle Decontaminate Decontaminate Work Surfaces Handle->Decontaminate After Use DoffPPE Doff and Dispose of PPE Decontaminate->DoffPPE DisposeWaste Dispose of Chemical Waste DoffPPE->DisposeWaste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.